2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGQQGODBSVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374062 | |
| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145222-00-0 | |
| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145222-00-0 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Introduction
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a key chemical intermediate widely utilized in the development of complex pharmaceutical agents. As a derivative of piperazine, a privileged scaffold in medicinal chemistry, this compound serves as a versatile building block for introducing the piperazine moiety into larger molecules. The piperazine ring is a common feature in drugs targeting a range of conditions, and its incorporation can improve physicochemical properties like solubility and bioavailability, thereby enhancing biological activity[1]. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, grounded in established chemical principles and safety protocols. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Section 1: Synthesis Methodology
The synthesis of this compound is primarily achieved through the acylation of piperazine with chloroacetyl chloride. The reaction is a classic example of nucleophilic acyl substitution. Due to the presence of two secondary amine groups in piperazine, a key challenge is to achieve mono-acylation and prevent the formation of the di-acylated byproduct, 1,4-bis(chloroacetyl)piperazine. This is typically managed by using piperazine itself as the hydrochloride salt scavenger or by employing a specific stoichiometry in a controlled reaction environment.
Reaction Principle and Mechanism
The core of the synthesis is the reaction between the nucleophilic secondary amine of piperazine and the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds as follows:
-
Nucleophilic Attack: One of the nitrogen atoms of the piperazine ring attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base, which can be another molecule of piperazine or an added scavenger like triethylamine, removes the proton from the newly acylated nitrogen, yielding the free-base form of the product.
-
Protonation/Salt Formation: The product is then treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates isolation and purification.
Caption: Figure 1: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| Piperazine Anhydrous | 110-85-0 | 86.14 g/mol | 21.5 g | 0.25 mol |
| Chloroacetyl Chloride | 79-04-9 | 112.94 g/mol | 11.3 g (7.7 mL) | 0.10 mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 250 mL | - |
| Triethylamine | 121-44-8 | 101.19 g/mol | 10.1 g (14.0 mL) | 0.10 mol |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperazine (an excess is used to act as the HCl scavenger and favor mono-acylation) in 150 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Vigorous stirring is essential.
-
Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (0.10 mol) in 100 mL of DCM. Add this solution dropwise to the stirred piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (piperazine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.[2]
-
Work-up & Isolation:
-
Filter the reaction mixture to remove the piperazine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid (the free base).
-
-
Salt Formation:
-
Dissolve the crude free base in 150 mL of diethyl ether.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of ethereal HCl, until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50°C.
-
Rationale and Expert Insights
-
Stoichiometry: Using a significant excess of piperazine (2.5 equivalents) is a strategic choice to statistically favor mono-acylation over di-acylation and to act as an in-situ base for the HCl byproduct. Alternatively, using 1 equivalent of piperazine and 1 equivalent of a non-nucleophilic base like triethylamine is also a common approach.[3]
-
Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively inert, dissolves the starting materials (except for the byproduct salt), and has a low boiling point, which simplifies removal.
-
Temperature Control: Chloroacetyl chloride is extremely reactive and its reaction with amines is highly exothermic. Maintaining a low temperature (0-5°C) during addition is critical to prevent runaway reactions and minimize the formation of undesired byproducts.[2]
-
Salt Formation for Purification: Converting the final product to its hydrochloride salt serves two purposes: it provides a stable, solid form of the compound and is a crucial purification step, as the salt often has much lower solubility in organic solvents than the free base or impurities, allowing it to precipitate in high purity.
Safety and Handling
Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [4][5] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and tight-sealing safety goggles with a face shield.[6][7]
-
Handling: This reagent is moisture-sensitive and lachrymatory.[7] Handle under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.
-
Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully by adding it to a stirred, cold solution of sodium bicarbonate or another suitable base.
-
Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and follow emergency procedures.[5]
Section 2: Purification and Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Purification
The primary method of purification for the hydrochloride salt is recrystallization . The choice of solvent is critical. A common approach involves dissolving the crude salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then adding a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Cooling this solution slowly will yield purified crystals.
Characterization Techniques and Expected Results
The following data represents expected values for the successful synthesis of the title compound.
Caption: Figure 2: General experimental and analytical workflow.
Summary of Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 (br s, 2H, -NH₂⁺-), δ ~4.4 (s, 2H, -C(=O)CH₂Cl), δ ~3.8 (t, 2H, piperazine -CH₂- adjacent to C=O), δ ~3.6 (t, 2H, piperazine -CH₂- adjacent to C=O), δ ~3.2 (m, 4H, other piperazine -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (-C=O), δ ~45 (-CH₂Cl), δ ~40-45 (piperazine carbons) |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, broad, from NH₂⁺), ~2700-3000 (C-H stretch), ~1650-1670 (C=O stretch, amide I band), ~750 (C-Cl stretch) |
| Mass Spec. (ESI+) | Expected m/z for free base [M+H]⁺: 163.07 (C₆H₁₁ClN₂O). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observed at M+ and M+2. |
-
¹H NMR Spectroscopy: The spectrum will show a characteristic singlet for the two protons of the chloro-methylene group. The piperazine protons will appear as multiplets or distinct triplets, though they can be complex. The two protons on the protonated nitrogen will appear as a broad singlet far downfield.
-
¹³C NMR Spectroscopy: The carbonyl carbon will be the most downfield signal. The chloro-substituted methylene carbon and the four piperazine carbons will appear in the aliphatic region.
-
FTIR Spectroscopy: The most prominent peak will be the strong amide carbonyl (C=O) stretch. The broad absorption in the high-wavenumber region is characteristic of the N-H stretching in the ammonium salt.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode will show the protonated molecular ion of the free base. A key confirmation is the presence of the M+2 peak at approximately one-third the intensity of the M+ peak, which is the signature isotopic signature of a monochlorinated compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12563661, 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. PubChem. Retrieved from [Link]
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Li, S., et al. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o708. Available at: [Link]
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ChemSrc (2024). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Chemsrc.com. Retrieved from [Link]
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Yufeng (Date not available). Chloroacetyl Chloride. yufeng-chem.com. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222312, 2-Chloro-1-piperidine-1-yl-ethanone. PubChem. Retrieved from [Link]
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Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. Available at: [Link]
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The Royal Society of Chemistry (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. rsc.org. Retrieved from [Link]
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Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. PubMed. Retrieved from [Link]
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Sinfoo Biotech (Date not available). 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. sinfoobiochem.com. Retrieved from [Link]
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- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
physicochemical properties of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal chemical intermediate, belonging to the versatile class of piperazine derivatives. Its structure, featuring a reactive chloroacetyl group coupled with a piperazine ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The hydrochloride salt form generally enhances stability and aqueous solubility, critical attributes for applications in drug discovery and development. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and practical applications, offering a foundational resource for scientists engaged in medicinal chemistry and process development.
Chemical Identity and Core Structure
The structural foundation of this compound is a piperazine ring acylated with a chloroacetyl group. The presence of the hydrochloride salt is crucial, as it protonates one of the basic nitrogen atoms of the piperazine ring, influencing the molecule's overall solubility, stability, and handling characteristics.
-
Chemical Name: this compound
-
CAS Number: 145222-00-0[1]
-
Molecular Formula: C₆H₁₂Cl₂N₂O[1]
-
Molecular Weight: 199.08 g/mol [1]
The key reactive center for synthetic applications is the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse chemical moieties.
Physicochemical Characteristics
A quantitative understanding of the physicochemical properties is essential for designing synthetic routes, developing analytical methods, and formulating this intermediate for subsequent reactions.
| Property | Value | Source / Method |
| Melting Point | 166-168 °C | Experimental |
| Appearance | Solid (predicted) | General observation for similar small molecule HCl salts |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
| pKa | ~8 (for the non-protonated piperazine nitrogen) | Estimated based on piperazine |
Note: Some properties are estimated based on the compound's structure and data from closely related analogs due to the limited availability of specific experimental data in public literature.
Synthesis and Quality Control Workflow
The synthesis of this compound is typically achieved through a straightforward acylation reaction. The subsequent analytical workflow is critical to ensure the material's identity, purity, and suitability for downstream applications.
General Synthetic Pathway
The most common laboratory-scale synthesis involves the reaction of piperazine with chloroacetyl chloride. Due to the presence of two secondary amine groups on piperazine, careful control of stoichiometry and reaction conditions is necessary to favor mono-acylation and prevent the formation of the di-acylated byproduct. The reaction is typically performed in a suitable solvent at reduced temperatures, followed by precipitation or crystallization to isolate the hydrochloride salt.
Caption: General synthetic workflow for 2-Chloro-1-(piperazin-1-yl)ethanone HCl.
Analytical Characterization Protocol
A multi-technique approach is required to confirm the structure and assess the purity of the final compound.
Step 1: Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the methylene protons of the chloroacetyl group and the four methylene groups of the piperazine ring. The integration of these signals should correspond to a 2:8 proton ratio.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the chloro-substituted methylene carbon, and the carbons of the piperazine ring should be present.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion corresponding to the free base (m/z ≈ 163.06) with a characteristic isotopic pattern for one chlorine atom.
Step 2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Detection: UV detection at ~210 nm.
-
Outcome: A single major peak indicates high purity. The peak area percentage is used to quantify purity.
-
Step 3: Physical Property Verification
-
Melting Point Analysis: The experimentally determined melting point should be sharp and fall within the expected range (166-168 °C), indicating good purity.
Caption: Quality control workflow for analytical characterization.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Chemical Stability: The primary liability is the chloroacetyl group, which is susceptible to hydrolysis, particularly in aqueous solutions with elevated pH. The amide bond itself is generally stable under neutral conditions but can hydrolyze under harsh acidic or basic conditions.
-
Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this molecule stems from its function as a bifunctional reagent. The chloroacetyl group serves as an electrophilic handle, while the secondary amine of the piperazine ring (after deprotonation of the hydrochloride salt) acts as a nucleophile.
This dual reactivity allows it to serve as a versatile intermediate for building more complex molecules, particularly in the synthesis of pharmacologically active agents. Piperazine derivatives are known to be key components in drugs targeting a range of conditions.[2] The chloroacetyl group readily reacts with nucleophiles such as amines, thiols, and alcohols, enabling the extension of the molecular scaffold.
Caption: Role as a versatile intermediate in drug discovery.
Safety and Handling
According to available safety data, this compound is an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, or vapors.
-
Wash skin thoroughly after handling.
-
All handling should be performed by trained personnel in a laboratory setting equipped with appropriate safety measures, including fume hoods and personal protective equipment.
References
-
2-Chloro-1-piperazin-1-yl-ethanone hydrochloride, (CAS# 145222-00-0) . Sinfoo Biotech. [Link]
-
2-Chloro-1-piperazin-1-yl-ethanone hydrochloride . Fluorochem. [Link]
-
Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
-
Jadhav, S. B., & Tripathi, R. K. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . Bioorganic Chemistry, 128, 106069. [Link]
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An In-depth Technical Guide to 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride: Synthesis, Characterization, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, a key building block in contemporary medicinal chemistry. The guide delves into the molecule's structural features, synthesis, and detailed analytical characterization. Emphasis is placed on the practical application of this compound as a versatile intermediate in the synthesis of several important pharmaceutical agents, including atypical antipsychotics and antidepressants. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of drugs to enhance their pharmacokinetic and pharmacodynamic properties. Its basic nature can improve aqueous solubility and bioavailability, while the diamine structure provides a versatile handle for chemical modification. This compound serves as a critical reagent that introduces a reactive chloroacetylated piperazine moiety, paving the way for the synthesis of a diverse array of complex molecules with significant therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the N-acylated piperazine derivative. The presence of the chloroacetyl group provides a reactive electrophilic site, making it an ideal precursor for nucleophilic substitution reactions.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂Cl₂N₂O | |
| Molecular Weight | 199.08 g/mol | |
| CAS Number | 145222-00-0 | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
The protonation of one of the piperazine nitrogens to form the hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in various reaction conditions.
Caption: Molecular structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-acylation of piperazine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses to expel the chloride leaving group, forming the N-acylated product. The use of a base is often employed to neutralize the hydrochloric acid byproduct.
Caption: Synthetic pathway for 2-Chloro-1-(piperazin-1-yl)ethanone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-acylated piperazines.[2][3][4]
Materials:
-
Piperazine
-
Chloroacetyl chloride
-
Triethylamine
-
Diethyl ether (or another suitable aprotic solvent)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (1 equivalent) in diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of triethylammonium chloride will form. Filter the reaction mixture and wash the precipitate with diethyl ether.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1-(piperazin-1-yl)ethanone as an oil or solid.
-
Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, as detailed in the following section.
Analytical Characterization
Due to the limited availability of published experimental spectra for the title compound, the following characterization data is based on the analysis of analogous N-acylated piperazine derivatives.[2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
δ 4.2-4.4 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl group (-CO-CH₂ -Cl).
-
δ 3.6-3.8 ppm (t, 4H): A triplet representing the four protons on the piperazine ring adjacent to the acyl group (-CO-N-(CH₂ -)₂).
-
δ 2.8-3.0 ppm (t, 4H): Another triplet corresponding to the four protons on the piperazine ring adjacent to the protonated nitrogen (-NH-(CH₂ -)₂).
-
δ 9.5-10.5 ppm (br s, 2H): A broad singlet for the two protons of the protonated secondary amine and the associated chloride counterion.
¹³C NMR (Predicted):
-
δ ~165 ppm: Carbonyl carbon (C =O).
-
δ ~45-50 ppm: Piperazine carbons adjacent to the acyl group (-CO-N-(C H₂-)₂).
-
δ ~40-45 ppm: Piperazine carbons adjacent to the protonated nitrogen (-NH-(C H₂-)₂).
-
δ ~40 ppm: Chloromethyl carbon (-C H₂-Cl).
Insight: The chemical shifts of the piperazine protons are influenced by the electronic nature of the substituent on the nitrogen. The electron-withdrawing acyl group deshields the adjacent protons, causing them to appear at a higher chemical shift compared to the protons on the other side of the ring.
Mass Spectrometry (MS)
The mass spectrum of 2-Chloro-1-(piperazin-1-yl)ethanone (the free base) would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the piperazine ring.
Predicted Fragmentation Pattern:
-
Loss of the chloroacetyl group: This would result in a fragment corresponding to the piperazine ring.
-
Cleavage of the piperazine ring: This can lead to a series of characteristic fragments.
Applications in Drug Synthesis
This compound is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).
Synthesis of Aripiprazole
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of aripiprazole can involve the use of a chloroacetylpiperazine derivative as a key intermediate.[7][8]
Caption: Simplified synthetic route to Aripiprazole.
While the direct use of the title compound is not explicitly detailed in all published syntheses, its structural motif is central to the construction of the final drug molecule. The chloroacetyl group provides a reactive handle for coupling with other synthetic intermediates.
Synthesis of Trazodone
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. Its synthesis often involves the reaction of a piperazine derivative with a triazolopyridine moiety.[2][5][9] this compound can serve as a precursor to the required piperazine intermediate.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactive nature of the chloroacetyl group, makes it an ideal starting material for the construction of a wide range of complex molecules, including important pharmaceutical agents. A thorough understanding of its molecular structure, reactivity, and analytical characterization is essential for its effective utilization in drug discovery and development programs.
References
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Jasińska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1567. [Link]
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The Synthetic Cornerstone: A Technical Guide to 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride for the Modern Researcher
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Certain chemical entities reappear with remarkable frequency, serving as reliable linchpins in the synthesis of diverse therapeutic agents. 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is one such cornerstone—a deceptively simple yet highly versatile building block. Its value lies not just in the piperazine core, a privileged scaffold in central nervous system (CNS) agents and beyond, but in the reactive chloroacetyl group that serves as a gateway for extensive chemical modification.
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to elucidate the underlying principles of its synthesis, reactivity, and application. It is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights into harnessing the full potential of this critical synthetic intermediate.
Core Molecular Attributes and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound (CAS No. 141939-32-0) is the hydrochloride salt of N-(chloroacetyl)piperazine. The protonation of the distal nitrogen of the piperazine ring enhances its solubility in aqueous media, a practical advantage in certain reaction and purification schemes.
Table 1: Physicochemical and Spectroscopic Data for 2-Chloro-1-(piperazin-1-yl)ethanone and Structurally Related Analogs
| Property | Data for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride[1] | Data for 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride[2] | Expected Data for 2-Chloro-1-(piperazin-1-yl)ethanone |
| Molecular Formula | C₇H₁₄Cl₂N₂O | C₁₃H₁₇ClN₂O₂ | C₆H₁₁ClN₂O |
| Molecular Weight | 213.10 g/mol | 268.74 g/mol | 162.62 g/mol (Free Base) |
| Appearance | White to off-white solid | Not specified | Expected to be a white to off-white crystalline solid |
| ¹H NMR | See discussion below | See discussion below | δ (D₂O): ~3.4-3.8 (m, 8H, piperazine protons), ~4.3 (s, 2H, -COCH₂Cl) |
| ¹³C NMR | See discussion below | See discussion below | δ (D₂O): ~41.0 (-CH₂Cl), ~43-45 (4C, piperazine carbons), ~168.0 (C=O)[3] |
| IR (KBr, cm⁻¹) | Not specified | Not specified | ~3400 (N-H stretch), ~2900 (C-H stretch), ~1650 (Amide C=O stretch), ~750 (C-Cl stretch) |
| Mass Spec (MS) | Not specified | Not specified | ESI-MS (m/z): [M+H]⁺ at 163.06 (for free base) |
Note: Spectroscopic data are predictive and based on analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual values may vary based on solvent and experimental conditions.[3][4]
Synthesis: A Study in Chemoselectivity
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The primary challenge lies in achieving mono-acylation of the piperazine ring, as the presence of two secondary amines creates the potential for the formation of the undesired bis-acylated byproduct, 1,4-bis(chloroacetyl)piperazine.[5][6]
The most common and industrially scalable approach involves the reaction of piperazine with chloroacetyl chloride. The key to favoring the mono-acylated product is controlling the stoichiometry and reaction conditions.
Foundational Synthetic Protocol
This protocol is a self-validating system designed to maximize the yield of the desired mono-acylated product. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound with high purity.
Materials:
-
Piperazine (anhydrous)
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Piperazine Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (1.0 eq) in anhydrous DCM. A key consideration here is using an excess of piperazine (e.g., 2-4 equivalents) relative to the chloroacetyl chloride. This statistical approach ensures that the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, thus minimizing the formation of the bis-acylated product.
-
Inert Atmosphere and Cooling: Purge the flask with dry nitrogen and cool the reaction mixture to 0 °C using an ice bath. The low temperature is crucial for controlling the exothermicity of the acylation reaction and minimizing side reactions.
-
Controlled Addition of Acylating Agent: Dissolve chloroacetyl chloride (0.25-0.5 eq, relative to the excess piperazine) in anhydrous DCM and add it dropwise to the cooled piperazine solution via the dropping funnel over 30-60 minutes. The slow, controlled addition is the most critical parameter for ensuring high chemoselectivity.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup and Extraction: Quench the reaction by adding cold water. The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Isolation of the Free Base: The solvent is removed under reduced pressure to yield the crude 2-Chloro-1-(piperazin-1-yl)ethanone as an oil or a low-melting solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Mechanistic Considerations: The Electrophilic Gateway
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the α-chloroacetyl group. This moiety functions as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the N-acylpiperazine scaffold to a wide array of molecules.
The reactivity is governed by the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom, which polarizes the C-Cl bond and makes the methylene carbon highly susceptible to nucleophilic attack. The reaction typically proceeds via a classic Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Reactions with N-Nucleophiles
The most common application involves the alkylation of primary and secondary amines. This reaction is fundamental to connecting the piperazine core to other heterocyclic systems or functional groups, a key strategy in building complex drug molecules. For example, it is used in the synthesis of precursors for various kinase inhibitors and receptor modulators.[7]
Reactions with O-Nucleophiles
Alcohols and phenols (as their corresponding alkoxides or phenoxides) can displace the chloride to form ethers. This is particularly useful for linking the piperazine moiety to aromatic systems via an ether linkage, a common motif in pharmacologically active compounds.
Reactions with S-Nucleophiles
Thiols and thiophenols readily react to form thioethers. This reaction is highly efficient due to the high nucleophilicity of sulfur. This strategy is employed in the synthesis of compounds where a flexible thioether linker is desired.[5]
Applications in Drug Discovery and Development
The piperazine ring is a well-established pharmacophore, known to improve aqueous solubility and oral bioavailability. The ability of this compound to readily introduce this scaffold makes it an invaluable tool in medicinal chemistry.
Table 2: Therapeutic Areas and Examples of Drug Classes Synthesized Using N-(Chloroacetyl)piperazine Scaffolds
| Therapeutic Area | Drug Class / Target | Example of Application | Reference |
| Oncology | Kinase Inhibitors | Building blocks for linking to heterocyclic cores that bind to the ATP-binding site of kinases. | [7] |
| CNS Disorders | Antipsychotics, Antidepressants | Synthesis of analogs of drugs like Aripiprazole and Ziprasidone. | [4] |
| Inflammatory Diseases | CCR1 Antagonists, COX Inhibitors | Used as an intermediate in the synthesis of anti-inflammatory agents. | [4][6] |
| Cardiovascular | Cardiotonic Agents | Piperazine derivatives have shown utility as cardiotonic agents. | [4] |
The strategic importance of this building block is its role as a "linker." It allows medicinal chemists to connect a pharmacologically active core (e.g., a kinase-binding heterocycle) to the solubilizing and pharmacokinetically favorable piperazine moiety.
Caption: Role as a linker in medicinal chemistry.
Safety and Handling
As a reactive alkylating agent, this compound and its analogs should be handled with appropriate care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the convergence of a privileged pharmaceutical scaffold (piperazine) and a versatile reactive handle (the α-chloroacetyl group). A thorough understanding of the principles governing its synthesis—particularly the control of chemoselectivity—and the mechanistic nuances of its reactivity as an electrophile empowers researchers to employ it with precision and efficacy. As the quest for novel therapeutics continues, the demand for such reliable and versatile building blocks will only intensify, cementing the role of this compound as a cornerstone of synthetic and medicinal chemistry.
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Chemsrc. (2025). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]
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Zhang, C., Zhai, X., Wan, F., Gong, P., & Jiang, Y. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o708. Retrieved from [Link]
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PrepChem.com. (n.d.). (1) Preparation of N,N'-bischloroacetylpiperazine. Retrieved from [Link]
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Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1283. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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Szkatuła, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(15), 4479. Retrieved from [Link]
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ChemBK. (n.d.). Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-. Retrieved from [Link]
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Al-dujaili, J. H., & Al-Zoubi, R. M. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(40), 37367–37377. Retrieved from [Link]
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Spectroscopic Characterization of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 145222-00-0). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and spectral properties is paramount for researchers in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not only the spectral data but also the underlying principles of data acquisition and interpretation, ensuring both scientific rigor and practical applicability.
Molecular Structure and its Spectroscopic Implications
This compound is a relatively small molecule featuring a piperazine ring acylated with a chloroacetyl group. The hydrochloride salt form implies that one of the nitrogen atoms of the piperazine ring is protonated, forming a piperazinium cation with a chloride counter-ion. This protonation will have a significant impact on the spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the chloroacetyl group. Due to the protonation of one nitrogen, the piperazine ring protons will likely exist in a more complex environment than in the free base.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (piperazine, adjacent to N-acyl) | 3.6 - 3.8 | Triplet | 4H |
| -CH₂- (piperazine, adjacent to N⁺H) | 3.2 - 3.4 | Triplet | 4H |
| -CH₂Cl | 4.2 - 4.4 | Singlet | 2H |
| N⁺H₂ | 9.0 - 10.0 (broad) | Singlet (broad) | 2H |
Rationale behind the Predictions:
-
-CH₂- (piperazine): The electron-withdrawing effect of the acyl group will deshield the adjacent protons, shifting them downfield (3.6 - 3.8 ppm). The protons adjacent to the protonated nitrogen will also be deshielded, but likely to a slightly lesser extent (3.2 - 3.4 ppm). The coupling between adjacent methylene groups will result in triplet multiplicities.
-
-CH₂Cl: The protons of the chloroacetyl group are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift (4.2 - 4.4 ppm). As there are no adjacent protons, the signal is expected to be a singlet.
-
N⁺H₂: The protons on the charged nitrogen atom are expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift. The broadness is due to rapid exchange with the solvent and quadrupolar effects of the nitrogen atom.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | 165 - 168 |
| -CH₂Cl | 40 - 43 |
| -CH₂- (piperazine, adjacent to N-acyl) | 42 - 45 |
| -CH₂- (piperazine, adjacent to N⁺H) | 39 - 42 |
Rationale behind the Predictions:
-
-C=O: The carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift.
-
-CH₂Cl: The carbon attached to the chlorine atom will be deshielded due to the electronegativity of the halogen.
-
-CH₂- (piperazine): The carbons of the piperazine ring will have distinct chemical shifts due to the different substituents on the nitrogen atoms. The carbons adjacent to the acylated nitrogen are expected to be slightly more downfield than those adjacent to the protonated nitrogen.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities of the signals to deduce proton-proton coupling information.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N⁺-H stretch (piperazinium) | 2700 - 3100 (broad) | Strong, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| N-H bend (piperazinium) | 1500 - 1600 | Medium |
| C-N stretch | 1100 - 1300 | Medium |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Rationale behind the Predictions:
-
N⁺-H stretch: The stretching vibration of the N-H bonds in the piperazinium ion will give rise to a broad and strong absorption band in the high-frequency region of the spectrum.
-
C=O stretch: The amide carbonyl group will exhibit a strong and sharp absorption band, which is a characteristic feature in the IR spectrum.
-
Other vibrations: The C-H stretching and bending vibrations, as well as the C-N and C-Cl stretching vibrations, will appear in their respective characteristic regions of the spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule to confirm its identity.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would likely show the molecular ion of the free base.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (free base) | 163.07 | The molecular ion of the free base, 2-Chloro-1-(piperazin-1-yl)ethanone. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be expected for this ion and its fragments. |
| [M+Na]⁺ (free base) | 185.05 | Adduct with sodium ions, which are often present as impurities. |
Key Fragmentation Pathways:
The molecular ion is expected to undergo fragmentation through various pathways, including:
-
Loss of the chloroacetyl group: This would result in a fragment ion corresponding to the piperazine ring.
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atoms.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of the molecular ion.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable ion signal.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion and any adduct ions.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.
-
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data based on sound chemical principles with detailed, self-validating experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided interpretations and workflows are designed to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their work.
References
- While direct spectral data for this compound is not widely published, information on structurally similar compounds can be found in various chemical databases and literature. For instance, the NIH PubChem database and commercial supplier websites (e.g., Santa Cruz Biotechnology, Fluorochem) provide basic information and references for related molecules. For general principles and spectral data of functional groups, authoritative texts on spectroscopic methods (e.g., by Silverstein, Pavia, or Pretsch) are recommended. The synthesis and characterization of related piperazine derivatives are often described in medicinal chemistry journals.
Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
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The "Magic Chloro" Effect: A Technical Guide to the Strategic Role of Chlorine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a hydrogen atom with chlorine, a seemingly simple modification, can profoundly alter the biological and physicochemical properties of a molecule, a phenomenon increasingly referred to as the "magic chloro" effect.[1][2][3] This guide provides a comprehensive technical exploration of the multifaceted roles that chloro-containing molecules play in contemporary drug discovery. Moving beyond a mere catalog of chlorinated drugs, we delve into the causal mechanisms by which chlorine substitution influences pharmacokinetics, pharmacodynamics, and metabolic stability. This document is designed to serve as a key resource for researchers and drug development professionals, offering field-proven insights and actionable strategies for harnessing the power of chlorine in medicinal chemistry. With over 250 FDA-approved chloro-containing drugs on the market, a deep understanding of this chemical entity is paramount for the design of next-generation therapeutics.[4][5][6][7][8]
The Pervasive Presence and Strategic Importance of Chlorine in Pharmaceuticals
Chlorine is a cornerstone of the pharmaceutical industry, with its presence in a vast array of approved drugs treating a wide spectrum of diseases, from bacterial infections to cancer and cardiovascular conditions.[4][9][10] In the United States, it is estimated that over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their manufacturing process.[4] The prevalence of chlorine is not coincidental; it is a testament to its remarkable ability to modulate a molecule's properties in a predictable and advantageous manner.[1][11]
The strategic incorporation of chlorine into a drug candidate can lead to significant improvements in:
-
Potency and Efficacy: The substitution of hydrogen with chlorine can lead to dramatic, sometimes up to 100,000-fold, increases in a drug's potency.[1][2][3]
-
Pharmacokinetic Profile: Chlorine can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and half-life.[1][3]
-
Metabolic Stability: By blocking sites of metabolic attack, chlorine can enhance a drug's resistance to degradation by metabolic enzymes, thereby prolonging its therapeutic effect.[11][12]
-
Target Binding and Selectivity: The unique electronic and steric properties of chlorine can facilitate stronger and more selective interactions with biological targets.[11][12]
A statistical analysis of FDA-approved drugs reveals the significant representation of chlorinated compounds.[4] Of the chlorinated drugs, a majority contain a single chlorine atom, highlighting the nuanced and strategic approach medicinal chemists employ when incorporating this halogen.[4]
The "Magic Chloro" Effect: Unraveling the Physicochemical Transformations
The term "magic chloro" effect encapsulates the often-dramatic and beneficial impact of chlorine substitution on a drug molecule's behavior.[1][2][3] These effects are rooted in the fundamental physicochemical properties of the chlorine atom.
Modulating Lipophilicity and Solubility
The introduction of a chlorine atom generally increases the lipophilicity of a molecule.[11][13] This enhanced hydrophobicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[11][12] However, this increase in lipophilicity must be carefully balanced, as excessive hydrophobicity can lead to poor solubility and potential toxicity.[12] Compared to fluorine, another commonly used halogen, chlorine imparts a greater degree of lipophilicity.[13]
| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution | Reference |
| Lipophilicity | Moderate Increase | Significant Increase | [13] |
| Aqueous Solubility | Generally Higher | Generally Lower | [13] |
Electronic Influence: A Dual Personality
Chlorine's electronic nature is complex; it can act as either an electron-withdrawing or an electron-donating group depending on the chemical context.[6][14] This duality allows for fine-tuning of a molecule's electronic properties to optimize interactions with its biological target. The ability of chlorine to polarize a phenyl ring can enhance non-bonding interactions within a protein's binding pocket.[11]
Bioisosterism: A Versatile Mimic
Chlorine can serve as a bioisosteric replacement for a variety of functional groups, including hydroxyl (-OH), sulfhydryl (-SH), and even small alkyl groups like methyl (-CH3).[6][14][15] This versatility provides medicinal chemists with a powerful tool to modulate a drug's properties while maintaining its core pharmacophore.[16] The "methyl-chloro equivalence" is a well-documented example of this phenomenon, where the similar lipophilicity of the two groups allows for their interchangeability in certain scaffolds.[15]
Impact on Drug-Target Interactions and Potency
The introduction of chlorine can profoundly influence how a drug interacts with its biological target, often leading to substantial increases in binding affinity and potency.
Halogen Bonding and Other Non-Covalent Interactions
The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the surface of the chlorine atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein.[6][14] These interactions, though weaker than hydrogen bonds, can contribute significantly to the overall binding energy and specificity of a drug-target complex.[6] Furthermore, the increased lipophilicity imparted by chlorine can enhance van der Waals interactions within hydrophobic pockets of the target protein.[11]
Case Study: The Remarkable Potency Enhancement of a Kinase Inhibitor
A well-documented example of the "magic chloro" effect is the development of a kinase inhibitor where the substitution of a hydrogen atom with a chlorine atom on a phenyl ring resulted in a greater than 1,000-fold increase in potency. This dramatic improvement was attributed to a combination of factors, including enhanced hydrophobic interactions and the formation of a critical halogen bond with the protein backbone.
Metabolic Fate of Chloro-Containing Molecules
The metabolism of organochlorine compounds is a critical consideration in drug design, as it can influence both the efficacy and the safety of a therapeutic agent.
The Role of Cytochrome P450 Enzymes
The primary route of metabolism for many organochlorine drugs is oxidation catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver.[17] These enzymes introduce or expose functional groups on the drug molecule, making it more water-soluble and easier to excrete.[17] However, the C-Cl bond is relatively stable, and its presence can block sites of metabolic attack, leading to increased metabolic stability and a longer half-life.[11][12]
Phase I and Phase II Metabolism
The metabolism of chlorinated drugs typically proceeds in two phases:
-
Phase I (Functionalization): Involves oxidation, reduction, or hydrolysis, primarily mediated by CYP enzymes.[17]
-
Phase II (Conjugation): The modified drug is conjugated with endogenous molecules like glucuronic acid or sulfate to further increase its water solubility for excretion.[17][18]
It is important to note that while metabolism is generally a detoxification process, in some cases, the metabolites of organochlorine compounds can be more toxic than the parent drug.[19]
Caption: Generalized metabolic pathway of chloro-containing drugs.
Synthetic Strategies for the Introduction of Chlorine
The ability to strategically introduce chlorine atoms into complex molecules is a critical skill for medicinal chemists. A variety of synthetic methods are available, ranging from classical electrophilic aromatic substitution to modern photocatalytic approaches.
Electrophilic Chlorination
Electrophilic chlorination is a widely used method for introducing chlorine onto aromatic rings. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose. The Topliss scheme, a classic medicinal chemistry flowchart, often begins with the preparation of a para-chloro analog via electrophilic chlorination to guide further structure-activity relationship (SAR) studies.[15]
Modern Synthetic Methods
Recent advances in organic synthesis have provided milder and more selective methods for chlorination. Photocatalytic processes using iron and sulfur catalysts activated by blue light offer an environmentally friendly alternative to traditional methods, avoiding the need for harsh reagents and high temperatures.[20]
Experimental Protocol: Electrophilic Chlorination of an Activated Aromatic Ring
Objective: To synthesize a chloro-substituted aromatic compound via electrophilic chlorination using N-chlorosuccinimide (NCS).
Materials:
-
Activated aromatic starting material (e.g., aniline or phenol derivative)
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the activated aromatic starting material (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chlorinated compound.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Toxicity and Environmental Considerations
While the benefits of chlorine in drug discovery are undeniable, it is crucial to consider the potential for toxicity and environmental impact.[21][22][23]
Potential for Bioaccumulation and Persistence
The lipophilic nature of many organochlorine compounds can lead to their bioaccumulation in fatty tissues.[18][24] Some organochlorines are also persistent in the environment, meaning they do not readily degrade.[17][18] These properties have led to concerns about the long-term environmental and health effects of certain chlorinated compounds, particularly older pesticides.[18][22]
Formation of Disinfection Byproducts
The widespread use of chlorine-based disinfectants can lead to the formation of disinfection byproducts (DBPs) in wastewater, some of which may be carcinogenic or have other adverse health effects.[22][23] The chlorination of hospital wastewater, which may contain a variety of pharmaceuticals, can also lead to the formation of toxic drug-derived DBPs.[22]
Future Perspectives and Conclusion
The "magic chloro" effect is a powerful and well-established principle in medicinal chemistry. The strategic incorporation of chlorine will undoubtedly continue to be a key strategy in the design of novel therapeutics. Future research will likely focus on the development of even more selective and environmentally benign chlorination methods. Furthermore, a deeper understanding of the complex interplay between chlorine substitution, metabolic pathways, and potential toxicity will be crucial for the development of safer and more effective chloro-containing drugs.
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The Versatile Scaffolding Intermediate: A Senior Application Scientist’s Guide to 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride and its N-substituted analogs, a class of chemical intermediates paramount in modern medicinal chemistry. We will dissect the synthetic strategies for their preparation, focusing on the critical challenge of achieving selective mono-acylation of the piperazine ring. Detailed, field-tested protocols for the synthesis of key analogs, such as N-aryl and N-benzyl derivatives, are presented with an emphasis on the causal relationships between reaction conditions and outcomes. Furthermore, this guide illuminates the strategic application of these building blocks in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly within the domain of atypical antipsychotics. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in drug discovery and process development, bridging the gap between theoretical chemistry and its practical application in pharmaceutical synthesis.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The piperazine moiety can improve aqueous solubility and oral bioavailability, and its ability to form salts is advantageous for drug formulation.
At the heart of many complex piperazine-containing molecules lies a simpler, versatile building block: 2-chloro-1-(piperazin-1-yl)ethanone and its analogs. The chloroacetyl group (-C(O)CH₂Cl) is a powerful electrophilic handle. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of the piperazine pharmacophore onto a wide range of molecular frameworks. This guide will provide the foundational knowledge and practical protocols to master the synthesis and application of these critical intermediates.
Core Synthesis: Navigating the Challenge of Mono-Acylation
The primary challenge in synthesizing N-acyl piperazine derivatives is controlling selectivity. Due to the presence of two reactive secondary amine groups, the reaction of piperazine with an acylating agent like chloroacetyl chloride can lead to a mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material. The initially formed mono-substituted product can sometimes be more nucleophilic than piperazine itself, exacerbating the issue.[1]
Several robust strategies have been developed to overcome this hurdle. The choice of strategy is often a trade-off between atom economy, cost, reaction steps, and ease of purification.
Comparative Analysis of Mono-Acylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-Product) | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective. | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for acylation step) | High selectivity, clean reaction. | Multi-step process (protection/deprotection), higher cost.[1] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89% | One-pot synthesis, good yields. | May require longer reaction times or activation.[1][2] |
dot
Caption: Decision workflow for selecting a mono-acylation strategy.
Synthesis of Key Analogs: Protocols and Scientific Rationale
The true utility of this chemical class is realized through its N-substituted analogs. By starting with an already substituted piperazine (e.g., an N-aryl or N-benzyl piperazine), the acylation with chloroacetyl chloride becomes a straightforward, high-yielding transformation.
dot```dot graph "General_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
}
Caption: Key alkylation step in the synthesis of Aripiprazole.
The synthesis of the required 1-(2,3-dichlorophenyl)piperazine intermediate itself is achieved via methods like the Buchwald-Hartwig reaction between 1-bromo-2,3-dichlorobenzene and N-Boc-piperazine, followed by deprotection. [3]This underscores the industrial importance of mastering the synthesis of N-aryl piperazines, which are the direct precursors to the chloroacetylated intermediates discussed in this guide.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Acylated Product | Di-acylation: The second nitrogen of piperazine reacts with another equivalent of the acylating agent. | - Use a large excess (3-10 eq.) of piperazine.<[1]br>- Employ a mono-Boc protected piperazine for high selectivity.<[1][4]br>- Use in-situ mono-protonation with one equivalent of acid. [1][2] |
| Product is Water Soluble / Stays in Aqueous Layer during Workup | Product is Protonated: The piperazine nitrogen atoms are basic and can form salts (e.g., hydrochloride) in acidic or neutral conditions, increasing water solubility. | - Neutralize the aqueous layer with a base like sodium carbonate or sodium bicarbonate before extraction.<[4]br>- Ensure the aqueous phase is sufficiently basic (pH > 9) to deprotonate the piperazine nitrogens. |
| Difficult Purification from Excess Piperazine | High Basicity and Water Solubility of Piperazine: Piperazine can be challenging to separate from the desired product using standard extraction. | - Perform an acidic wash. The mono-acylated product may be less basic than piperazine and remain in the organic layer while the excess piperazine is extracted into the acidic aqueous layer.- Utilize column chromatography on silica gel. |
| Reaction Fails to Go to Completion | Deactivated Nucleophile: The starting piperazine may be protonated by acidic impurities or by the HCl byproduct if the scavenging base is inefficient.Poor Quality Reagents: Moisture can hydrolyze the chloroacetyl chloride. | - Ensure the use of an efficient, non-nucleophilic base (e.g., triethylamine, DIPEA) in stoichiometric amounts.- Use anhydrous solvents and fresh, high-purity chloroacetyl chloride. [3] |
Conclusion
This compound and its N-substituted analogs are not merely simple chemicals; they are enabling tools for the construction of molecular complexity. Their synthesis, while presenting the classic chemical challenge of selective functionalization, is readily controllable through logical, well-understood strategies. Mastery of these protocols provides the drug discovery and development scientist with a reliable method to introduce the invaluable piperazine scaffold. From CNS agents to other therapeutic areas, the pathways to numerous vital medicines are paved with these versatile and powerful building blocks.
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Methodological & Application
Application Notes & Protocols: 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride in Organic Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. As a highly versatile bifunctional reagent, this compound serves as a cornerstone for introducing the piperazinyl-ethanone moiety into a diverse range of molecular scaffolds. Its utility is particularly pronounced in the synthesis of pharmacologically active agents, owing to the prevalence of the piperazine nucleus in numerous FDA-approved drugs.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates by enhancing water solubility and bioavailability.[1][2][3][4]
This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Reagent Overview: Properties and Safety
This compound is a stable, crystalline solid that acts as a potent electrophilic building block. The molecule features a reactive α-chloro ketone functional group, making it an excellent substrate for nucleophilic substitution reactions. The presence of the piperazine ring, protonated as a hydrochloride salt, influences its solubility and handling characteristics.
Physicochemical Data
For effective experimental design, understanding the properties of the title reagent and its key derivatives is crucial.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₆H₁₁ClN₂O·HCl | 199.08 | Primary electrophilic building block. |
| 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride | C₁₃H₁₇ClN₂O₂·HCl | 305.20 | Derivative used in synthesis of CNS agents.[5] |
| 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride | C₁₃H₁₇ClN₂O·HCl | 289.20 | Intermediate for compounds with potential neuropharmacological activity.[6] |
| 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone | C₁₃H₁₅ClF₂N₂O | 288.72 | The piperazine ring adopts a chair conformation in its crystalline state.[7][8] |
Safety and Handling: A Trustworthy Approach
Safe handling is paramount for reproducible and secure experimentation. This compound and related α-chloro amides are classified as hazardous materials.
-
Primary Hazards : These compounds are typically harmful if swallowed, in contact with skin, or if inhaled.[9] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[10] Some related chloro-containing precursors may have corrosive properties.[11]
-
Handling Protocols :
-
Always handle this reagent within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.
-
Avoid generating dust. Ensure eyewash stations and safety showers are in close proximity.[11]
-
Prevent moisture exposure, as the hydrochloride salt can be hygroscopic.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong bases and oxidizing agents.[11]
Core Reactivity: The Chloroacetyl Moiety as an Electrophilic Hub
The synthetic utility of this compound is dominated by the reactivity of the C-Cl bond. This bond is activated by the adjacent carbonyl group, which withdraws electron density and makes the α-carbon highly susceptible to nucleophilic attack. This classic S_N2 (bimolecular nucleophilic substitution) mechanism is the foundation of its application.
The hydrochloride form requires in situ neutralization with a base to unmask the nucleophilic nitrogen of the piperazine ring if that site is intended for reaction, or more commonly, to neutralize the HCl byproduct generated during the alkylation of an external nucleophile.
Caption: Core S_N2 reaction mechanism.
Application Note I: Synthesis of Arylpiperazine Scaffolds for CNS-Active Agents
Scientific Context: Arylpiperazines are a cornerstone of neuropharmacology, forming the structural core of many antipsychotic, antidepressant, and anxiolytic drugs.[12][13] These compounds often act as ligands for dopamine and serotonin receptors. This compound is an ideal starting material for building precursors to these complex molecules, such as those used in the synthesis of Ziprasidone.[14]
Causality of Experimental Design: The synthesis of 2-[4-(Aryl)piperazin-1-yl]-N-phenylacetamides demonstrates a classic N-alkylation strategy.[13] The protocol involves the reaction of a nucleophilic amine (an aniline derivative) with the electrophilic chloroacetylpiperazine. The choice of a non-nucleophilic base (like K₂CO₃ or Na₂CO₃) is critical; it must be strong enough to neutralize the generated HCl but not so strong as to promote unwanted side reactions like hydrolysis of the amide. An aprotic polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to solubilize the reactants, particularly the inorganic base, and facilitate the S_N2 transition state. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
Detailed Protocol: N-Alkylation of 4-Methoxyaniline
This protocol describes the synthesis of 1-(piperazin-1-yl)-2-((4-methoxyphenyl)amino)ethanone, a representative arylpiperazine intermediate.
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyaniline (1.23 g, 10 mmol), potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and potassium iodide (KI, 0.166 g, 1 mmol).
-
Solvent Addition : Add 100 mL of dry acetonitrile to the flask.
-
Addition of Electrophile : Add this compound (2.00 g, 10 mmol) to the suspension. The K₂CO₃ serves to neutralize both the hydrochloride salt and the HCl generated during the reaction.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter the inorganic salts (K₂CO₃, KCl, KI) and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Dissolve the resulting crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Experimental Workflow Diagram
Caption: Workflow for N-Arylpiperazine Synthesis.
Application Note II: Synthesis of Heterocyclic Drug Scaffolds
Scientific Context: Beyond N-alkylation, the chloroacetylpiperazine moiety is invaluable for constructing complex heterocyclic systems. Many antimicrobial and antifungal agents are built by linking a piperazine unit to another heterocyclic core, such as a pyridine or thiazole.[15][16] This strategy allows for the exploration of vast chemical space and the fine-tuning of biological activity.
Causality of Experimental Design: The reaction of 2-Chloro-1-(piperazin-1-yl)ethanone with a heterocyclic nucleophile, such as a thiol, provides a powerful method for C-S bond formation. The resulting thioether can then undergo intramolecular cyclization to form fused ring systems like thieno[2,3-b]pyridines, which are known to possess diverse biological activities.[16] The choice of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodamide is often required to deprotonate the thiol or an acidic C-H group, creating a potent nucleophile for the initial substitution, followed by promoting the subsequent cyclization step. Ethanol is a common solvent as it readily dissolves the alkoxide base.
Detailed Protocol: S-Alkylation of 2-thioxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a representative example of an S-alkylation followed by an intramolecular cyclization to form a thienopyridine core structure.
-
Base Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (50 mL).
-
Nucleophile Addition : Once the sodium has completely reacted and the solution has cooled, add the 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (10 mmol). Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.
-
Electrophile Addition : Add a solution of this compound (2.00 g, 10 mmol) in ethanol (20 mL) dropwise to the reaction mixture. An additional equivalent of base may be needed to neutralize the hydrochloride.
-
Reaction (S-Alkylation) : Stir the mixture at room temperature for 2-4 hours. The initial S-alkylation can be monitored by TLC.
-
Reaction (Cyclization) : Heat the reaction mixture to reflux and maintain for 6-8 hours to drive the intramolecular Thorpe-Ziegler cyclization.
-
Work-up :
-
Cool the reaction to room temperature and pour it into ice-cold water (200 mL).
-
The cyclized product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, neutralize the solution with dilute acetic acid and extract the product with ethyl acetate (3 x 75 mL).
-
-
Purification : The crude product is purified by recrystallization from ethanol or by silica gel chromatography to yield the desired 3-amino-thieno[2,3-b]pyridine derivative.
Reaction Scheme Diagram
Caption: Two-step synthesis of a thienopyridine scaffold.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic and medicinal chemist. Its straightforward reactivity, predicated on the electrophilic nature of the α-chloroacetyl group, provides a reliable entry point for the synthesis of a multitude of piperazine-containing compounds. From precursors for CNS-active drugs to complex heterocyclic systems, its application is broad and impactful. The protocols and principles outlined in this guide provide a robust framework for its effective and safe utilization in the laboratory.
References
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Faizan, M., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
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Jilsha, G., & Jayasree, A. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]
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Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]
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Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. R Discovery. Available at: [Link]
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Kar, S., & Bauer, U. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. PubChem. Available at: [Link]
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Chemsrc. (n.d.). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Chemsrc. Available at: [Link]
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Kumar, A., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. ResearchGate. Available at: [Link]
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Zhang, B., Damu, G. L. V., Lv, J.-S., & Zhou, C.-H. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Zhang, Y.-L., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Siddiqui, H. L., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]
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Al-Issa, S. A. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine Derivatives. Molecules. Available at: [Link]
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Synthera. (n.d.). Ziprasidone hydrochloride. Drug Synthesis Database. Available at: [Link]
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The Versatile Virtuoso: 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride as a Cornerstone for Heterocyclic Scaffolds
Introduction: The Strategic Importance of a Privileged Building Block
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. These scaffolds form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive α-chloro ketone moiety and a pre-installed piperazine ring—a common pharmacophore in its own right—offers a direct and modular entry into diverse and biologically relevant heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic tool. We will delve into its fundamental reactivity and present detailed, field-proven protocols for the synthesis of high-value quinoxalines, triazines, and benzothiazines, moving beyond simple procedural steps to explain the underlying chemical logic and rationale.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid, which enhances its ease of handling and storage in a laboratory setting. The molecule's utility is rooted in its dual reactivity: the electrophilic chloroacetyl group and the nucleophilic secondary amine of the piperazine ring (once deprotonated). The hydrochloride salt form ensures stability and minimizes self-reaction.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClN₂O · HCl | Inferred |
| Molecular Weight | 199.08 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Key Reactive Sites | α-carbon to the carbonyl, secondary amine (as free base) | Chemical Principles |
The primary mode of reactivity exploited in the synthesis of heterocycles is the electrophilicity of the carbon atom bearing the chlorine. This α-haloketone functionality makes it an excellent substrate for nucleophilic substitution and subsequent cyclocondensation reactions.
Application in Heterocycle Synthesis: Detailed Protocols and Mechanistic Insights
The true power of this compound is realized in its application as a synthon for a variety of heterocyclic cores. Below are detailed protocols for the synthesis of three medicinally important classes of heterocycles.
Protocol 1: Synthesis of 2-(Piperazin-1-ylmethyl)quinoxalines
Quinoxalines are a class of bicyclic heterocycles renowned for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] The classical synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] α-Haloketones, such as our title compound, serve as excellent surrogates for 1,2-dicarbonyls in this context.[2][4]
Reaction Scheme:
A schematic for the synthesis of 2-(Piperazin-1-ylmethyl)quinoxaline.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 199.08 | 10 | 1.0 |
| o-Phenylenediamine | 108.14 | 10 | 1.0 |
| Triethylamine | 101.19 | 11 | 1.1 |
| Ethanol (Absolute) | - | 50 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.99 g, 10 mmol) and absolute ethanol (30 mL).
-
Add triethylamine (1.53 mL, 11 mmol) to the suspension to liberate the free base. Stir for 10 minutes at room temperature.
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: Dichloromethane with a gradient of 0-5% Methanol) to afford the pure 2-(piperazin-1-ylmethyl)quinoxaline.
Mechanism and Rationale:
The reaction proceeds through an initial nucleophilic substitution of the chloride by one of the amino groups of o-phenylenediamine, forming an α-amino ketone intermediate. This is followed by an intramolecular cyclization via condensation between the remaining amino group and the ketone, and subsequent aromatization through oxidation (often by air) to furnish the stable quinoxaline ring. Triethylamine is crucial not only for neutralizing the starting material's hydrochloride salt but also for scavenging the HCl generated during the initial substitution.
Experimental workflow for quinoxaline synthesis.
Protocol 2: Synthesis of 1,2,4-Triazine Derivatives
1,2,4-Triazines are another important class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[3] A common synthetic route involves the reaction of an α-haloketone with an amidine or a related derivative.
Reaction Scheme:
A schematic for the synthesis of a piperazinyl-substituted triazine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 199.08 | 10 | 1.0 |
| Benzamidine hydrochloride | 156.61 | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, suspend this compound (1.99 g, 10 mmol), benzamidine hydrochloride (1.88 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol) in DMF (40 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (150 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude solid in a vacuum oven.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure triazine derivative.
Mechanism and Rationale:
This reaction is a classic example of a cyclocondensation. The amidine, a bidentate nucleophile, first displaces the chloride from the α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, with one of the amidine nitrogens attacking the carbonyl carbon, followed by dehydration to form the aromatic 1,2,4-triazine ring. Potassium carbonate serves as the base to neutralize the hydrochloride salts and the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental workflow for 1,2,4-triazine synthesis.
Protocol 3: Synthesis of 3-(Piperazin-1-ylcarbonyl)-2H-1,4-benzothiazines
Benzothiazines are sulfur and nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[5] A common route to 1,4-benzothiazines involves the reaction of 2-aminothiophenol with an α-haloketone.
Reaction Scheme:
A schematic for the synthesis of a piperazinyl-substituted benzothiazine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 199.08 | 10 | 1.0 |
| 2-Aminothiophenol | 125.19 | 10 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 22 | 2.2 |
| Ethanol (95%) | - | 50 mL | - |
Step-by-Step Protocol:
-
In a 100 mL three-necked flask fitted with a reflux condenser and nitrogen inlet, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and sodium bicarbonate (1.85 g, 22 mmol) in 95% ethanol (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.99 g, 10 mmol) in 95% ethanol (20 mL) dropwise to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization from ethanol to yield the desired benzothiazine derivative.
Mechanism and Rationale:
This synthesis proceeds via an initial S-alkylation, where the highly nucleophilic thiophenol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the 1,4-benzothiazine ring. A base is required to deprotonate the thiophenol and neutralize the HCl byproducts. A nitrogen atmosphere is recommended to prevent the oxidative dimerization of 2-aminothiophenol.
Safety and Handling
This compound, like other α-haloketones, should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a robust and highly effective building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its bifunctional nature allows for streamlined synthetic routes to complex scaffolds such as quinoxalines, triazines, and benzothiazines. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
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Al-Issa, S. A. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine Derivatives with Expected Biological Activity. Molecules, 18(7), 8172–8187. [Link]
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Wan, J.-P., & Wei, L. (2017). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2017(6), 1-27. [Link]
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PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Saeed, A., Shaheen, F., & Abbas, N. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2269-2285. [Link]
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Zayed, E. M., & El-Gazzar, M. G. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4947. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100. [Link]
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ChemBK. (n.d.). Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-. [Link]
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Gan, Y., et al. (2010). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o708. [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
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Siddiqui, H. L., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(18), 4279. [Link]
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Gan, Y., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]
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JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
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Javid, N., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 11(35), 21543-21557. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2-benzothiazines via the alkoxide rearrangement of saccharin derivatives. [Link]
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Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3331. [Link]
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Javid, N., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 11(35), 21543-21557. [Link]
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Gan, Y., et al. (2011). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]
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Application Note: Derivatization of Amines with 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride for Pharmaceutical and Analytical Applications
Introduction
In the landscape of modern drug discovery and analytical chemistry, the precise modification and characterization of molecules are paramount. The derivatization of primary and secondary amines is a fundamental strategy to enhance their physicochemical properties for analysis or to build complex molecular architectures with therapeutic potential. This application note provides a detailed guide to the derivatization of amines using 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This reagent is a valuable building block, incorporating the versatile piperazine scaffold into target molecules. The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in centrally active agents, as well as antimicrobial and anticancer compounds, owing to its ability to improve solubility and modulate biological activity.[1][2][3]
This guide will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for the derivatization of both aliphatic and aromatic amines, discuss analytical characterization of the resulting products, and explore the diverse applications of these derivatives in pharmaceutical research.
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization of a primary or secondary amine with 2-Chloro-1-(piperazin-1-yl)ethanone proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the elimination of the chloride ion, forming a stable amide bond.
A critical aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. Since the starting material is a hydrochloride salt and the reaction itself generates an additional equivalent of HCl, a base is essential. The base serves to neutralize the acid, thereby preventing the protonation of the amine nucleophile, which would render it unreactive.[4]
Sources
Application Notes and Protocols for N-Alkylation using 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a reactive chloroacetyl group and a piperazine moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The piperazine ring is a common pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system, due to its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This application note provides a comprehensive guide to the use of this compound in N-acylation reactions, which, in this context, functions as an N-alkylation of a target nucleophile. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss essential analytical techniques for product characterization.
Understanding the Reaction: Nucleophilic Substitution at the α-Carbon
The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon susceptible to attack by nucleophiles.
Mechanism of Action:
The reaction proceeds via a classical SN2 mechanism. A nucleophile, typically a primary or secondary amine, attacks the electrophilic methylene carbon bearing the chlorine atom. This concerted step results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
It is crucial to note that the piperazine nitrogen of the reagent is present as a hydrochloride salt. This protonation deactivates the piperazine nitrogen as a nucleophile, preventing self-polymerization or other unwanted side reactions.[2][3] The reaction, therefore, selectively proceeds at the chloroacetyl terminus. An external base is required to neutralize the generated hydrochloric acid and to deprotonate the nucleophilic amine, thereby enhancing its reactivity.[4]
Visualizing the Workflow: From Reagents to Product
The following diagram illustrates the general workflow for the N-alkylation of a primary or secondary amine using this compound.
Sources
The Strategic Utility of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, integral to the structure of numerous clinically significant drugs.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility, oral bioavailability, and the ability to form crucial interactions with biological targets.[2] Within the arsenal of piperazine-based building blocks, 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride emerges as a particularly valuable synthon. This bifunctional molecule, featuring a reactive chloroacetyl group and a secondary amine on the piperazine ring, offers a versatile platform for the synthesis of a diverse array of complex molecules, including antipsychotics, antidepressants, and anti-inflammatory agents.[3]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its fundamental reactivity and present a detailed, field-proven protocol for its use in N-alkylation reactions, a cornerstone of its synthetic utility. Furthermore, we will contextualize its application by examining its role in the synthesis of precursors for blockbuster drugs, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in any synthetic protocol. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 145222-00-0 | [2] |
| Molecular Formula | C₆H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 199.08 g/mol | [2] |
| Melting Point | 166-168 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from its two distinct reactive sites: the secondary amine of the piperazine ring and the electrophilic carbon of the chloroacetyl group. The hydrochloride salt form ensures stability and ease of handling. Prior to reaction, the free base is typically generated in situ by the addition of a suitable base.
The primary application of this reagent lies in N-alkylation reactions , where the nucleophilic secondary amine attacks an electrophilic carbon, forming a new carbon-nitrogen bond. This reaction is fundamental to building the complex molecular architectures of many active pharmaceutical ingredients (APIs).
Caption: General mechanism of N-alkylation using 2-Chloro-1-(piperazin-1-yl)ethanone.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust and reproducible method for the N-alkylation of this compound with a generic alkyl halide. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 4-bromobutyronitrile)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, which is crucial for many organic reactions.
-
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (sufficient to dissolve the starting material, typically 5-10 mL per gram). To this suspension, add anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq).
-
Rationale: The base is essential to neutralize the hydrochloride salt and generate the free piperazine base, which is the active nucleophile. An excess of the base ensures complete deprotonation and drives the reaction to completion. Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction, as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
-
Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Rationale: A slight excess of the alkylating agent can help ensure complete consumption of the starting piperazine derivative. The addition should be done at a rate that maintains control over any potential exotherm.
-
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C for ACN or DMF) and monitor the progress by TLC.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a critical tool for monitoring the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Filtration removes the solid base and its salt byproduct. Rotary evaporation efficiently removes the high-boiling point solvent (ACN or DMF).
-
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove any residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Removing all traces of water is crucial before final solvent evaporation to obtain a pure, dry product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
-
Rationale: Purification is essential to remove any unreacted starting materials or side products, yielding the desired N-alkylated product in high purity.
-
Caption: Step-by-step workflow for the N-alkylation protocol.
Application in the Synthesis of Key Pharmaceutical Precursors
The true value of this compound is realized in its application as a versatile intermediate in the synthesis of complex drug molecules. Below, we illustrate its potential role in the synthesis of precursors for two major drugs, Aripiprazole and Trazodone.
Synthesis of an Aripiprazole Precursor
Aripiprazole is an atypical antipsychotic.[4] Its synthesis involves the coupling of a substituted piperazine with a butoxy-quinolinone side chain.[5] While the direct synthesis often employs 1-(2,3-dichlorophenyl)piperazine, a similar intermediate can be conceptualized starting from our title compound. The protocol outlined above can be adapted to synthesize a key intermediate by reacting this compound with 1-bromo-2,3-dichlorobenzene.
Caption: Conceptual pathway to an Aripiprazole-like intermediate.
This intermediate, 1-(2-chloroacetyl)-4-(2,3-dichlorophenyl)piperazine, can then be further elaborated to introduce the butoxy-quinolinone moiety, demonstrating the utility of the title compound in building the core structure of Aripiprazole.
Synthesis of a Trazodone Precursor
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[6] Its synthesis typically involves the reaction of a substituted piperazine with a triazolopyridine side chain.[7] this compound can be used to synthesize a precursor for Trazodone by reacting it with 1-bromo-3-chlorobenzene.
The resulting N-alkylated product, 1-(2-chloroacetyl)-4-(3-chlorophenyl)piperazine, contains the core phenylpiperazine moiety of Trazodone. The chloroacetyl group can then be further modified to introduce the propyl-triazolopyridine side chain, showcasing the strategic importance of the title compound in the synthesis of this class of antidepressants.[8]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures, particularly through N-alkylation reactions. The protocols and applications detailed in this guide underscore its importance as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. A thorough understanding of its properties, reactivity, and handling procedures, as outlined here, will empower researchers to effectively leverage this reagent in their drug discovery and development endeavors.
References
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Verma, A., Joshi, S., & Singh, D. (2023). The medicinal chemistry of piperazines: A review. Journal of the Indian Chemical Society. Available at: [Link]
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Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery. Bentham Science. Available at: [Link]
-
Sinfoo Biotech. (n.d.). 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. Retrieved from [Link]
-
Zhang, B., Damu, G. L. V., Lv, J.-S., & Zhou, C.-H. (2012). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. Available at: [Link]
- Contreras, J. M., et al. (2001). Synthesis and pharmacological evaluation of new 1-(2-fluorobenzyl)piperazine derivatives as potential cardiotonic agents. Il Farmaco, 56(11), 847-852.
-
Karakuła-Juchnowicz, H., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1599. Available at: [Link]
- Szczesniak-siga, B., et al. (2014). Synthesis and evaluation of new 1-(2-chloroacetyl)-4-arylpiperazine derivatives as potential 5-HT1A receptor ligands. Acta Poloniae Pharmaceutica, 71(6), 1045-1050.
-
PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Retrieved from [Link]
-
Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291. Available at: [Link]
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- Angelini, F., et al. (2019). Continuous process for the preparation of trazodone. Google Patents.
-
ChemBK. (n.d.). Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]
-
Kráľ, V., et al. (2016). Simple synthesis of aripiprazole API in desired polymorphic form. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This readily available starting material serves as a versatile building block for constructing a variety of complex pharmaceutical intermediates. Its bifunctional nature, featuring a reactive α-chloroacetyl electrophile and a piperazine core common to numerous centrally active agents, makes it a valuable scaffold in medicinal chemistry. We present detailed protocols for leveraging this reagent in N-alkylation and O-alkylation reactions to synthesize precursors for antipsychotic and antidepressant drug candidates, with a focus on the causality behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern pharmacology, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its incorporation into a molecule can improve physicochemical properties like solubility and bioavailability, enhancing biological activity.[1] this compound is a strategic starting material that combines this valuable piperazine moiety with a highly reactive electrophilic chloroacetyl group. The hydrochloride salt form ensures stability for storage, and the active free base can be readily generated in situ for subsequent reactions.
The primary synthetic strategy discussed herein involves the nucleophilic substitution of the chloride atom. This allows for the direct coupling of the chloroacetylpiperazine unit to a wide range of nucleophiles, including aromatic amines, phenols, and heterocyclic systems, thereby providing rapid access to novel and diverse chemical entities for drug discovery pipelines.
General Workflow for Synthesis from 2-Chloro-1-(piperazin-1-yl)ethanone
The overall synthetic approach involves two main stages: the in situ generation of the reactive free base from its hydrochloride salt, followed by the alkylation of a chosen nucleophile. This workflow is adaptable for a range of target molecules.
Sources
Scale-Up Synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride Derivatives: An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity, make it a valuable building block for targeting a wide range of biological receptors and enzymes.[3] Among the vast array of piperazine-containing intermediates, 2-Chloro-1-(piperazin-1-yl)ethanone and its derivatives are particularly important synthons. The presence of a reactive chloroacetyl group provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse pharmacological activities, including cardiotonic, neurotropic, and anti-inflammatory agents.[4] This application note provides a comprehensive guide to the scale-up synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride derivatives, focusing on practical considerations, process safety, and robust analytical characterization.
Synthetic Strategy: The Acylation of Piperazine
The core of this synthesis involves the N-acylation of a piperazine derivative with chloroacetyl chloride.[5] This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride generated during the reaction. For the synthesis of the hydrochloride salt, a subsequent acidification step is required.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the desired amide product.
Process Safety: Taming the Reactivity of Chloroacetyl Chloride
Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[6][7][8][9][10] Exposure can cause severe burns to the skin and eyes, and inhalation can lead to respiratory distress and pulmonary edema.[11][12][13] Therefore, stringent safety precautions are paramount during its handling and use.
Key Safety Recommendations:
-
Engineering Controls: All manipulations involving chloroacetyl chloride must be conducted in a well-ventilated fume hood with appropriate shielding.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash goggles at all times. For larger scale operations, a face shield and respiratory protection may be necessary.[6]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[14]
-
Controlled Addition: Chloroacetyl chloride should be added to the reaction mixture slowly and in a controlled manner, preferably via a syringe pump or an addition funnel, to manage the exothermic nature of the reaction.[15]
-
Quenching: Any excess chloroacetyl chloride must be quenched carefully. A common procedure involves the slow addition of a suitable alcohol (e.g., isopropanol) followed by water.[14]
Detailed Protocol: Scale-Up Synthesis of a Representative Derivative
This protocol details the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone hydrochloride as a representative example. The principles can be adapted for other substituted piperazines.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 1-Phenylpiperazine | 162.24 | 1.0 | 162.24 |
| Chloroacetyl Chloride | 112.94 | 1.1 | 124.23 |
| Triethylamine | 101.19 | 1.2 | 121.43 |
| Dichloromethane (DCM) | - | - | 1 L |
| Diethyl Ether | - | - | 500 mL |
| Hydrochloric Acid (in diethyl ether, 2M) | - | As needed | As needed |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone hydrochloride.
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpiperazine (162.24 g, 1.0 mol) and triethylamine (121.43 g, 1.2 mol) in dichloromethane (1 L).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (124.23 g, 1.1 mol) in dichloromethane (200 mL) to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is no longer detectable.
-
Work-up:
-
Wash the reaction mixture with water (2 x 500 mL) to remove triethylamine hydrochloride.
-
Wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone as an oil or a solid.
-
-
Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether with stirring until no further precipitation is observed.
-
Filter the resulting white precipitate.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone hydrochloride.
-
Analytical Quality Control
Thorough characterization of the final product is essential to ensure its purity and identity. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and purity assessment | Characteristic peaks for the aromatic, piperazine, and chloroacetyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base. |
| Infrared (IR) Spectroscopy | Identification of functional groups | A strong absorption band for the amide carbonyl group (around 1650 cm⁻¹). |
| Melting Point | Purity assessment | A sharp and defined melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | A single major peak indicating high purity. |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |
| Impure Product | Incomplete removal of starting materials or by-products | Optimize the washing steps during work-up. Consider recrystallization or column chromatography of the free base before salt formation. |
| Oily Product (difficult to crystallize) | Presence of impurities | Purify the crude free base by column chromatography before attempting salt formation.[16] |
| Incorrect solvent for crystallization | Screen different solvent systems for crystallization.[17][18] |
Conclusion
The scale-up synthesis of this compound derivatives is a well-established yet critical process in the synthesis of many pharmaceutically important compounds. By understanding the underlying reaction mechanism, adhering to strict safety protocols for handling hazardous reagents, and employing robust analytical methods for quality control, researchers and drug development professionals can confidently and efficiently produce these valuable intermediates on a larger scale. The protocol and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of this important class of compounds.
References
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The Synthetic Cornerstone: Application Notes and Protocols for 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride in Medicinal Chemistry
Introduction: A Versatile Building Block in Drug Discovery
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a pivotal reagent in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. While not a catalyst in the traditional sense, its high reactivity and bifunctional nature make it an indispensable precursor for introducing the piperazine moiety into target molecules. This is particularly significant in the development of drugs targeting the central nervous system (CNS), where the piperazine scaffold is a common pharmacophore.
This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of antipsychotic agents and other bioactive molecules. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into reaction optimization.
Core Application: Synthesis of Arylpiperazine Derivatives
The primary application of this compound lies in the synthesis of arylpiperazine derivatives. These compounds are a prominent class of CNS-active agents, with many exhibiting antipsychotic, antidepressant, and anxiolytic properties. The general synthetic strategy involves the N-alkylation of a primary or secondary amine with this compound, followed by further functionalization.
Case Study: Synthesis of a Key Intermediate for Aripiprazole
Aripiprazole, a widely prescribed atypical antipsychotic, is a prime example of a drug whose synthesis can utilize intermediates derived from chloroacetylpiperazine derivatives. The synthesis often involves the coupling of a substituted phenylpiperazine with a suitable side chain. This compound serves as a precursor to these crucial phenylpiperazine intermediates.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
This protocol outlines a general method for the N-alkylation of an aromatic or heterocyclic amine with this compound.
Materials:
-
Substituted aniline or heterocyclic amine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the substituted amine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A base is essential to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction, thus liberating the free amine for nucleophilic attack. Potassium carbonate is a commonly used inorganic base that is easily removed by filtration.[1]
-
Catalyst (KI): Potassium iodide is used as a catalyst to facilitate the nucleophilic substitution via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.
-
Solvent (Acetonitrile/DMF): These polar aprotic solvents are ideal for SN2 reactions as they can dissolve the reactants and salts without participating in the reaction.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of various arylpiperazine derivatives using chloroacetylpiperazine analogues.
| Aryl Amine Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | 6 | 85 | [2] |
| 2,3-dichloroaniline | Na₂CO₃ | DMF | 8 | 78 | [3] |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | K₂CO₃ | n-butanol | 10 | 60 | [4] |
Visualization of Synthetic Pathways
The following diagram illustrates the general synthetic scheme for the preparation of arylpiperazine derivatives.
Caption: General workflow for N-alkylation.
The subsequent diagram depicts a more specific pathway towards an aripiprazole intermediate.
Caption: Synthesis of an aripiprazole precursor.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness of your results, it is crucial to incorporate a self-validating system into your experimental workflow:
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Spectroscopic Characterization: Confirm the identity and purity of the final product using a combination of spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Analysis: Assess the purity of the synthesized compound using HPLC.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutically relevant molecules, particularly those containing the arylpiperazine scaffold. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. By understanding the underlying chemical principles and adhering to rigorous experimental practices, one can confidently and efficiently synthesize novel compounds with therapeutic potential.
References
- Creation and evaluation of total synthesis scheme for Aripiprazole.
- Synthesis of a Key Intermediate of Aripiprazole Catalyzed by the Ionic liquid - 中国医药工业杂志.
- WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents.
- a novel process for preparation of aripiprazole and its intermediates - WIPO Patentscope.
- US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the ... - Google Patents.
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH.
- Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Synthesis of Antipsychotics from 2-Chlorophenothiazine: Application Notes and Protocols - Benchchem.
- Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics - ResearchGate.
Sources
Application Notes & Protocols: Protecting Group Strategies for Reactions with 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
Introduction: The Challenge of Regioselectivity
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug development. It incorporates a reactive chloroacetyl electrophile and a piperazine nucleophile. The piperazine ring, however, presents a significant synthetic challenge: it possesses two secondary amine nitrogens (N1 and N4) with different nucleophilicities. Uncontrolled reactions with electrophiles can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
This guide provides a comprehensive overview of protecting group strategies to achieve regioselective functionalization of the piperazine moiety in 2-Chloro-1-(piperazin-1-yl)ethanone. We will delve into the underlying principles of piperazine reactivity, provide detailed, field-proven protocols for the introduction and removal of common protecting groups, and offer a comparative analysis to aid in the selection of the optimal strategy for your specific synthetic goals.
Understanding Piperazine Reactivity
The key to controlling the regioselectivity of piperazine reactions lies in understanding the differential basicity and nucleophilicity of its two nitrogen atoms. The pKa values for piperazine are approximately 9.73 for the first protonation and 5.33 for the second.[1][2][3] This significant difference is the foundation upon which selective protection strategies are built.
-
N1 (Acylated Nitrogen): The nitrogen atom connected to the chloroacetyl group is part of an amide linkage. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity and nucleophilicity of this nitrogen.[4][5]
-
N4 (Free Secondary Amine): This nitrogen behaves as a typical secondary amine and is the more basic and nucleophilic center of the molecule.[4]
Therefore, in reactions with electrophiles, the N4 nitrogen will react preferentially. However, to introduce a substituent at the N4 position while leaving the N1 chloroacetyl group untouched for subsequent reactions, a protecting group strategy is often unnecessary. The primary challenge arises when one desires to perform a reaction at the chloroacetyl moiety without interference from the nucleophilic N4-amine, or when sequential, differential functionalization of both N4 and the chloroacetyl group is required. In these scenarios, protection of the N4 nitrogen is paramount.
Strategic Application of Protecting Groups
A protecting group is a molecular moiety that is temporarily introduced to mask a reactive functional group, rendering it inert to specific chemical conditions.[6] It must be stable during subsequent reactions and then be removed selectively under conditions that do not affect the rest of the molecule.[6] For the piperazine in our topic compound, the most common and effective protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Workflow for Protecting Group Strategy
The general workflow for utilizing a protecting group with 2-Chloro-1-(piperazin-1-yl)ethanone is visualized below. This strategy ensures that the N4 position is masked, allowing for selective reactions elsewhere, followed by its clean removal to reveal the free amine for further functionalization.
Caption: General workflow for a protecting group strategy.
Application Notes and Protocols
Note: this compound must first be neutralized to the free base before protection. This can be achieved in situ by adding a suitable base (e.g., triethylamine, NaHCO₃) to the reaction mixture.
Protocol 1: N-Boc Protection of 2-Chloro-1-(piperazin-1-yl)ethanone
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in a broad range of conditions and its facile removal under mild acidic conditions.[7][8][9]
Reaction Scheme:
Caption: N-Boc protection of the piperazine N4 position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography if necessary.
Causality and Insights:
-
Base: Using slightly more than two equivalents of a base like triethylamine is crucial. One equivalent neutralizes the hydrochloride salt, and the second scavenges the HCl generated during the acylation reaction.[10]
-
Stoichiometry: A small excess of Boc₂O ensures complete conversion of the starting material. Using a large excess can be wasteful and may lead to purification challenges.[11]
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.
Protocol 2: N-Cbz Protection of 2-Chloro-1-(piperazin-1-yl)ethanone
The benzyloxycarbonyl (Cbz or Z) group is another classic amine protecting group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[10][12][13] This makes it an excellent "orthogonal" protecting group to the acid-labile Boc group.[6][14]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water (as a biphasic system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in portions.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.[10]
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality and Insights:
-
Schotten-Baumann Conditions: This protocol uses a biphasic solvent system with an inorganic base (Schotten-Baumann conditions).[10] This is effective for acylating amines with reactive acyl chlorides like Cbz-Cl, as the base neutralizes the generated HCl in the aqueous phase.
-
Reagent Lability: Cbz-Cl is sensitive to moisture and should be handled accordingly. Ensure it is fresh or properly stored.
Deprotection Strategies
The selective removal of the protecting group is as crucial as its introduction. The choice of deprotection method depends on the protecting group used and the stability of other functional groups in the molecule.
Protocol 3: Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)
Acid-catalyzed cleavage is the standard method for removing a Boc group.[8][15]
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger like triisopropylsilane (TIS)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M).
-
Add TFA to the solution (typically 25-50% v/v).[15]
-
If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[15]
-
Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[15]
-
The product is typically obtained as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., Na₂CO₃ or NaOH solution), and extract with an organic solvent.[16]
Protocol 4: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
The Cbz group is most commonly removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.[13][17]
Materials:
-
N-Cbz protected piperazine derivative
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Causality and Insights:
-
Catalyst: The activity of Pd/C can vary. Ensure a good quality catalyst is used.
-
Limitations: Hydrogenolysis is incompatible with other reducible functional groups, such as alkenes, alkynes, or some aryl halides.[13] In such cases, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) may be considered, though these conditions are harsh.[18]
Comparative Data of Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Boc₂O | Strong Acid (TFA, HCl)[8][15] | Base, Hydrogenolysis | Cbz, Fmoc |
| Cbz (Benzyloxycarbonyl) | -COOCH₂Ph | Cbz-Cl | H₂/Pd, Strong Lewis Acids[13][17] | Acid, Base | Boc, Fmoc |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient protecting group reagent or base; low reactivity of the amine. | Increase equivalents of reagent/base; extend reaction time or gently warm; ensure starting material is fully neutralized. |
| Di-protection Occurs | Stoichiometry is incorrect; reaction conditions too harsh. | Use a controlled amount of protecting agent (e.g., 1.05-1.1 eq); maintain low temperature during addition. |
| Incomplete Deprotection | Insufficient acid/hydrogen pressure; deactivated catalyst (for Cbz). | Increase concentration or equivalents of acid; increase H₂ pressure or use fresh catalyst; extend reaction time.[15] |
| Side Reactions during Boc Deprotection | Alkylation of nucleophiles by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[15] |
| Side Reactions during Cbz Deprotection | Reduction of other functional groups (e.g., aryl halides). | Consider alternative deprotection methods such as transfer hydrogenolysis or acid-mediated cleavage if hydrogenation is not compatible.[13][19] |
References
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). Google Scholar.
-
Piperazine. (n.d.). PubChem. Retrieved from [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Piperazines – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. (n.d.). ACS Publications. Retrieved from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). ResearchGate. Retrieved from [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparing piperazines. (1997). Google Patents.
-
The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2025). Medium. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
To Deprotect and Serve. (2023). Scientific Update. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). PubMed Central. Retrieved from [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. Retrieved from [Link]
-
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
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- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
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- 19. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this valuable chemical intermediate. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Core Challenge
The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone involves the acylation of piperazine with chloroacetyl chloride. The primary challenge arises from the symmetrical nature of piperazine, which contains two secondary amine nitrogens of similar reactivity. This can lead to a competitive side reaction, the formation of the di-acylated byproduct, 1,4-bis(chloroacetyl)piperazine. Controlling the selectivity to favor the desired mono-acylated product is the central theme of this guide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produces a significant amount of the di-acylated byproduct, leading to low yields and difficult purification. How can I improve mono-selectivity?
This is the most common issue. The initially formed mono-substituted product can sometimes be as nucleophilic as the starting piperazine, leading to a second acylation. Several strategies can be employed to favor mono-substitution.
Primary Causes & Solutions:
-
Stoichiometry and Reaction Conditions: Using a simple 1:1 molar ratio of piperazine to chloroacetyl chloride often results in a statistical mixture of starting material, mono-acylated, and di-acylated products. Rapid addition of the acyl chloride at high concentrations exacerbates this issue.
-
Mitigation Strategies: There are three primary field-proven methods to enhance mono-selectivity. The choice depends on factors like scale, cost, and required purity.
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile (chloroacetyl chloride) with the more abundant, unreacted piperazine.[1] This is often the most direct and cost-effective method for small-scale synthesis.
-
Mono-Protection Strategy: Temporarily blocking one of the piperazine nitrogens with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, ensures perfect selectivity.[1] The reaction sequence involves protection, acylation on the free nitrogen, and subsequent deprotection.[2][3] This method provides the cleanest reaction profile but adds steps and cost.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the piperazine mono-hydrochloride salt in the reaction mixture. The protonated nitrogen is deactivated, directing the acylation exclusively to the free, non-protonated nitrogen.[1]
-
Data Presentation: Comparison of Mono-Acylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-Product) | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step reaction, cost-effective.[1] | Requires efficient removal of excess piperazine during workup. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >90% (for acylation step) | High selectivity, clean reaction profile, simpler purification.[1] | Multi-step process (protection/deprotection), higher cost.[4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89% | One-pot synthesis, good yields.[1] | Nucleophilicity of the free amine is reduced, may require longer reaction times. |
Experimental Workflow: Choosing a Mono-Substitution Strategy
Caption: Decision tree for selecting a mono-acylation strategy.
Q2: My reaction yield is low despite controlling for di-acylation. What are other common causes?
Low yields, even when selectivity is controlled, often point to issues with reagents or reaction conditions.
-
Catalyst/Reagent Inactivity: The acylating agent, chloroacetyl chloride, is highly reactive and extremely sensitive to moisture.[5] It reacts violently with water to form chloroacetic acid and HCl, which deactivates the reagent.[6]
-
Solution: Always use a fresh bottle or a recently opened container of chloroacetyl chloride stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.
-
-
Sub-optimal Temperature: Acylation reactions are typically exothermic.
-
Solution: The addition of chloroacetyl chloride should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate, minimize side reactions, and prevent overheating.[7] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.
-
-
Incorrect Base or Stoichiometry: The acylation reaction releases one equivalent of HCl. This will protonate and deactivate the piperazine starting material. A base is required to scavenge this acid.
-
Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), for every equivalent of chloroacetyl chloride used.[8]
-
-
Inadequate Reaction Monitoring:
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A stepwise workflow for troubleshooting low reaction yields.
Q3: I'm struggling with the purification of the final product. How can I effectively remove unreacted piperazine and other impurities?
Purification can be challenging, especially when using the "excess piperazine" method. The key is to leverage the different acid-base properties of the components.
-
The Challenge: You have a mixture of your desired product (a secondary amide, weakly basic), excess piperazine (a di-basic amine), and potentially the di-acylated byproduct (a neutral amide).
-
Solution: Acid-Base Extraction:
-
After the reaction is complete, quench the mixture and perform an initial extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The highly basic excess piperazine will be protonated and move into the aqueous layer. Your desired product, being a less basic amide, will largely remain in the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.[9]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
-
-
Final Purification: The crude product obtained after extraction can then be purified further by column chromatography on silica gel. If the final product is the hydrochloride salt, it can often be precipitated or recrystallized from a suitable solvent system (e.g., isopropanol/ether).
Q4: What are the critical safety precautions when working with chloroacetyl chloride?
Chloroacetyl chloride is a hazardous substance that requires strict safety protocols. Failure to adhere to these can result in serious injury.[6]
-
Toxicity and Corrosivity: It is highly toxic by inhalation, corrosive, and causes severe skin and eye burns.[5][10] Contact with moisture in the air or on skin liberates toxic hydrogen chloride gas.[6]
-
Reactivity: It reacts violently with water, alcohols, and strong bases.[5][6]
-
Mandatory Safety Measures:
-
Engineering Controls: Always handle chloroacetyl chloride inside a certified chemical fume hood with good ventilation to prevent vapor formation and inhalation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (inspect before use), and a lab coat.[5][6]
-
Anhydrous Conditions: As it reacts with water, ensure all glassware is completely dry and use anhydrous solvents.[5]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[6] Have a suitable quenching agent (e.g., dry sand, sodium bicarbonate for small spills) and fire extinguisher (dry chemical, CO₂) nearby. DO NOT use water on the material itself. [6]
-
Experimental Protocols
Protocol 1: Synthesis via the "Excess Piperazine" Method
This protocol prioritizes simplicity and cost-effectiveness.
Materials:
-
Piperazine (5.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with piperazine (5.0 eq) and anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench with water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with 1M HCl (to remove excess piperazine), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Salt Formation:
-
Purify the crude free base by silica gel chromatography.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (or isopropanol) dropwise to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis via Mono-Boc Protection
This protocol prioritizes purity and reaction control.
Step 1: Synthesis of 1-Boc-piperazine [1]
-
Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous workup and purify by extraction or column chromatography to yield 1-Boc-piperazine.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Add chloroacetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a standard aqueous workup (wash with water, mild acid, bicarbonate, and brine) to isolate the N-chloroacetyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [3]
-
Dissolve the purified product from Step 2 in a suitable solvent like DCM, methanol, or dioxane.
-
Cool to 0 °C and add an excess of a strong acid. A 4M solution of HCl in dioxane is ideal as it directly yields the desired hydrochloride salt.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Concentrate the solvent under reduced pressure. The resulting solid can be triturated with ether or recrystallized to yield the final product, this compound.
References
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. [Link]
-
Yufeng. Chloroacetyl Chloride. [Link]
-
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
National Institutes of Health (NIH). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
ACS Publications. Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. [Link]
-
Chemsrc. 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
National Institutes of Health (NIH). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
-
ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
National Institutes of Health (NIH). 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone. [Link]
-
National Institutes of Health (NIH). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. [Link]
-
Sinfoo Biotech. 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. [Link]
- Google Patents. Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]
-
National Institutes of Health (NIH). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
PubChem. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]
-
National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Fluorochem. 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lobachemie.com [lobachemie.com]
purification techniques for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride products
An In-Depth Guide to the Purification of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride for Drug Development Professionals
Welcome to the Technical Support Center for this compound (CAS: 145222-00-0), a critical building block in the synthesis of numerous pharmaceutical agents.[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired and potentially toxic side products, and complications in regulatory filings.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common purification challenges. We will move beyond simple step-by-step instructions to explain the chemical principles behind each technique, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Critical Safety Information: Handle with Care
Before beginning any purification protocol, it is essential to recognize the hazardous nature of this compound and related chloroacetamide compounds.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.[3][4]
-
Respiratory Protection: If dust formation is unavoidable, use a full-face respirator with an appropriate particulate filter.[3]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]
Emergency Procedures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Common Impurities and Initial Assessment
Q1: What are the most likely impurities in my crude product after synthesis?
A1: The impurity profile depends heavily on the synthetic route, which typically involves the acylation of piperazine with chloroacetyl chloride. Key impurities to anticipate are:
-
Unreacted Piperazine: A highly basic and water-soluble starting material.
-
1,4-bis(chloroacetyl)piperazine: This "double-addition" byproduct is a common issue when stoichiometry is not carefully controlled. It is significantly less polar than the desired mono-acylated product.[6]
-
Piperazine Dihydrochloride: Can form if excess hydrochloric acid is present or generated during the reaction.
-
Hydrolysis Products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, which can then form a salt with piperazine. The product itself can also hydrolyze to form 2-hydroxy-1-(piperazin-1-yl)ethanone.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Recrystallization Challenges
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?
A2: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often exacerbated by the presence of impurities which depress the melting point.
-
Causality: The hydrochloride salt form of your product is highly polar and ionic, making solvent selection challenging.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent until the oil fully dissolves, then allow for very slow cooling.
-
Change Solvent System: Switch to a lower-boiling point solvent system. For highly polar salts, mixtures like methanol/diethyl ether or ethanol/ethyl acetate are effective. The primary solvent dissolves the compound, and the anti-solvent is added dropwise until turbidity appears, after which the solution is heated to clarify and cooled slowly.
-
Pre-Purification: If significant impurities are present, recrystallization may not be the best first step. Consider an acid-base extraction first to remove less basic or neutral impurities like the bis-acylated byproduct.[7]
-
Q3: My recrystallized product is still impure and has poor color. What should I do?
A3: This indicates that the chosen solvent system is not effectively excluding impurities or that colored, high-molecular-weight byproducts are present.
-
Solutions:
-
Perform a Second Recrystallization: Use a different solvent system to target different impurities.
-
Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal and any adsorbed impurities before allowing the filtrate to cool and crystallize.[7]
-
Extraction and Work-up Issues
Q4: My product is a hydrochloride salt and is highly water-soluble. How can I perform an effective liquid-liquid extraction to remove organic impurities?
A4: You must manipulate the pH to control the solubility of your compound. The hydrochloride salt is ionic and prefers the aqueous phase, while the corresponding "free base" is neutral and will be soluble in organic solvents.[8] This difference is the basis for a powerful purification technique.
-
The Principle of Acid-Base Extraction:
-
Dissolve the crude hydrochloride salt in water or dilute acid (e.g., 1M HCl).
-
Wash this acidic aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate. Neutral impurities (e.g., 1,4-bis(chloroacetyl)piperazine) will be extracted into the organic layer, while your protonated product remains in the aqueous layer.[9]
-
Separate the layers. Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute NaOH) with stirring until the pH is basic (pH 9-10).[8][10]
-
Your product will now be the deprotonated free base. Extract it from the aqueous layer into an organic solvent (e.g., DCM, 3-4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free base. If the hydrochloride salt is desired, this can be reformed by dissolving the free base in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl.
-
Q5: I'm getting a persistent emulsion during my extraction. How can I resolve this?
A5: Emulsions are common when dealing with basic aqueous solutions and chlorinated solvents.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[6]
-
Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate.
-
Column Chromatography
Q6: My compound streaks badly on a silica gel TLC plate, making it impossible to choose a solvent for column chromatography. Why is this happening?
A6: This is a classic problem for amines on standard silica gel. Silica is acidic (due to silanol groups, Si-OH) and strongly interacts with the basic nitrogen atoms of your piperazine-containing molecule. This strong, non-specific binding causes the compound to "streak" up the plate rather than moving as a compact spot.
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a base to your eluent system. A common choice is 0.5-2% triethylamine (Et3N) or a solution of ammonia in methanol.[11] This deactivates the acidic sites on the silica, allowing for much cleaner separation. A typical eluent system to start with would be Dichloromethane/Methanol/Triethylamine (e.g., 95:5:0.5).
-
Run as the Free Base: For the cleanest chromatography, it is highly recommended to convert the hydrochloride salt to the free base using the acid-base extraction method described in Q4. The neutral free base will interact much more predictably with the silica gel.
-
Use a Different Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.
-
Workflow Diagrams and Protocols
Decision-Making Workflow for Purification
The following diagram outlines a logical approach to selecting the appropriate purification technique based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
This method is ideal for purifying material that is already relatively high in purity (>90%) and crystalline.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold. Use the table below for guidance.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent / System | Pros | Cons |
| Isopropanol (IPA) | Good for polar salts, readily available. | May require a large volume. |
| Ethanol | Similar to IPA, good dissolving power when hot. | High solubility may reduce yield. |
| Acetonitrile | Can provide very sharp, clean crystals. | Less effective for highly ionic impurities. |
| Methanol / Diethyl Ether | Highly tunable system. | Ether is extremely flammable. |
This is a powerful technique for removing neutral or less basic impurities from your ionic product.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable volume of 1M hydrochloric acid.
-
Wash: Transfer the solution to a separatory funnel and wash it two to three times with an organic solvent like ethyl acetate or diethyl ether. Discard the organic layers, which contain neutral byproducts like 1,4-bis(chloroacetyl)piperazine.
-
Basification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium carbonate or 1-2M sodium hydroxide with stirring until the pH of the solution is between 9 and 10 (check with pH paper).
-
Extraction: Extract the now-neutral "free base" product from the aqueous layer using dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base, which often presents as an oil or low-melting solid.
-
Salt Formation (Optional): If the hydrochloride salt is required, dissolve the free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.
References
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
Sources
- 1. 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride,(CAS# 145222-00-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common side reactions with 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Welcome to the technical support center for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The chloroacetyl group provides a reactive electrophilic site for N-alkylation of various nucleophiles, while the piperazine moiety, a common pharmacophore, can be further functionalized or integrated into a larger molecular framework. However, its reactivity also presents challenges that can lead to undesired side reactions and purification difficulties. This guide will delve into the causality behind these experimental hurdles and provide field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in N-alkylation reactions?
A1: The most prevalent side reactions are:
-
Di-substitution: The piperazine ring contains two secondary amines. If the starting material is not mono-protected, the second nitrogen can also react with the alkylating agent, leading to the formation of a 1,4-disubstituted piperazine byproduct.[1][2]
-
Diketopiperazine Formation: Intramolecular cyclization can occur, especially under certain conditions, leading to the formation of a diketopiperazine.[3][4][5][6][7] This is a common side reaction in peptide synthesis and can be relevant here.
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, particularly in the presence of water and base, which will yield the corresponding hydroxyacetyl derivative.[8][9] This inactive byproduct can complicate purification.
-
Self-condensation/Polymerization: Under strongly basic conditions or at elevated temperatures, the reagent can potentially react with itself, leading to oligomeric or polymeric byproducts.
Q2: How can I favor mono-alkylation and avoid the di-substituted byproduct?
A2: Several strategies can be employed:
-
Stoichiometric Control: Using a significant excess of the piperazine reagent relative to your nucleophile can statistically favor the mono-substituted product.[2]
-
Use of a Mono-Protected Piperazine: The most robust method is to start with a mono-protected piperazine derivative (e.g., N-Boc-piperazine). This ensures that only one nitrogen is available for acylation with chloroacetyl chloride, followed by alkylation of your substrate and subsequent deprotection.[1]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride in situ, effectively protecting one of the amine groups.[1]
Q3: What conditions favor the formation of diketopiperazines, and how can I prevent it?
A3: Diketopiperazine formation is an intramolecular cyclization that is often catalyzed by base and heat. The free amine of the piperazine can attack the carbonyl carbon of the chloroacetyl group. To minimize this:
-
Control Temperature: Keep reaction temperatures as low as possible while still allowing the desired N-alkylation to proceed at a reasonable rate.
-
Choice of Base: Use a non-nucleophilic, hindered base. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred over strong, nucleophilic bases.[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.
Q4: My reaction is sluggish or stalls. What could be the issue?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently Activated Nucleophile: The nucleophilicity of your substrate is critical. If it is a weak nucleophile, you may need to use a stronger base to deprotonate it effectively. However, be mindful of the potential for increased side reactions.
-
Poor Solubility: The hydrochloride salt of the reagent may have limited solubility in some organic solvents. Consider using a co-solvent or a different solvent system to improve solubility.
-
Protonation of the Piperazine: The reaction generates HCl, which can protonate the piperazine nitrogen, rendering it non-nucleophilic. The presence of a suitable base is crucial to neutralize the acid as it forms.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Di-alkylation: Formation of 1,4-disubstituted piperazine byproduct.[1][2]2. Hydrolysis of Reagent: Presence of water in the reaction.[8]3. Incomplete Reaction: Insufficient reaction time, low temperature, or poor solubility. | 1. Use a 2-3 fold excess of the piperazine reagent. For critical applications, use a mono-protected piperazine.2. Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).3. Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a moderate increase in temperature or a more polar solvent to improve solubility. |
| Multiple Spots on TLC/LC-MS (Difficult Purification) | 1. Mixture of Mono- and Di-substituted Products: Similar polarities making chromatographic separation challenging.[1]2. Presence of Diketopiperazine: Formation of the cyclic byproduct.3. Unreacted Starting Material and Hydrolyzed Reagent. | 1. Optimize stoichiometry or use a protecting group strategy to favor mono-substitution.[1][2] Consider derivatization of the crude mixture to facilitate separation.2. Lower the reaction temperature and use a weaker, non-nucleophilic base.3. Optimize reaction conditions to drive the reaction to completion. Perform an aqueous workup to remove the water-soluble hydrolyzed byproduct. |
| Formation of an Insoluble Precipitate | 1. Product Precipitation: The product itself may be insoluble in the reaction solvent.2. Formation of Piperazine Dihydrochloride: If the base is not efficient, the unreacted piperazine can precipitate as the dihydrochloride salt.[1] | 1. Choose a solvent system in which the product is more soluble. If precipitation is unavoidable, ensure efficient stirring to maintain a slurry.2. Ensure a sufficient amount of a suitable base is used to neutralize the generated HCl. The precipitate can often be removed by filtration.[1] |
| Reaction Mixture Darkens or Shows Decomposition | 1. High Reaction Temperature: Can lead to decomposition of the reagent or product.2. Strong Base: A very strong base may induce decomposition pathways. | 1. Maintain a controlled and moderate reaction temperature. Use an oil bath for consistent heating.2. Switch to a milder base like potassium carbonate or sodium bicarbonate. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Side Reactions
This protocol outlines a general method for the N-alkylation of a primary or secondary amine, aiming to maximize the yield of the mono-substituted product.
Materials:
-
This compound
-
Nucleophile (amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add this compound (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Mono-Substituted Product using a Protecting Group Strategy
This protocol is for applications where the prevention of di-substitution is critical.
Step 2a: Acylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1-(tert-butoxycarbonyl)-4-(2-chloroacetyl)piperazine.
Step 2b: N-Alkylation
-
Follow the procedure in Protocol 1, using 1-(tert-butoxycarbonyl)-4-(2-chloroacetyl)piperazine as the alkylating agent.
Step 2c: Deprotection
-
Dissolve the Boc-protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture and perform a basic workup to obtain the free amine product.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction vs. Common Side Reactions
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Retrieved from [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). RSC Publishing. Retrieved from [Link]
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.
- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2020).
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2021). ACS Omega, 6(1), 107-118.
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708.
- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). Current Organic Chemistry, 25(19), 2244-2263.
- 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2021). ACS Omega, 6(1), 107–118.
- 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708.
- The hydrolysis of piperazine-2,5-dione. (1966). Biochemistry, 5(2), 697–701.
- 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6683.
-
Two step approach to piperazine-2-carboxamide via hydrolysis followed... (n.d.). ResearchGate. Retrieved from [Link]
- Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. (2021). ACS Omega, 6(1), 107-118.
-
2-Chloro-1-(4-phenethylpiperazin-1-yl)ethanone. (n.d.). Chemsrc. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
Welcome to the technical support center for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yields in reactions involving this versatile reagent. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and what are its main applications?
A1: this compound is a bifunctional molecule. It possesses a reactive α-chloro ketone moiety, making it an excellent electrophile for N-alkylation reactions. The piperazine ring, a common pharmacophore, can be introduced into various molecular scaffolds using this reagent. Its primary application is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of antipsychotics, antidepressants, and other CNS-active agents.
Q2: Why is the hydrochloride salt form of this reagent used?
A2: The hydrochloride salt form enhances the stability and handling of the compound. Piperazine itself is hygroscopic and can be challenging to weigh and handle accurately. The salt form is typically a stable, crystalline solid. However, it's crucial to remember that the piperazine nitrogen is protonated, and a base is required to liberate the free base for it to act as a nucleophile in subsequent reactions.
Q3: What are the key safety precautions when working with this compound?
A3: Like many α-chloro ketones, this compound is a lachrymator and can be irritating to the skin, eyes, and respiratory tract. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired product. What are the potential causes and how can I improve the yield?
A: Low or no product yield can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Basicity: The hydrochloride salt needs to be neutralized to generate the reactive free piperazine. If an inadequate amount of base is used, the reaction will not proceed efficiently.
-
Solution: Use at least two equivalents of a suitable base. One equivalent to neutralize the hydrochloride salt and another to scavenge the HCl generated during the N-alkylation of your substrate. Common bases for this reaction include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The choice of base can be critical; inorganic bases like K₂CO₃ are often preferred as they are easily removed during workup.[1]
-
-
Poor Nucleophile Reactivity: The nucleophile you are trying to alkylate may not be sufficiently reactive under the chosen conditions.
-
Solution: Consider increasing the reaction temperature. If the nucleophile is an amine, ensure it is not protonated. For less reactive nucleophiles, a more polar aprotic solvent like DMF or DMSO can be beneficial, although be mindful of potential side reactions with these solvents at high temperatures.[2]
-
-
Reagent Degradation: this compound can degrade over time, especially if not stored properly.
-
Solution: Ensure the reagent is stored in a cool, dry place, away from moisture. It is advisable to use a fresh batch of the reagent if degradation is suspected. You can check the purity of your starting material by techniques like NMR or LC-MS.
-
Experimental Protocol: General N-Alkylation
-
To a solution of your nucleophile (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 2.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of a Bis-Alkylated Impurity
Q: I am observing a significant amount of a byproduct where two molecules of my nucleophile have reacted with the piperazine. How can I minimize this?
A: This is a common issue when the piperazine nitrogen itself acts as a nucleophile. The primary amine of the piperazine can react with another molecule of the chloroacetyl compound.
-
Stoichiometry Control: The ratio of reactants plays a crucial role.
-
Solution: To favor mono-alkylation, use a large excess of the piperazine reagent (e.g., 4-8 equivalents). This statistically favors the reaction of one molecule of your nucleophile with one molecule of the piperazine reagent. However, this will require a more rigorous purification to remove the excess piperazine.
-
-
Protecting Group Strategy: A more elegant solution is to use a protected piperazine derivative.
-
Solution: If your synthesis allows, consider starting with a mono-protected piperazine, such as N-Boc-piperazine. After the chloroacetylation and subsequent N-alkylation of your substrate, the Boc protecting group can be removed under acidic conditions.
-
Issue 3: Product is Difficult to Purify
Q: My crude product is a complex mixture, and I am struggling with purification. What are the likely impurities and how can I improve the separation?
A: Purification challenges often arise from unreacted starting materials, side products, and the polar nature of piperazine-containing compounds.
-
Presence of Unreacted Starting Materials: Incomplete reactions will leave you with starting materials that may have similar polarities to your product.
-
Solution: Monitor the reaction closely using TLC or LC-MS to ensure the complete consumption of the limiting reagent. Adjusting reaction time and temperature can help drive the reaction to completion.
-
-
Formation of Polar Side Products: Hydrolysis of the chloroacetyl group can lead to the formation of a hydroxyacetyl derivative, which can be very polar and difficult to separate.
-
Solution: Ensure your reaction is carried out under anhydrous conditions to minimize hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Chromatography Issues: The basicity of the piperazine moiety can cause tailing on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will help to improve the peak shape and separation. Alternatively, reverse-phase chromatography can be an effective purification method for polar, basic compounds.
-
Data Presentation: Solvent and Base Selection
| Solvent | Base | Typical Temperature Range (°C) | Notes |
| Acetonitrile (MeCN) | K₂CO₃ | 50 - 82 | Good general-purpose solvent, easy to remove. |
| Dichloromethane (DCM) | Et₃N, DIPEA | 0 - 40 | Lower boiling point, suitable for heat-sensitive substrates. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | 25 - 100 | High boiling point, good for less reactive nucleophiles. Can be difficult to remove. |
| Tetrahydrofuran (THF) | NaH, K₂CO₃ | 25 - 66 | Can be used, but ensure it is anhydrous. |
Visualizing the Process
Diagram 1: General Reaction Scheme
Caption: General reaction pathway and potential side products.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6846–6865. [Link]
Sources
Technical Support Center: 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Introduction
Welcome to the technical support guide for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS: 145222-00-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a key building block, its stability and proper handling are paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols based on established chemical principles and data from authoritative sources.
Core Compound Properties & Handling
This compound is a reactive intermediate, valued for its two distinct functional handles: a secondary amine within the piperazine ring (protonated as the HCl salt) and a reactive α-chloro acetyl group. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. However, its reactivity also makes it susceptible to degradation if not stored and handled correctly.
Recommended Storage & Stability Summary
Proper storage is the most critical factor in maintaining the long-term integrity of this reagent. The primary risks to its stability are moisture, light, and heat.[1]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store in a cool location. Refrigeration (2-8°C) or freezing (<-15°C) is recommended.[2] | Lower temperatures significantly slow the rate of potential degradation reactions, particularly hydrolysis. For long-term storage, freezing is optimal. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1][3] | The compound is sensitive to moisture.[1] An inert atmosphere displaces ambient water vapor, preventing hydrolysis of the reactive chloroacetyl group. |
| Container | Keep in a tightly sealed, opaque container.[1][4] | Prevents exposure to moisture and light. Amber glass vials with tight-fitting caps are ideal. |
| Light Exposure | Protect from light / Store in a dark place.[1][5] | Piperazine derivatives can be susceptible to photodegradation, which may lead to complex side reactions and ring cleavage.[1][6] |
| Moisture | Protect from moisture; compound is hygroscopic.[1][3] | This is the most common cause of degradation. Absorbed water can act as a nucleophile, leading to hydrolysis. |
| General Stability | Stable under recommended storage conditions.[1][7] | When the above conditions are met, the compound is stable. However, deviation from these conditions will compromise purity. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in a practical, question-and-answer format.
FAQ 1: Compound Appearance and Purity
Question: My vial of this compound, which was a fine white powder, has become clumpy and slightly off-white/yellowish. Is it still usable?
Answer (As a Senior Application Scientist): Clumping is a strong indicator of moisture absorption. Given the compound's hygroscopic nature, this suggests that the integrity of the material may be compromised. The color change could be a sign of minor degradation.
-
Causality: The primary degradation pathway initiated by moisture is the hydrolysis of the electrophilic α-chloro group to a hydroxyl group, forming 2-Hydroxy-1-(piperazin-1-yl)ethanone hydrochloride. While a slight color change may not significantly impact some reactions, the presence of this hydrolyzed impurity will reduce the molar equivalence of your active reagent, leading to lower yields.
-
Recommended Action: Do not assume the material is viable. Its purity must be verified before use. We strongly recommend performing a purity analysis via LC-MS or ¹H NMR to quantify the level of the parent compound and identify the primary hydrolyzed impurity. For high-stakes experiments like GMP synthesis or late-stage drug development, using a fresh, validated lot is the safest course of action.
FAQ 2: Reaction Failures & Low Yields
Question: I am performing a nucleophilic substitution on the chloroacetyl group, but my reaction is showing low conversion or failing completely. I've checked all other reagents and conditions. Could the this compound be the problem?
Answer: Yes, this is a classic symptom of reagent degradation. The chloroacetyl moiety is the reactive site for your nucleophilic substitution. If it has been compromised, the reaction will not proceed as expected.
-
Plausible Cause 1: Hydrolysis. As detailed above, hydrolysis converts the reactive C-Cl bond into a much less reactive C-OH bond. The resulting hydroxyl group is a poor leaving group under typical nucleophilic substitution conditions, thus rendering the molecule inert in your desired reaction pathway and leading to low or no yield.
-
Plausible Cause 2: Use of Incorrect Base. This reagent is a hydrochloride salt. To perform reactions at the secondary amine of the piperazine ring, a sufficient amount of base must be added to first neutralize the HCl and then deprotonate the amine to its reactive free-base form. For reactions at the chloroacetyl group, the presence of a base can also be problematic if it's a strong nucleophile itself (e.g., certain amine bases), leading to side reactions.
-
Troubleshooting Workflow:
-
Verify Purity: Immediately analyze an aliquot of your starting material via LC-MS. Look for the expected parent mass and the mass corresponding to the hydrolyzed product (Parent Mass + 16 Da).
-
Use a Fresh Vial: If possible, repeat the reaction with a new, unopened vial of the reagent, handled under strictly anhydrous conditions.
-
Check Stoichiometry: Ensure your calculations account for the molecular weight of the hydrochloride salt (199.08 g/mol ), not the free base.
-
Review Reaction Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.
-
FAQ 3: Unexpected Side Products in Analysis
Question: My post-reaction workup shows an unexpected peak in the LC-MS analysis with a mass of [M+16] relative to my expected product. What is this?
Answer: This is very likely the result of using a partially hydrolyzed starting material. The [M+16] peak corresponds to your target molecule where the chlorine atom has been replaced by a hydroxyl group.
-
Mechanism of Formation: The hydrolyzed impurity, 2-Hydroxy-1-(piperazin-1-yl)ethanone, still possesses a reactive piperazine amine. This amine can react with your substrate just as the parent compound would, leading to the formation of a hydroxylated version of your final product.
-
Self-Validation: This observation serves as a self-validating check. The presence of this specific side product strongly implicates water contamination during the storage of your starting material or during the reaction itself.
-
Mitigation Strategy: To prevent this, starting material must be stored under inert gas and handled in a glovebox or with rigorous anhydrous techniques. Solvents must be thoroughly dried before use.
Visualization of Degradation Pathways
The following diagram illustrates the primary and potential secondary degradation pathways for this compound.
Caption: Primary (hydrolysis) and secondary degradation pathways.
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by LC-MS
This protocol provides a general method for rapidly assessing the purity of the title compound and detecting the primary hydrolyzed impurity.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water or a 50:50 acetonitrile:water mixture.
-
Dilute this stock solution to a final concentration of ~10 µg/mL using the mobile phase A.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Expected Parent Ion [M+H]⁺: m/z 163.07 (for the free base C₆H₁₁ClN₂O).
-
Expected Hydrolyzed Impurity Ion [M+H]⁺: m/z 145.09 (for the free base C₆H₁₂N₂O₂). Note the mass difference of -18 Da due to the substitution of -Cl with -OH, but the key diagnostic is the loss of the chlorine isotope pattern and the appearance of this new peak. A more accurate calculation is (Parent - HCl + H₂O) which results in a mass of 144.15 Da for the neutral hydrolyzed species, giving an m/z of 145.15.
-
Examine the chromatogram for a peak corresponding to the hydrolyzed impurity, which will likely be more polar and thus have a shorter retention time than the parent compound.
-
Protocol 2: Troubleshooting Workflow
This logical workflow can be used to diagnose issues related to the reagent.
Caption: Step-by-step troubleshooting workflow for reaction failures.
References
-
Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Piperazine Anhydrous. Retrieved from TCI Chemicals.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from MilliporeSigma.[3]
-
Biosynth. (2023). Safety Data Sheet. Retrieved from Biosynth.[2]
-
Combi-Blocks, Inc. (2023). Safety Data Sheet: FF-8663. Retrieved from Combi-Blocks.[7]
-
Santa Cruz Biotechnology. (n.d.). Piperazine: Material Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.[6]
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous. Retrieved from Thermo Fisher Scientific.[5]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: Acefylline piperazine. Retrieved from AK Scientific.[7]
-
Szymańska, E., & Wiergowski, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159*. [Link]]
- Rocci, M. L., & Jusko, W. J. (1983). An overview of the application of HPLC to the analysis of piperazine-type drugs. Liquid Chromatography in Pharmaceutical Development: An Introduction, 345-360.
-
Freeman, S., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aksci.com [aksci.com]
Technical Support Center: Synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
Welcome to the technical support center for the synthesis of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a nucleophilic acyl substitution reaction. The primary or secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The final product is often isolated as a hydrochloride salt for improved stability and handling.
Q2: Why is the choice of solvent and reaction temperature critical?
The solvent and temperature are crucial for controlling the reaction rate, selectivity, and minimizing side reactions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not react with chloroacetyl chloride.[1] The reaction is highly exothermic, and low temperatures (typically 0-5 °C) are employed to control the reaction rate, prevent the formation of byproducts, and minimize the degradation of the highly reactive chloroacetyl chloride.[1][2]
Q3: What are the primary safety precautions when handling chloroacetyl chloride?
Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical.[3][4][5] It is a lachrymator, meaning it causes tearing.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] It reacts violently with water, releasing toxic HCl gas.[5][7] Therefore, all glassware must be scrupulously dried before use.
Troubleshooting Guide
Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the likely causes?
Several factors could contribute to a low or non-existent yield. Let's break down the possibilities:
-
Moisture Contamination: Chloroacetyl chloride readily hydrolyzes in the presence of water to form chloroacetic acid, which will not participate in the acylation reaction.[5][8] Piperazine itself is hygroscopic and can absorb atmospheric moisture.[9]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If your piperazine has been opened for a while, consider using a fresh bottle or drying it under a vacuum.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can significantly impact the yield.
-
Solution: Carefully calculate and measure the molar equivalents of piperazine and chloroacetyl chloride. A slight excess of piperazine is sometimes used to drive the reaction to completion and minimize di-acylation.
-
-
Degraded Chloroacetyl Chloride: If the chloroacetyl chloride has been improperly stored or is old, it may have degraded.
-
Solution: Use a fresh bottle of chloroacetyl chloride or distill the old one before use, taking appropriate safety precautions.
-
-
Inefficient Quenching: Premature or improper quenching of the reaction can lead to product loss.
-
Solution: Quench the reaction only after confirming its completion via thin-layer chromatography (TLC) or another suitable analytical method.
-
Formation of Side Products
Q: My final product is impure. I suspect the presence of byproducts. What are the most common ones and how can I avoid them?
The most common byproduct in this synthesis is the di-acylated piperazine, 1,4-bis(chloroacetyl)piperazine.[10][11]
-
Cause of Di-acylation: If the concentration of chloroacetyl chloride is too high relative to piperazine, or if it is added too quickly, both nitrogen atoms of the piperazine ring can be acylated.
-
Prevention of Di-acylation:
-
Control the Stoichiometry: Use a molar excess of piperazine to favor mono-acylation.
-
Slow Addition: Add the chloroacetyl chloride solution dropwise to the piperazine solution at a low temperature (0-5 °C).[2] This maintains a low concentration of the acylating agent at any given time.
-
High Dilution: Performing the reaction in a larger volume of solvent can also help to reduce the likelihood of di-acylation.
-
Experimental Workflow to Minimize Di-acylation
Caption: Controlled addition workflow to favor mono-acylation.
Purification Challenges
Q: I am having difficulty purifying my product. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted piperazine, the di-acylated byproduct, and their respective hydrochloride salts.
-
Removal of Unreacted Piperazine: Unreacted piperazine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated piperazine will be soluble in the aqueous layer.
-
Removal of Di-acylated Byproduct: The di-acylated byproduct is generally less polar than the mono-acylated product.
-
Column Chromatography: This is an effective method for separating the mono- and di-acylated products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective way to remove impurities.
-
-
Isolation of the Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent (e.g., HCl in isopropanol or diethyl ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Product Characterization Issues
Q: My analytical data (NMR, IR) does not look right. How can I confirm the identity and purity of my product?
Accurate characterization is key to confirming a successful synthesis. Here’s what to look for:
-
¹H NMR Spectroscopy:
-
Expected Signals: You should see characteristic peaks for the piperazine ring protons and the chloroacetyl group's methylene protons. The integration of these peaks should correspond to the correct number of protons.
-
Signs of Impurities:
-
Piperazine: A singlet corresponding to the N-H protons of unreacted piperazine.
-
Di-acylated Piperazine: The spectrum will be more symmetrical, and you will see a change in the chemical shifts of the piperazine ring protons compared to the mono-acylated product. The integration ratio will also differ.
-
-
-
¹³C NMR Spectroscopy: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbon bearing the chlorine atom.
-
IR Spectroscopy: Look for a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the amide carbonyl stretch. The absence of a broad N-H stretch from unreacted piperazine is also a good indicator of purity.
-
Mass Spectrometry: This will provide the molecular weight of your compound, confirming its identity.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Piperazine:Chloroacetyl Chloride) | 1.1 : 1 to 2 : 1 | Molar excess of piperazine favors mono-acylation. |
| Temperature | 0 - 5 °C | Controls exothermic reaction, minimizes side reactions.[1][2] |
| Solvent | Anhydrous Dichloromethane or THF | Aprotic, prevents hydrolysis of chloroacetyl chloride.[1] |
| Addition Rate | Slow, dropwise | Maintains low concentration of acylating agent to prevent di-acylation. |
| Reaction Time | 1 - 3 hours (monitor by TLC) | Ensures reaction goes to completion without significant byproduct formation. |
References
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
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S R Drugs. Chloroacetyl Chloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Chloroacetyl Chloride (CAS 79-04-9): Safety, Handling, and Sourcing for Industrial Use. [Link]
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Wikipedia. Chloroacetyl chloride. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. [Link]
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Yufeng. Problem using Chloroacetyl Chloride. [Link]
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Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
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National Institutes of Health. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
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PubMed. (2021, January 12). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. [Link]
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The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
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ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]
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Wikipedia. Piperazine. [Link]
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RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
- CoLab. (2008, August 1).
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PubChem. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]
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National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
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ResearchGate. (2025, August 7). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. [Link]
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National Institutes of Health. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]
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Journal of the Brazilian Chemical Society. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Chemsrc. 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. [Link]
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PubChemLite. 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. [Link]
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Sinfoo Biotech. 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride. [Link]
- Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
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PubMed Central. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
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PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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ResearchGate. Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Link]
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ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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National Institutes of Health. (2022, June 27). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. [Link]
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National Institutes of Health. Piperazine skeleton in the structural modification of natural products: a review. [Link]
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Scilit. The medicinal chemistry of piperazines: A review. [Link]
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PubMed. 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. [Link]
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SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
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Organic Syntheses. 1-benzylpiperazine. [Link]
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A facile amidation of chloroacetyl chloride using DBU. [Link]
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effect of solvent and temperature on 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride reactivity
Welcome to the technical support center for 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in chemical synthesis. Our aim is to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices.
Introduction to Reactivity
This compound is a versatile bifunctional molecule. It possesses a reactive α-chloro ketone moiety, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The piperazine ring, a common pharmacophore, can act as a nucleophile. However, in its hydrochloride salt form, the piperazine nitrogen is protonated, rendering it non-nucleophilic. This crucial characteristic necessitates the use of a base to liberate the free amine for subsequent reactions. Understanding the interplay between the substrate, nucleophile, solvent, and temperature is paramount for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound not proceeding?
A1: The most common reason for a lack of reactivity is the failure to deprotonate the piperazine hydrochloride. The protonated piperazinium ion is not nucleophilic. You must add a suitable base to neutralize the hydrochloride and free the piperazine nitrogen to act as a nucleophile or to allow it to be acylated. The choice of base is critical and depends on your reaction conditions and the pKa of the piperazine nitrogens. For 1-acetylpiperazine, the basic pKa is approximately 7.9[1]. The pKa of the second nitrogen in piperazine is around 5.35 at 298 K[2]. A base with a pKa higher than that of the piperazinium ion is required for efficient deprotonation.
Q2: What is the best type of solvent for reactions involving this compound?
A2: The choice of solvent is dictated by the nature of your reaction. For nucleophilic substitution (SN2) reactions where 2-Chloro-1-(piperazin-1-yl)ethanone is the electrophile, polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the cation but leave the nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the reaction. Protic solvents like ethanol or water can solvate the nucleophile, potentially slowing down the SN2 reaction rate. However, the solubility of the hydrochloride salt may be higher in protic solvents[3]. Therefore, a balance between solubility and reactivity must be considered.
Q3: How does temperature affect the reaction?
A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For SN2 reactions, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can significantly reduce reaction times. However, excessive heat can lead to undesirable side reactions, such as decomposition or the formation of byproducts. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the integrity of the reactants and products. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature and reaction time.
Q4: Can the chloroacetyl group hydrolyze?
A4: Yes, under certain conditions, both the amide and the chloro group can be susceptible to hydrolysis. Hydrolysis is typically favored under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. While hydrazones and oximes are known to be labile to hydrolysis, the amide bond in your compound is generally more stable[4]. To minimize hydrolysis, it is advisable to work under anhydrous conditions and use non-aqueous workups where possible. If aqueous workup is necessary, it should be performed at a controlled pH and lower temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Base: The piperazine hydrochloride was not fully neutralized, resulting in a low concentration of the active nucleophile. | Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the HCl salt. For reactions requiring both piperazine nitrogens to be nucleophilic, more than two equivalents of base will be needed. |
| Inappropriate Solvent: The reactants may have poor solubility in the chosen solvent, or the solvent is hindering the reaction (e.g., a protic solvent slowing an SN2 reaction). | Screen a range of solvents. For SN2 reactions, try polar aprotic solvents like ACN or DMF. Ensure your starting material is soluble at the reaction temperature. | |
| Low Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress and checking for byproduct formation. | |
| Formation of Multiple Products | Di-alkylation of Piperazine: If you are performing a mono-alkylation on the free piperazine nitrogen, the second nitrogen can also react. | Use a protecting group (e.g., Boc) on one of the piperazine nitrogens to ensure mono-alkylation[5]. Alternatively, carefully control the stoichiometry of your electrophile (use a slight excess of the piperazine). |
| Side Reactions of the Chloroacetyl Group: The chloroacetyl group might be reacting with other nucleophiles present in the reaction mixture. | Ensure the purity of your starting materials and solvents. If possible, add the nucleophile intended to react with the chloroacetyl group slowly to the reaction mixture. | |
| Decomposition: The starting material or product may be unstable at the reaction temperature. | Run the reaction at a lower temperature for a longer period. Check for any visible signs of decomposition (e.g., color change to dark brown or black). While specific data for this compound is limited, piperazine dihydrochloride can decompose when heated, emitting toxic fumes[6]. | |
| Reaction Stalls Before Completion | Equilibrium Reached: The reaction may be reversible. | If a salt is formed as a byproduct (e.g., KCl), its precipitation can help drive the reaction to completion. A solvent in which the salt is poorly soluble might be beneficial. |
| Deactivation of Reactants: One of the reactants might be degrading over the course of the reaction. | Add the less stable reactant in portions throughout the reaction. | |
| Difficulty in Product Isolation | Product is Water-Soluble: If your product is a salt (e.g., a hydrochloride salt), it may remain in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to neutralize the salt and increase its solubility in the organic phase. Alternatively, evaporate the aqueous phase and purify the residue by recrystallization or chromatography. |
| Emulsion Formation During Workup: The presence of both polar and non-polar functionalities can lead to emulsions. | Add brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Experimental Protocols & Methodologies
Protocol 1: General N-Alkylation of a Nucleophile with this compound
This protocol describes a general procedure for the reaction of a nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol) with the chloroacetyl group of the title compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
To a stirred suspension of this compound and the base in the chosen anhydrous solvent, add the nucleophile at room temperature.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Control
The Critical Role of Base
The following diagram illustrates the essential first step in activating this compound for nucleophilic reactions. Without a base, the piperazine nitrogen is protonated and non-nucleophilic.
Caption: Activation of the piperazine moiety.
Solvent Influence on SN2 Reaction Rate
The choice of solvent significantly impacts the rate of SN2 reactions. This diagram illustrates why polar aprotic solvents are generally preferred.
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Navigating the Synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride: A Technical Support Guide
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires precision and a deep understanding of reaction mechanisms. This guide is designed to provide researchers, scientists, and drug development professionals with expert-driven insights and practical solutions for managing impurities in the synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. Our goal is to empower you with the knowledge to anticipate, identify, and address common challenges, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most common impurities formed during the acylation of piperazine with 2-chloroacetyl chloride, and what are their formation mechanisms?
The primary impurities of concern in this reaction are the di-acylated product, 1,4-bis(2-chloroacetyl)piperazine, and unreacted piperazine starting material.
-
1,4-bis(2-chloroacetyl)piperazine: This impurity arises from the double acylation of the piperazine ring. Since piperazine has two secondary amine groups of similar reactivity, the second amine can react with another molecule of 2-chloroacetyl chloride.[1][2] This is particularly prevalent if there is a localized excess of the acylating agent or if the reaction temperature is not adequately controlled.[2][3]
-
Unreacted Piperazine: The presence of unreacted piperazine in the final product is typically a result of an incomplete reaction. This can be caused by several factors, including suboptimal stoichiometry of reactants, insufficient reaction time, or poor mixing that prevents the reactants from interacting effectively.
To minimize the formation of the di-acylated impurity, it is crucial to carefully control the stoichiometry of the reactants. A slight excess of piperazine can be used to favor the mono-acylation product. Additionally, the slow, controlled addition of 2-chloroacetyl chloride to a well-stirred solution of piperazine at a low temperature helps to prevent localized high concentrations of the acylating agent.[2][3]
Q2: How does the choice of solvent and base impact the impurity profile of the reaction?
The selection of solvent and base is critical in directing the reaction towards the desired mono-acylated product and minimizing side reactions.
-
Solvent: A suitable solvent should be inert to the reactants and products and should provide good solubility for the starting materials. Dichloromethane (DCM) and chloroform are commonly used for this reaction.[3][4] The solvent's polarity can influence the reaction rate and selectivity.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the acylation reaction. The choice of base is crucial. An inorganic base like sodium carbonate or potassium carbonate is often preferred.[2][5] Organic bases such as triethylamine can also be used, but they can sometimes lead to the formation of quaternary ammonium salts as byproducts, complicating the purification process. The strength and steric hindrance of the base can affect the deprotonation of piperazine and influence the rate of the acylation reaction.
Q3: What are the recommended reaction conditions (temperature, reaction time) to achieve high purity and yield?
Optimal reaction conditions are key to a successful synthesis with minimal impurities.
-
Temperature: The acylation reaction is typically exothermic. Therefore, maintaining a low temperature, usually between 0 and 5 °C, is essential during the addition of 2-chloroacetyl chloride.[2][3][4] This helps to control the reaction rate, reduce the formation of the di-acylated byproduct, and minimize potential side reactions. After the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion.[4]
-
Reaction Time: The reaction time will depend on the scale of the reaction and the specific conditions used. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the point of completion.[4] Over-extending the reaction time does not typically provide any benefit and may lead to the degradation of the product or the formation of other impurities.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My final product is contaminated with a significant amount of the di-acylated impurity, 1,4-bis(2-chloroacetyl)piperazine.
This is a common issue and can be addressed by carefully reviewing and optimizing your reaction parameters.
Workflow for Troubleshooting Di-acylation
Caption: Troubleshooting workflow for high di-acylation impurity.
Step-by-Step Protocol for Minimizing Di-acylation:
-
Reactant Stoichiometry: Re-evaluate the molar ratio of your reactants. Employing a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) can competitively inhibit the second acylation.
-
Controlled Addition: Dissolve piperazine and the base in your chosen solvent and cool the mixture to 0-5 °C in an ice bath.[4] Add the 2-chloroacetyl chloride dropwise to this solution over an extended period (e.g., 30-60 minutes) with vigorous stirring. This ensures that the acylating agent reacts with the more abundant mono-acylated piperazine before it can react with another molecule of 2-chloroacetyl chloride.
-
Temperature Management: Strictly maintain the temperature of the reaction mixture below 5 °C during the addition of 2-chloroacetyl chloride.[2][3] Use a reliable thermometer to monitor the internal temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction every 30-60 minutes using TLC or HPLC to determine the optimal time to quench the reaction.[4]
Problem 2: The yield of my product is consistently low, and I have a significant amount of unreacted piperazine.
Low yield and the presence of starting material indicate an incomplete reaction.
Troubleshooting Low Yield and Unreacted Starting Material
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC until the starting material spot/peak is no longer prominent.[4] | Increased product formation and consumption of starting material. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | Improved contact between reactants, leading to a more complete reaction. |
| Suboptimal Stoichiometry | Verify the molar ratios of your reactants. Ensure that 2-chloroacetyl chloride is not the limiting reagent (unless intended). | Driving the reaction to completion by providing sufficient acylating agent. |
| Poor Quality of Reagents | Check the purity and integrity of your starting materials, especially the 2-chloroacetyl chloride, which can be sensitive to moisture. | Using high-purity reagents will prevent side reactions and ensure the desired transformation. |
Problem 3: My final product is difficult to purify and contains unidentified byproducts.
The presence of unexpected impurities often points to side reactions or degradation.
Logical Flow for Identifying and Eliminating Unknown Impurities
Caption: Decision-making process for handling unknown impurities.
Experimental Protocol for Purification:
If your product is contaminated, a robust purification strategy is necessary. Recrystallization is often an effective method for purifying this compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for this compound include ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a short period to remove colored impurities. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
By systematically addressing these common issues, you can significantly improve the purity and yield of your this compound synthesis. Should you have further questions or require more specialized support, please do not hesitate to contact our technical team.
References
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
National Center for Biotechnology Information. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. [Link]
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TÜBİTAK. Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazinederivatives. [Link]
-
Osaka University. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Link]
-
Chemsrc. 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
PubChem. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
PubMed. 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. [Link]
-
Sinfoo Biotech. 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride,(CAS# 145222-00-0). [Link]
- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]
-
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-
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-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
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Technical Support Center: Analytical Methods for Monitoring 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride Reactions
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this critical acylation reaction. We will move beyond simple procedural lists to explain the causality behind analytical choices, ensuring you can troubleshoot and optimize your experiments effectively.
The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone is a foundational step in the development of numerous active pharmaceutical ingredients (APIs). It typically involves the acylation of piperazine with chloroacetyl chloride or a related acylating agent.[1] Proper monitoring is crucial to ensure reaction completion, maximize yield, and minimize impurities, such as the common di-acylated byproduct, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone.[2]
This guide provides a structured approach to analytical monitoring, addressing common challenges and offering robust solutions.
Diagram: General Reaction Scheme
Caption: Synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone HCl.
Troubleshooting Guide: Real-Time Reaction Monitoring
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My TLC plate shows the starting material (piperazine) is consumed, but I have a new spot that is not my product. What could it be?
Answer:
This is a classic case of a potential side reaction. The most probable culprit is the formation of a di-acylated byproduct where both nitrogen atoms of the piperazine ring have reacted with chloroacetyl chloride.
Potential Causes & Validation:
-
Excess Acylating Agent: Using more than one equivalent of chloroacetyl chloride can drive the reaction towards the di-acylated species, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone.[2]
-
Reaction Conditions: The rate of addition of the acylating agent and the reaction temperature can influence selectivity. A rapid addition at a higher temperature may favor di-acylation.
Recommended Actions:
-
Co-spotting on TLC: If you have a standard of the di-acylated impurity, co-spot it with your reaction mixture to confirm its presence. The di-acylated product is typically less polar than the mono-acylated product and will have a higher Rf value.
-
Stoichiometric Control: Ensure precise control over the molar equivalents of your reactants. A slight excess of piperazine can help suppress the di-acylation.
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C), to better control the reaction.[3]
-
Confirm with GC-MS: For definitive identification, analyze an aliquot of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will clearly distinguish between the mono- and di-acylated products based on their molecular weight.
Question 2: The reaction appears stalled on TLC/HPLC. The starting material spot/peak is still present after several hours. What should I do?
Answer:
An incomplete reaction can be frustrating. Before extending the reaction time indefinitely, it's critical to diagnose the root cause.
Potential Causes & Validation:
-
Reagent Purity/Activity: The piperazine may be hydrated, or the chloroacetyl chloride may have hydrolyzed due to exposure to atmospheric moisture.
-
Insufficient Base: If a scavenger base like triethylamine is used, an insufficient amount may not be able to neutralize the HCl generated in situ, effectively protonating the piperazine and rendering it non-nucleophilic.[1]
-
Suboptimal Temperature: Many acylation reactions are initiated at 0 °C and then allowed to warm to room temperature.[1][3] If the temperature is too low, the activation energy barrier may not be overcome.
Recommended Actions:
-
Verify Reagent Quality: Ensure you are using anhydrous piperazine and a fresh bottle of chloroacetyl chloride.
-
Check Stoichiometry of Base: Verify that at least one equivalent of the scavenger base was added for each equivalent of HCl produced.
-
Gradual Temperature Increase: If the reaction is proceeding slowly at a low temperature, consider allowing it to warm to room temperature and continue monitoring every 30-60 minutes.
-
Analytical Confirmation: Use a more quantitative method like HPLC to confirm the ratio of starting material to product, as TLC is primarily qualitative.[4][5]
Diagram: Troubleshooting Workflow for Incomplete Reactions
Caption: Decision tree for diagnosing and resolving stalled reactions.
Question 3: My ¹H NMR spectrum is very broad, or I see more signals than expected for the piperazine protons. Is my product impure?
Answer:
This is a common and often misinterpreted observation for N-acylated piperazines. While impurity is a possibility, the spectral complexity is frequently due to conformational dynamics.
Potential Causes & Validation:
-
Restricted Amide Bond Rotation: The C-N bond of the newly formed amide has a partial double-bond character, which restricts rotation. This can lead to the presence of different conformers (rotamers) that are distinct on the NMR timescale at room temperature.[6][7]
-
Piperazine Ring Inversion: The piperazine ring itself undergoes a chair-to-chair interconversion. For acylated piperazines, this process can also be slow enough at room temperature to result in separate signals for axial and equatorial protons.[6][7]
-
Presence of Impurities: Of course, underlying impurities from the reaction can also contribute to the complex spectrum.
Recommended Actions:
-
Variable Temperature (VT) NMR: This is the definitive experiment. As you increase the temperature of the NMR sample (e.g., from 25 °C to 80 °C), the rate of bond rotation and ring inversion increases. If the extra signals are due to conformers, you will see them broaden and eventually coalesce into a single, time-averaged set of signals.[6][7]
-
Compare with Literature: If available, compare your spectrum to published data for the compound or structurally similar molecules.[3]
-
LC-MS Analysis: To rule out impurities, perform an LC-MS analysis. This will confirm the molecular weight of the main component and help identify any other species present.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to start with for monitoring this reaction? For rapid, qualitative assessment of reaction progress, Thin-Layer Chromatography (TLC) is the method of choice. It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting materials and the formation of products.[4][8]
Q2: How can I accurately quantify the conversion to product? For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[9] By creating a calibration curve with a known standard, you can accurately determine the concentration of your product and any remaining starting materials. Gas Chromatography (GC) can also be used, especially for identifying volatile impurities.[10][11]
Q3: What are the key signals in the ¹H NMR spectrum that confirm the formation of 2-Chloro-1-(piperazin-1-yl)ethanone? The two most indicative signals are:
-
A singlet for the two protons of the chloroacetyl group (-C(=O)CH₂Cl), typically appearing around 4.0-4.3 ppm.[3]
-
The piperazine ring protons will shift downfield upon acylation. You will observe complex multiplets for the eight piperazine protons, often appearing as two distinct sets of signals for the protons adjacent to the amide nitrogen and those adjacent to the amine nitrogen.[3][6]
Q4: Besides di-acylation, what other impurities should I be aware of? Potential impurities can include unreacted starting materials (piperazine, chloroacetyl chloride) and byproducts from the degradation of reagents. If your starting piperazine is a salt (e.g., piperazine dihydrochloride), incomplete neutralization can also be a factor.[12]
Standard Operating Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a robust method for the qualitative monitoring of the reaction.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Sample Preparation:
-
Reactant (SM): Dissolve a small amount of the starting piperazine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (RM): At various time points (e.g., t=0, 30 min, 1 hr), take a micro-sample from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with the same solvent.
-
Co-spot (Co): This lane will have a spot of the starting material with a spot of the reaction mixture on top of it. This helps to unambiguously track the starting material's Rf value.[4]
-
-
Spotting: Using separate capillary spotters for each sample, carefully and concisely spot the SM, Co, and RM on the origin line.
-
Development:
-
Eluent: A common mobile phase for this analysis is a mixture of a non-polar and a polar solvent. A good starting point is 70:30 Ethyl Acetate:Hexanes. To prevent streaking from the basic amine, add 0.5-1% triethylamine to the eluent.
-
Chamber: Develop the plate in a covered TLC chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it in a potassium permanganate stain followed by gentle heating.
-
-
Interpretation: Monitor the disappearance of the starting material spot in the RM lane and the appearance of a new, typically higher Rf, product spot.[5]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general-purpose reversed-phase HPLC method for purity assessment and quantification.
| Parameter | Recommendation |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). |
| Mobile Phase | Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Solvent B: Acetonitrile with 0.1% TFA or Formic Acid. | |
| Elution Mode | Isocratic (e.g., 30:70 A:B) or a linear gradient (e.g., 10% to 90% B over 15 min). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30-35 °C.[13] |
| Detection Wavelength | 220 nm or 254 nm. A PDA detector is useful for checking peak purity. |
| Injection Volume | 10 µL. |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter. |
Diagram: Analytical Method Selection Workflow
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- 2. 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | 1703-23-7 [chemicalbook.com]
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- 13. jocpr.com [jocpr.com]
Technical Support Center: Safe Handling of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Section 1: Core Hazard Assessment & Safety Philosophy
Before handling any chemical, a foundational understanding of its potential hazards and the hierarchy of safety controls is paramount. This compound and its analogs are classified as irritants, and due to the chloroacetyl group, caution is warranted.[1]
1.1 Anticipated Hazard Profile
Based on data from closely related structures, users should anticipate the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale & Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | The chloroacetyl moiety is a known irritant. Data is extrapolated from 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | As with skin irritation, the compound is expected to be a significant eye irritant. Data is extrapolated from its methylated analog.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Fine powders of amine hydrochlorides can easily become airborne and irritate the respiratory tract.[1] |
| Acute Oral Toxicity | Harmful if swallowed. | While specific LD50 data is unavailable, related chloro-piperidine compounds are classified as harmful or fatal if swallowed.[3][4] Prudent handling requires assuming moderate oral toxicity. |
1.2 The Hierarchy of Controls: A Scientist's Approach
Effective safety is not just about personal protective equipment (PPE). It's a systematic approach to minimizing risk. The most effective measures are at the top of the pyramid.
Caption: A logical workflow for responding to a chemical spill, prioritizing safety and containment.
Section 4: References
-
2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]
-
2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). Retrieved January 3, 2026, from [Link]
-
1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
40 CFR 156.212 -- Personal protective equipment statements. (n.d.). eCFR. Retrieved January 3, 2026, from [Link]
-
2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]
-
Zhang, B., Damu, G. L. V., Lv, J.-S., & Zhou, C.-H. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o897. Retrieved January 3, 2026, from [Link]
Sources
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 546116-23-8|2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride vs other acylating agents
An In-Depth Guide to Acylating Agents: A Comparative Analysis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
In the landscape of organic synthesis and drug discovery, acylation stands as a fundamental transformation, enabling the construction of complex molecules from simpler precursors.[1][2] The choice of an acylating agent—the compound that provides the acyl group (R-C=O)—is a critical decision that dictates reaction efficiency, selectivity, and scalability.[2] This guide provides a comparative analysis of this compound against a spectrum of conventional acylating agents.
While classic agents like acyl chlorides and anhydrides are ubiquitous, specialized reagents such as this compound offer unique advantages. This molecule is not merely an acylating agent; it is a bifunctional building block designed to introduce the entire chloroacetyl piperazine moiety in a single, efficient step. This is particularly valuable in pharmaceutical chemistry, where the piperazine ring is a privileged scaffold found in numerous clinical drugs, enhancing physicochemical properties and biological activity.[3][4]
This guide will delve into the reactivity, selectivity, safety, and application scope of these agents, supported by experimental protocols and mechanistic insights to inform your selection process.
Understanding the Players: A Spectrum of Reactivity
Acylating agents operate across a wide reactivity spectrum, primarily governed by the stability of the leaving group. A more stable leaving group (a weaker base) results in a more reactive acylating agent.
The general order of reactivity is as follows: Acyl Chlorides > Acid Anhydrides > Active Esters > this compound > Carboxylic Acids (with coupling agents) [2]
Highly reactive agents like acyl chlorides are powerful but can be indiscriminate, while less reactive agents offer greater control and selectivity, reacting preferentially with stronger nucleophiles over weaker ones.[5]
Comparative Analysis of Acylating Agents
The selection of an acylating agent is a trade-off between reactivity, selectivity, safety, and the specific synthetic goal.
| Feature | 2-Chloro-1-(piperazin-1-yl)ethanone HCl | Acyl Chlorides (e.g., Chloroacetyl Chloride) | Acid Anhydrides (e.g., Boc Anhydride) | Carboxylic Acids + Coupling Agents |
| Primary Use | Bifunctional building block for drug discovery[3][6][7] | General-purpose, high-reactivity acylation[8] | General acylation and protection (e.g., Boc)[9][10] | "Green" acylation, peptide synthesis |
| Reactivity | Moderate | Very High[2] | High[2] | Low (requires activation) |
| Selectivity | Functionally selective (introduces a specific motif) | Low; reacts with most nucleophiles[5] | Moderate; more selective than acyl chlorides[2] | High; dependent on coupling agent |
| Byproducts | HCl (from acylation step, plus the initial salt) | Highly corrosive HCl gas[2] | Carboxylic acid or tert-butanol/CO2[2][9] | Urea or phosphine oxide derivatives |
| Handling & Safety | Solid, easier to handle than volatile liquids, but is a chloroacetamide derivative. | Highly corrosive, moisture-sensitive, volatile, toxic fumes[11] | Corrosive, moisture-sensitive[12] | Generally safer, though coupling agents can be hazardous |
| Workup | Requires base to neutralize HCl; standard extraction. | Requires stoichiometric base; careful quenching. | Often requires aqueous workup to remove byproduct.[13] | Can be complex; removal of coupling agent byproducts. |
Mechanistic Insight: The Unifying Pathway
Despite their differences in reactivity, most acylations proceed via a common nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the acylated product.[1][14]
// Reactants reactants [label=<
R-C(=O)-LG + Nu-H
Acylating Agent
Nucleophile
];
// Tetrahedral Intermediate intermediate [label=<
Tetrahedral Intermediate
R-C O-
LG
Nu+-H
];
// Products products [label=<
R-C(=O)-Nu + H-LG
Acylated Product
Byproduct
];
// Arrows reactants -> intermediate [label="Nucleophilic\nAttack"]; intermediate -> products [label="Collapse &\nLeaving Group\nExpulsion"]; } dotedot Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocols: A Practical Comparison
The true utility of an acylating agent is revealed in its practical application. Here, we compare synthetic workflows to achieve a common objective: synthesizing an N-substituted piperazine derivative.
Workflow Comparison
The primary advantage of this compound is workflow efficiency. It condenses a two-step process into a single reaction.
Protocol 1: Synthesis via this compound
Objective: To synthesize 1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-chloroethanone. (This is a representative alkylation on the second nitrogen of the piperazine ring).
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as triethylamine or diisopropylethylamine (2.2 eq) to neutralize the hydrochloride and the HCl generated in the reaction.
-
Add the nucleophile, for example, 2-bromoethanol (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature and filter off any salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired product.
Causality: Using the pre-formed hydrochloride salt ensures stability during storage. The addition of a base is crucial to deprotonate the piperazine nitrogen, making it nucleophilic and ready to react with the alkylating agent.
Protocol 2: Acylation with Chloroacetyl Chloride
Objective: To synthesize 2-chloro-N-phenylacetamide from aniline.
Methodology:
-
Dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or ethyl acetate in a flask equipped with a stir bar and cooled in an ice bath (0 °C).[6]
-
Add a base, such as pyridine or triethylamine (1.2 eq), to scavenge the HCl byproduct.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (the hydrochloride salt of the base) will form.[6]
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes until completion is confirmed by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Causality: The high reactivity of chloroacetyl chloride necessitates cooling to control the exothermic reaction and prevent side reactions. The base is essential to prevent the protonation of the starting aniline by the generated HCl, which would render it non-nucleophilic.
Protocol 3: Acylation with Acetic Anhydride
Objective: To synthesize Acetanilide from aniline.
Methodology:
-
In a round-bottom flask, combine aniline (1.0 eq) with a stoichiometric amount of acetic anhydride (1.05 eq).[13][17]
-
The reaction can often be performed neat (solvent-free) or in a solvent like acetic acid.
-
Gently heat the mixture to 50-60 °C for 15-30 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold water while stirring to precipitate the solid product and hydrolyze any excess anhydride.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[13]
-
The product can be purified by recrystallization from ethanol/water.
Causality: Acetic anhydride is less reactive than acyl chlorides, allowing for milder conditions and often avoiding the need for a strong base (the aniline acts as its own base, though an external one can be used). The aqueous workup is simple, as the byproduct, acetic acid, is water-soluble.[12]
Conclusion and Recommendations
The choice of an acylating agent is fundamentally context-dependent.
-
For general-purpose acylation where high reactivity is paramount , acyl chlorides are the reagent of choice, provided that their hazardous nature and the corrosive HCl byproduct are properly managed.
-
Acid anhydrides offer a safer, more selective alternative for routine acylations and are the gold standard for specific applications like the introduction of Boc protecting groups.[2][9]
-
This compound shines in a different role. It is not a universal acylating agent but a highly efficient, specialized building block . For researchers in drug discovery and medicinal chemistry, it provides a valuable shortcut, streamlining the synthesis of complex molecules containing the pharmaceutically relevant piperazine scaffold.[3][4] Its use minimizes step counts, simplifies purification, and accelerates the generation of novel chemical entities.
Ultimately, a thorough understanding of the strengths and weaknesses of each agent, from its reactivity profile to its handling requirements, empowers the researcher to make the most strategic choice for their synthetic challenge.
References
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
Zhang, C., et al. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 6). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
Wikipedia. (n.d.). Acylation. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ACS Publications. (n.d.). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. [Link]
-
Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Reddit. (2024, December 6). why are less reactive acylating agent more selective?. [Link]
-
YouTube. (2020, September 30). Acylation using an anhydride. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
BioResources. (2016, December 13). Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid. [Link]
-
Ace Chemistry. (n.d.). Acylating agents. [Link]
-
VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. [Link]
-
ResearchGate. (2025, August 6). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
-
ACS Publications. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. [Link]
-
Drug Synthesis Database. (n.d.). Ziprasidone hydrochloride. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Application of Boc-anhydride [en.highfine.com]
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. art.torvergata.it [art.torvergata.it]
A Comparative Guide to the Spectral Analysis of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride and Its Derivatives
This guide provides an in-depth, comparative spectral analysis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, a pivotal intermediate in contemporary drug discovery, and its N-substituted derivatives. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the spectral signatures of the core molecule and compare them against a representative N-aryl derivative, providing the foundational knowledge required for confident structural elucidation and quality control.
Part I: Spectral Deconstruction of the Core Moiety: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For this compound, the protonation of both piperazine nitrogens and the presence of the electron-withdrawing chloroacetyl group are the dominant factors influencing the spectrum.
-
¹H NMR: The symmetry of the piperazine ring is broken by the chloroacetyl group, but rendered pseudo-symmetrical by protonation in a deuterated solvent like D₂O. We predict two main signals:
-
A multiplet (likely a triplet) for the four protons adjacent to the carbonyl group (N-CH₂), shifted downfield due to the inductive effect of the amide.
-
A multiplet for the four protons adjacent to the protonated secondary amine (N⁺-H), also shifted downfield.
-
A singlet for the chloroacetyl methylene protons (-CH₂Cl), significantly deshielded by both the adjacent carbonyl and the chlorine atom.
-
-
¹³C NMR: The carbon signals will reflect the electronic environment.
-
The carbonyl carbon (C=O) will appear furthest downfield, typically in the 165-170 ppm range.
-
The methylene carbon of the chloroacetyl group (-CH₂Cl) will be highly deshielded by the chlorine atom.
-
Two distinct signals are expected for the piperazine ring carbons, reflecting their different chemical environments relative to the acyl group and the protonated nitrogen.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Key Vibrational Fingerprints
FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.
-
Amide C=O Stretch: A strong, sharp absorption band is predicted in the region of 1650-1680 cm⁻¹ . This is a hallmark of the tertiary amide group.
-
N-H⁺ Bending: The presence of the hydrochloride salt will give rise to broad absorption bands associated with the N-H⁺ group, typically around 2400-2700 cm⁻¹ (overtone/combination bands) and a medium band around 1550-1600 cm⁻¹ .
-
C-N Stretching: A moderate absorption is expected in the 1150-1250 cm⁻¹ range, corresponding to the stretching of the C-N bonds within the piperazine ring and to the carbonyl.
-
C-Cl Stretching: A moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹ , is indicative of the C-Cl bond.
Mass Spectrometry (ESI-MS): Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this one.
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ for the free base (C₆H₁₁ClN₂O, MW: 162.62) would be observed at an m/z of approximately 163.06 .
-
Key Fragmentation: Common fragmentation pathways would likely involve the loss of the chloroacetyl group or cleavage of the piperazine ring.
Part II: Comparative Analysis: A Case Study of 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
To illustrate how substitution on the piperazine ring dramatically alters the spectral landscape, we will use 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one as a representative N-aryl derivative. This compound is a known precursor in the synthesis of more complex heterocyclic systems.[1][2]
The introduction of the 4-chlorophenyl group at the N-4 position introduces aromatic signals, breaks the symmetry of the piperazine ring more definitively, and influences the electronic environment of the entire molecule.
Data Comparison: Parent Compound vs. N-Aryl Derivative
| Spectral Feature | Predicted: 2-Chloro-1-(piperazin-1-yl)ethanone HCl | Expected: 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | Causality of the Change |
| ¹H NMR (Aromatic) | N/A | Two doublets, ~6.9-7.3 ppm | Introduction of the 4-chlorophenyl ring. |
| ¹H NMR (Piperazine) | Two multiplets for the 8 protons | Two distinct sets of multiplets (4H each), ~3.2 ppm and ~3.8 ppm | The aryl group breaks the ring's symmetry, creating distinct electronic environments for the protons adjacent to N-1 and N-4. |
| ¹H NMR (-CH₂Cl) | Singlet, ~4.1 ppm | Singlet, ~4.2 ppm | Minor shift due to long-range electronic effects. |
| ¹³C NMR (Aromatic) | N/A | Multiple signals, ~117-150 ppm | Presence of the aromatic ring carbons. |
| ¹³C NMR (Piperazine) | Two signals, ~40-50 ppm | Four distinct signals, ~41-50 ppm | Loss of symmetry makes all four piperazine carbons chemically non-equivalent. |
| FT-IR (C=O Stretch) | ~1650-1680 cm⁻¹ | ~1660 cm⁻¹ | The electronic nature of the N-substituent subtly influences the amide bond character. |
| FT-IR (Aromatic) | N/A | C-H stretch (~3050 cm⁻¹), C=C bends (~1500-1600 cm⁻¹) | Vibrations characteristic of the benzene ring. |
| MS [M+H]⁺ | ~163.06 m/z | ~273.06 m/z | Increased molecular weight due to the addition of the C₆H₄Cl group. |
Part III: Field-Proven Experimental Protocols
The trustworthiness of spectral data is contingent upon rigorous and standardized experimental methodology. The following protocols are designed to be self-validating systems for acquiring high-quality data for this class of compounds.
Protocol 1: High-Resolution NMR Spectroscopy
This protocol ensures optimal resolution and sensitivity for detailed structural analysis.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for hydrochloride salts) in a clean vial.
-
Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
-
Instrument Setup & Acquisition (¹H NMR):
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 scans.
-
Relaxation Delay (D1): 2 seconds. This delay ensures full relaxation of protons for accurate integration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): Set to a range of -2 to 14 ppm to capture all signals.
-
-
Instrument Setup & Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 scans or more, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Set to a range of 0 to 200 ppm.
-
Protocol 2: FT-IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is the modern standard for solid samples due to its speed and minimal sample preparation.[4]
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Run a background scan with the empty, clean crystal to measure ambient interference from CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample (1-5 mg) directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's pressure arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is optimized for generating the protonated molecular ion with minimal fragmentation.[5]
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.
-
-
Instrument Parameters (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.0-4.5 kV. This high voltage is necessary to generate the electrospray.
-
Cone Voltage: 20-40 V. This potential helps to desolvate ions and can be adjusted to control fragmentation. Start low to preserve the molecular ion.
-
Desolvation Gas (N₂): Set the flow rate and temperature (e.g., 300 L/hr, 150 °C) according to instrument recommendations to aid in solvent evaporation.
-
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Part IV: Integrated Workflow and Data Visualization
Successful structural elucidation relies on the synergistic interpretation of all available spectral data. The following diagrams illustrate a logical workflow for this process.
Caption: A comprehensive workflow for the spectral characterization of a novel derivative.
Caption: Logical decision tree for synergistic spectral data interpretation.
Conclusion
References
-
Trotsko, N., Sobstyl, J., & Drzał, W. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097. [Link]
- Sharma, P. et al. (Year of publication not available). Cited in Trotsko et al. (2025). This reference points to the original synthesis procedure for the precursor.
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, a critical intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and regulatory compliance. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating the most appropriate analytical techniques for ensuring the quality, purity, and stability of this compound.
The validation of analytical procedures is a cornerstone of pharmaceutical development, mandated by regulatory bodies to ensure that a method is suitable for its intended purpose. The principles discussed herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3]
Section 1: The Analyte at a Glance & The Imperative for Validation
This compound is characterized by a piperazine ring, a reactive chloroacetyl group, and its nature as a hydrochloride salt. These structural features dictate the choice of analytical techniques. The piperazine moiety imparts basicity, making it amenable to acid-base titration and influencing its chromatographic behavior. The chloroacetyl group is a potential site for degradation, and the compound's salt form impacts its volatility and solubility.
Analytical validation is not merely a checklist exercise; it is the process of providing documented evidence that a method will reliably and consistently produce data that meets predetermined specifications. For a pharmaceutical intermediate, this is critical for controlling the quality of the final Active Pharmaceutical Ingredient (API) and ensuring patient safety.
Section 2: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a function of the information required. Is the goal a highly accurate assay of the bulk material, the quantification of trace-level impurities, or a simple identity confirmation? Here, we compare the preeminent methods applicable to this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this analyte, a Reversed-Phase (RP-HPLC) method is the industry standard.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its nonpolar nature provides effective retention for the moderately polar analyte.
-
Mobile Phase: A buffered aqueous-organic mixture (e.g., phosphate buffer and acetonitrile) is essential. The buffer (e.g., pH 3.0) ensures the piperazine nitrogens are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.
-
Detection: The ethanone group conjugated with the piperazine nitrogen provides sufficient chromophore for reliable UV detection, typically around 210-230 nm.
Applicability: HPLC is the most versatile and powerful technique for this analyte. It can be validated as a stability-indicating method , meaning it can resolve the parent compound from its degradation products and synthesis-related impurities.[4] It is the preferred method for both assay and impurity profiling.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Causality in Method Design:
-
Applicability Challenge: As a hydrochloride salt, the analyte is non-volatile and thermally labile. Direct injection into a hot GC inlet would cause immediate degradation.
-
Potential Approach: Analysis would require either converting the salt to its more volatile free base via a liquid-liquid extraction or a derivatization step to create a less polar, more volatile analogue.
-
Detection: A Flame Ionization Detector (FID) would be suitable due to the presence of oxidizable carbon atoms.[5]
Applicability: GC is generally not the primary choice for the analysis of this compound due to the sample preparation complexities. However, it excels at separating and quantifying small, volatile impurities that may be present from the synthesis, such as residual solvents.
Titrimetry (Non-Aqueous Acid-Base Titration)
Principle: This method quantifies the analyte based on a stoichiometric reaction with a titrant. The two basic nitrogen atoms of the piperazine ring can be titrated with a strong acid in a non-aqueous solvent.
Causality in Method Design:
-
Solvent: A non-aqueous solvent like glacial acetic acid is used to enhance the basicity of the piperazine nitrogens, providing a sharp and clear titration endpoint.
-
Titrant: Perchloric acid is a common strong acid titrant for this purpose.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator like crystal violet.[5]
Applicability: Titrimetry is an excellent method for the assay of the bulk drug substance. It is highly precise, accurate, and based on a primary chemical principle. However, its significant drawback is its lack of specificity; it cannot distinguish the active compound from any basic impurities.[6] Therefore, it is unsuitable for impurity analysis.
Spectroscopic Methods (FTIR & UV-Vis)
Principle: These methods measure the interaction of the analyte with electromagnetic radiation.
-
Infrared (IR) Spectroscopy: Provides a "fingerprint" of the molecule based on the vibrations of its functional groups. It is a powerful tool for identity confirmation as stipulated by pharmacopeias.[7][8]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorbance of UV or visible light by the molecule's chromophores.
Applicability:
-
FTIR: Primarily used for qualitative identification. The spectrum can confirm the presence of key functional groups (e.g., C=O stretch of the amide, C-N bonds). It is not a quantitative method for purity assessment.
-
UV-Vis: While used as the primary detection method in HPLC, standalone UV-Vis spectrophotometry is generally not suitable for purity analysis due to its complete lack of specificity. Any substance with a similar chromophore will interfere.
Summary Comparison of Techniques
| Parameter | RP-HPLC with UV Detection | Gas Chromatography (GC) | Titrimetry | FTIR Spectroscopy |
| Primary Use | Assay, Impurity Profiling, Stability | Volatile Impurity Analysis | Bulk Assay | Identification |
| Specificity | High (can be stability-indicating) | High | Low (non-specific) | High (for identity) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Low | Not for quantitation |
| Quantitation | Excellent | Good (with calibration) | Excellent (for assay) | No |
| Complexity | Moderate | High (sample prep) | Low | Low |
| Throughput | High (with autosampler) | Moderate | Moderate | High |
Section 3: Deep Dive - Validation of a Stability-Indicating RP-HPLC Method
The development and validation of a stability-indicating HPLC method is the most critical analytical task for ensuring the quality of this compound. This process provides the ultimate assurance of a method's suitability.
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Chromatographic System:
-
Instrument: HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30-31 min (70% to 10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: 215 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare in the same manner as the Standard Solution.
3. System Suitability Test (SST):
-
Rationale: The SST is a non-negotiable prerequisite for analysis. It demonstrates that the chromatographic system is performing as expected on the day of analysis.
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 – 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
Validation Parameters & Experimental Design
The validation process rigorously tests the method's performance characteristics according to ICH Q2(R1) guidelines.[1][9][10]
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Experimental Protocol (Forced Degradation): Subject the analyte solution (~100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Data Analysis: Analyze each stressed sample by HPLC. Use a DAD to assess peak purity of the main analyte peak. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak (Resolution > 2.0) and the parent peak maintains spectral purity.
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five solutions of the reference standard ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Objective: To measure the closeness of the test results obtained by the method to the true value.
Experimental Protocol (Spike Recovery):
-
Prepare a placebo mixture (if for a drug product) or use a known blank.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the assay concentration) with a known amount of the analyte.
-
Prepare each level in triplicate.
Data Analysis:
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Analysis:
-
Calculate the Relative Standard Deviation (RSD) for the results of each study.
-
Acceptance Criteria: RSD ≤ 2.0%.
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Signal-to-Noise Method):
-
Prepare a series of dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Analyze a standard solution while making small variations to the method, one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase pH (± 0.2 units).
-
Wavelength (± 2 nm).
-
Data Analysis:
-
Evaluate the impact on the system suitability parameters (tailing factor, retention time, etc.).
-
Acceptance Criteria: The SST parameters should remain within their acceptance limits, demonstrating the method's reliability during routine use.
Summary of HPLC Validation Data (Illustrative)
| Parameter | Specification | Result |
| Specificity | No interference at analyte Rt; Peak Purity > 99.5% | Complies |
| Linearity (Range) | 50-150 µg/mL | 50.1-150.3 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.10% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | SST criteria met under all varied conditions | Complies |
Section 4: Final Recommendation - A Multi-faceted Approach
For comprehensive quality control of this compound, a single method is insufficient. A scientifically sound approach leverages the strengths of multiple techniques.
-
For Routine Assay and Impurity Profiling: The validated stability-indicating RP-HPLC method is the unequivocal choice. It provides a complete picture of the sample's purity and stability in a single analysis.
-
For Bulk Material Assay (Orthogonal Method): A non-aqueous acid-base titration serves as an excellent, independent orthogonal method to confirm the assay results obtained by HPLC. Its reliance on a different chemical principle adds a higher level of confidence in the reported purity.
-
For Identity Confirmation: FTIR should be used as a rapid and definitive test to confirm the identity of incoming raw materials and final batches against a reference standard.
-
For Specialized Impurity Testing: GC should be employed if volatile organic impurities or residual solvents are a concern based on the synthetic process.
By integrating these validated methods into a comprehensive quality control strategy, researchers and manufacturers can ensure that this compound meets the stringent quality standards required for pharmaceutical use, ultimately safeguarding the integrity of the final drug product.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. [Link]
-
European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. [Link]
-
Pharma Knowledge Forum. Method of analysis of Piperazine. (2023). [Link]
-
ResearchGate. Piperazine/Amine Titration. (2024). [Link]
-
United States Pharmacopeia. Piperazine Monograph. [Link]
-
Baena, Y., et al. Trends in Analytical Chemistry. Stability-indicating methods in the pharmaceutical industry. (2013). [Link]
-
SlideShare. Stability indicating rp hplc method development and validation. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
comparing reactivity of substituted 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
An In-Depth Guide to the Comparative Reactivity of Substituted 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride Derivatives
Introduction: The Piperazine Chloroacetamide Scaffold in Modern Chemistry
The this compound scaffold is a cornerstone building block in contemporary medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive α-chloro electrophile and a versatile piperazine ring, allows for its use as a key intermediate in the synthesis of a diverse array of biologically active molecules, including anticancer, anti-inflammatory, and neurotropic agents.[1][2][3] The piperazine moiety, in particular, is prized for its ability to improve physicochemical properties, such as solubility and bioavailability, thereby enhancing the pharmacological profile of drug candidates.[4][5]
However, the true utility of this scaffold lies in its tunability. By introducing substituents at the N4 position of the piperazine ring, researchers can precisely modulate the molecule's reactivity, influencing reaction kinetics, product yields, and even the mechanism of action in targeted covalent inhibitors. This guide provides a comprehensive comparison of the reactivity of N4-substituted 2-chloro-1-(piperazin-1-yl)ethanone derivatives, supported by a robust experimental framework for quantitative evaluation. We will delve into the electronic and steric factors governing this reactivity and present a detailed protocol for researchers to validate these principles in their own laboratories.
Fundamentals of Reactivity: Unpacking the Electrophilic Nature
The reactivity of the 2-chloro-1-(piperazin-1-yl)ethanone core is dominated by the chloroacetyl moiety. This group presents a primary electrophilic center at the α-carbon, which is highly susceptible to nucleophilic attack.
-
Primary Reactive Site (α-Carbon): The carbon atom bonded to the chlorine is activated by the adjacent electron-withdrawing carbonyl group. This polarization makes it an excellent electrophile for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.
-
The Amide Bond: The N-acylated piperazine forms a tertiary amide. This functional group is characterized by a hindered rotation around the C-N bond, which can influence the conformational dynamics of the entire molecule.[6][7] The electronic properties of this amide bond are critical, as they are directly influenced by the substituent at the N4 position.
-
The Role of the Hydrochloride Salt: The hydrochloride form ensures that the N4 nitrogen is protonated (if it is a secondary or tertiary amine), increasing solubility in polar solvents and preventing it from acting as a competing nucleophile in reactions.
Below is a diagram illustrating the key reactive site within the molecule.
Caption: Key electrophilic site on the chloroacetylpiperazine scaffold.
The Decisive Role of the N4-Substituent
The identity of the 'R' group at the N4 position is the primary determinant of the molecule's reactivity profile. These effects can be broadly categorized as electronic and steric.
Electronic Effects: A Tale of Induction and Resonance
The electron density of the amide bond is directly modulated by the N4-substituent, which in turn influences the electrophilicity of the α-carbon.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) are classic EDGs. Through a positive inductive effect (+I), they push electron density towards the piperazine ring and into the amide nitrogen. This increases the electron density of the amide, which can slightly decrease the electron-withdrawing effect on the α-carbon, thereby reducing its reactivity compared to a more electron-deficient system.
-
Electron-Withdrawing Groups (EWGs): Aryl groups (e.g., -Ph) or benzyl groups are EWGs. They pull electron density away from the amide nitrogen via resonance and inductive effects (-I, -M). This makes the amide nitrogen less electron-rich, enhancing the overall electron-withdrawing character of the chloroacetyl group and increasing the electrophilicity (and thus, reactivity) of the α-carbon. This principle is fundamental in designing targeted covalent inhibitors where precise tuning of electrophilicity is required.[8]
Steric Effects: The Physical Barrier to Reaction
Steric hindrance plays a straightforward but crucial role. Bulky N4-substituents can physically obstruct the trajectory of an incoming nucleophile, slowing the rate of the SN2 reaction. This effect is particularly pronounced with large groups like benzhydryl or substituted benzyl moieties.[9] For instance, while both phenyl and benzyl groups are electron-withdrawing, the added conformational flexibility and size of the benzyl group can introduce greater steric hindrance.
Caption: Logical flow of substituent effects on α-carbon reactivity.
Experimental Protocol: A Quantitative Comparison of Reactivity
To move from theoretical principles to empirical data, a kinetic study is essential. We propose a straightforward experiment using ¹H NMR spectroscopy to monitor the reaction progress of different analogs with a model nucleophile, sodium iodide (a Finkelstein reaction). This method is non-invasive and provides high-quality data in real-time.
Selected Analogs for Comparison
-
Unsubstituted (Parent): this compound
-
EDG-Substituted: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride[10]
-
EWG-Substituted (Aryl): 2-Chloro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
-
EWG-Substituted (Benzyl): 2-Chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone[1][2]
Step-by-Step Experimental Workflow
Objective: To determine the pseudo-first-order rate constant (k) for the reaction of each analog with sodium iodide.
Materials:
-
Substituted 2-Chloro-1-(piperazin-1-yl)ethanone analog (0.1 mmol)
-
Sodium Iodide (NaI) (1.0 mmol, 10 equivalents)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
NMR Tube
-
NMR Spectrometer (≥400 MHz recommended)
Protocol:
-
Preparation of Reactant Solution: Accurately weigh 0.1 mmol of the piperazine analog and dissolve it in 0.5 mL of DMSO-d₆ directly in an NMR tube.
-
Initial Spectrum (t=0): Acquire a baseline ¹H NMR spectrum of the starting material. Identify and integrate the characteristic singlet of the α-chloro methylene protons (-CO-CH₂ -Cl), typically found around 4.0-4.5 ppm.
-
Reaction Initiation: Prepare a stock solution of NaI in DMSO-d₆. Add 10 equivalents of NaI to the NMR tube. Immediately shake the tube vigorously to ensure mixing and begin acquiring spectra.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant conversion (>50%). The reaction temperature must be kept constant by the spectrometer's temperature control unit (e.g., 298 K).
-
Data Processing: For each spectrum, integrate the signal for the starting material's α-chloro methylene protons and the signal for the product's α-iodo methylene protons (-CO-CH₂ -I), which will appear at a different chemical shift.
-
Calculation: The concentration of the starting material at any time 't' is proportional to its integral value. Calculate the natural logarithm of the normalized integral of the starting material peak (ln([A]t/[A]₀)) and plot it against time (in seconds).
-
Validation and Rate Constant Determination: A linear plot confirms pseudo-first-order kinetics. The rate constant, k, is the negative of the slope of this line.
Caption: Workflow for kinetic analysis via ¹H NMR spectroscopy.
Data Presentation and Expected Outcomes
The collected data should be summarized in a table for clear comparison. The results are expected to align with the electronic and steric principles discussed earlier.
| Analog (N4-Substituent) | Substituent Effect | Expected Relative Rate Constant (k_rel) | Rationale |
| H (Unsubstituted) | Baseline | 1.00 | Reference compound. |
| -CH₃ (Methyl) | EDG (+I) | ~0.8 - 0.9 | Increased electron density on the amide slightly deactivates the α-carbon. |
| -Ph-F (2-Fluorophenyl) | EWG (-I, -M) | > 1.5 | Strong electron-withdrawing effect increases the electrophilicity of the α-carbon. |
| -CH₂-Ph-F (2-Fluorobenzyl) | EWG (-I) + Steric | > 1.0, but < Aryl | EWG effect increases reactivity, but this is tempered by increased steric hindrance compared to the flat aryl ring. |
Note: These are predicted relative outcomes. The absolute rates will depend on precise reaction conditions.
Conclusion
The reactivity of this compound is not a static property but a highly tunable parameter controlled by the nature of the N4-substituent. Electron-withdrawing groups generally accelerate SN2 reactions at the α-carbon by enhancing its electrophilicity, while electron-donating groups have a modest deactivating effect. Superimposed on these electronic influences is the ever-present factor of steric hindrance, which can significantly retard reaction rates.
By understanding these governing principles and employing robust quantitative methods like NMR-based kinetic analysis, researchers and drug development professionals can make informed decisions in their synthetic strategies. This allows for the rational design of molecules with optimized reactivity, whether the goal is to create efficient synthetic intermediates or to fine-tune the potency and selectivity of targeted covalent therapeutics.
References
-
Title: Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] Source: ACS Omega URL: [Link]
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Title: Reactions of acetylenic acid esters with piperazine derivatives Source: ResearchGate URL: [Link]
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Title: 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone Source: International Union of Crystallography URL: [Link]
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Title: 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone Source: National Center for Biotechnology Information URL: [Link]
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Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL: [Link]
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Title: Utility of 2-Chloro- N -arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] Source: ResearchGate URL: [Link]
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Title: 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone Source: National Center for Biotechnology Information URL: [Link]
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Title: 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone Source: PubMed URL: [Link]
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Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL: [Link]
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Title: 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Kinetics and mechanism for the substitution reactions of monoaquamonochloro-(piperazine) palladium (II) complex with L-methionin Source: Indian Academy of Sciences URL: [Link]
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Title: Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs) Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
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Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: PubMed URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-1-(piperazin-1-yl)ethanone Derivatives
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous clinical drugs.[1] Its inclusion in a molecular structure often enhances physicochemical properties such as solubility and bioavailability, which can, in turn, potentiate biological activity.[1][2] The six-membered heterocyclic ring with two opposing nitrogen atoms provides a rigid structure with a large polar surface area, offering multiple points for hydrogen bond interactions.[3] This guide focuses on a specific, versatile class of piperazine-containing compounds: derivatives of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride.
The core structure is particularly valuable due to the presence of a reactive chloroacetyl group. This electrophilic moiety serves as an efficient chemical handle for covalently linking the piperazine core to a wide array of nucleophilic fragments, including other pharmacologically active heterocycles. This synthetic tractability allows for the systematic exploration of chemical space to establish robust Structure-Activity Relationships (SAR). The objective of this guide is to provide an in-depth, objective comparison of these derivatives, supported by experimental data, to elucidate how specific structural modifications influence their biological performance. We will explore the causality behind synthetic choices, detail experimental protocols for validation, and present a clear analysis of SAR trends for researchers in drug discovery and development.
The 2-Chloro-1-(piperazin-1-yl)ethanone Scaffold: A Platform for Diversity
The foundational structure of 2-Chloro-1-(piperazin-1-yl)ethanone presents two primary sites for chemical modification, enabling the generation of diverse compound libraries. These sites, designated as R1 and R2, are crucial for tuning the molecule's biological and pharmacokinetic properties.
-
R1 (The Chloroacetyl Moiety): The chloroacetyl group is an excellent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the introduction of various functionalities, often by S-alkylation with thiol-containing heterocycles or reaction with amines, to create larger, more complex molecules.[4]
-
R2 (The N4-Position of Piperazine): The secondary amine at the N4 position of the piperazine ring is a key point for introducing substituents that can profoundly influence target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Common modifications include the addition of aryl, benzyl, or other heterocyclic groups.[1][5]
The strategic modification of these two positions is central to the SAR studies of this class of compounds.
Caption: Core scaffold showing two primary points for chemical diversification.
General Synthetic Strategy and Methodologies
The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone derivatives is typically achieved through a straightforward and modular multi-step process. This approach allows for the late-stage introduction of diversity, which is highly efficient for building a library of analogs for SAR studies.
Experimental Protocol: General Synthesis
Step 1: N4-Substitution of Piperazine (Introduction of R2)
-
To a solution of anhydrous piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (CH2Cl2), add the desired substituted electrophile (e.g., 1-(chloromethyl)-2-fluorobenzene, 1.0 equivalent).[5]
-
Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction with water and make the solution alkaline using a 10% sodium bicarbonate (NaHCO3) solution.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under reduced pressure to yield the N4-substituted piperazine intermediate.
Step 2: Chloroacetylation (Formation of the Core Scaffold)
-
Dissolve the N4-substituted piperazine (1.0 equivalent) from Step 1 in CH2Cl2 and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in CH2Cl2 dropwise to the cooled mixture.[5]
-
Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).
-
Work up the reaction as described in Step 1 to isolate the 2-chloro-1-(4-substituted-piperazin-1-yl)ethanone product. This product can be purified by column chromatography or recrystallization.
Step 3: Nucleophilic Substitution of Chlorine (Introduction of R1)
-
Dissolve the chloroacetylated intermediate (1.0 equivalent) from Step 2 in a polar solvent like ethanol or DMF.
-
Add a base such as potassium carbonate (K2CO3) or sodium ethoxide, followed by the desired nucleophile (e.g., a thiol-containing heterocycle like 4-phenyl-1,2,4-triazole-3-thione, 1.0 equivalent).[4]
-
Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain the final derivative.[6]
Caption: Modular synthetic workflow for derivative synthesis.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature of the substituents at the R1 and R2 positions. Below, we compare different substitution patterns and their observed effects on various biological targets, primarily focusing on anticancer and antimicrobial activities.
Part A: Influence of Substituents at the N4-Position (R2)
The N4-substituent is critical for anchoring the molecule to its biological target and influencing its pharmacokinetic profile. Aromatic and heteroaromatic moieties are commonly explored at this position.
Key Insights:
-
Aryl and Substituted Benzyl Groups: The introduction of benzyl groups, particularly those with halogen substitutions, is a common strategy. For instance, compounds bearing 2-fluorobenzyl and 2,4-difluorobenzyl groups have been synthesized and characterized, indicating their importance as intermediates for bioactive molecules.[1][5] The presence of electron-withdrawing groups like fluorine can enhance binding affinity and metabolic stability.
-
Anticancer Activity: In studies on vindoline-piperazine conjugates, N-substituents on the piperazine ring dramatically influenced antiproliferative activity. A [4-(trifluoromethyl)benzyl]piperazine conjugate showed potent activity against breast cancer cell lines, while a 1-bis(4-fluorophenyl)methyl piperazine derivative was highly effective against non-small cell lung cancer cells.[2] This highlights that both electron-withdrawing character (CF3) and steric bulk (bis-fluorophenyl) can drive potency.
Table 1: Comparison of N4-Substituents on Anticancer Activity
| Compound ID | N4-Substituent (R2) | Target Cell Line | Biological Activity (GI50, µM) | Reference |
| 23 | [4-(Trifluoromethyl)benzyl] | MDA-MB-468 (Breast Cancer) | 1.00 | [2] |
| 25 | 1-Bis(4-fluorophenyl)methyl | HOP-92 (Lung Cancer) | 1.35 | [2] |
| Generic | Phenyl | Various | Variable | [7] |
| Generic | 4-Chlorophenyl | Various | Variable | [4] |
Part B: Influence of Substituents at the Chloroacetyl Moiety (R1)
The chloroacetyl group serves as a versatile linker to introduce a wide range of functionalities. The nature of the group that displaces the chlorine atom is a primary determinant of the mechanism of action and target specificity.
Key Insights:
-
Heterocyclic Scaffolds: Linking the chloroacetyl group to other heterocyclic systems is a proven strategy for generating potent bioactive agents. The combination of piperazine with a 1,2,4-triazole ring via a thioether linkage resulted in novel hybrid molecules.[4] Similarly, thieno[2,3-b]pyridine moieties have been successfully incorporated, leading to compounds with potential anticancer and antimicrobial activities.[6]
-
Antimicrobial Activity: SAR studies on various piperazine derivatives have shown that incorporating electron-withdrawing groups can enhance antibacterial activity.[8] The specific heterocycle attached at the R1 position can modulate the spectrum of activity. For example, some phenothiazine-piperazine derivatives showed good activity against Gram-positive bacteria like Staphylococcus aureus but were inactive against Gram-negative bacteria like E. coli.[9]
Table 2: Comparison of R1-Substitutions on Biological Activity
| Compound Class | R1 Substituent (via Thioether Link) | Target Organism/Cell Line | Observed Activity | Reference |
| Triazole Hybrid | 4-Phenyl-4H-1,2,4-triazol-3-yl | Not specified | Synthesized for potential biological relevance | [4] |
| Thienopyridine Hybrid | 3-Amino-4-alkyl-6-phenylthieno[2,3-b]pyridine | Not specified | Synthesized for diverse pharmacological activities | [6] |
| Phenothiazine Hybrid | Phenothiazine moiety | S. aureus, B. subtilis | Good antibacterial activity | [9] |
| Phenothiazine Hybrid | Phenothiazine moiety | E. coli, P. aeruginosa | No activity | [9] |
Summary of Key SAR Findings
The collective data allows for the formulation of a preliminary SAR model for this scaffold.
Caption: Key SAR trends for 2-Chloro-1-(piperazin-1-yl)ethanone derivatives.
Conclusion and Future Outlook
The 2-Chloro-1-(piperazin-1-yl)ethanone scaffold is a highly productive platform for the development of novel therapeutic agents. The synthetic accessibility and modular nature allow for extensive SAR exploration. Current evidence strongly suggests that:
-
N4-Position (R2): This position is critical for tuning potency. Aromatic substituents, particularly those bearing electron-withdrawing groups or significant steric bulk, are favorable for enhancing anticancer activity.
-
Chloroacetyl Position (R1): This serves as an ideal linker to introduce additional pharmacophores. The choice of the linked moiety dictates the ultimate biological target and the spectrum of activity, with various heterocyclic systems showing promise in conferring specific antimicrobial and anticancer properties.
Future research should focus on a multi-parameter optimization approach. While potency is crucial, properties like metabolic stability, selectivity against off-targets, and overall toxicity must be considered. The synthesis of dual-target inhibitors, by carefully selecting pharmacophores for both R1 and R2 positions, represents an exciting avenue for developing next-generation therapeutics. Furthermore, computational studies, including molecular docking, can provide valuable insights into the binding interactions of these derivatives, facilitating a more rational design of even more potent and selective compounds.[8]
References
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Zhang, B., Damu, G. L. V., Lv, J.-S., & Zhou, C.-H. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389. [Link]
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Zhang, C., Zhai, X., Wan, F., Gong, P., & Jiang, Y. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1279. [Link]
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Al-Issa, S. A. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(30), 27265–27274. [Link]
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Kumar, R., Mazumder, A., Faizan, M., et al. (2022). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. Archiv der Pharmazie, 355(1), 2100279. [Link]
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Badwaik, H. R., Sakure, K., & Nakhate, K. T. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 199-211. [Link]
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Dyshlovoy, S. A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M2097. [Link]
- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022).
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Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
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Chavan, R. S., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Acta Poloniae Pharmaceutica, 68(3), 359-364. [Link]
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Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2020). ResearchGate. [Link]
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. [Link]
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Szabó, I., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4945. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Bentham Science Publishers. [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1730-1741. [Link]
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Kumar, R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 355(1), e2100279. [Link]
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Kumar V, et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929. [Link]
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SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. (n.d.). ResearchGate. [Link]
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Tiritiris, I., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(3), M1682. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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cross-reactivity of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride with other functional groups
Comparative Guide to the Cross-Reactivity of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride
This guide provides an in-depth analysis of the chemical reactivity and selectivity of this compound, a key bifunctional intermediate in modern drug development and synthetic chemistry. We will explore its inherent reactivity profile, compare its cross-reactivity with common nucleophilic functional groups, and provide objective, data-driven context against viable alternatives. The experimental protocols detailed herein are designed to offer a clear, self-validating framework for assessing selectivity in your own research.
Introduction: Understanding the Reagent's Dual Nature
This compound is a versatile building block primarily used for introducing a piperazine moiety or for acting as a linker between two molecular fragments. Its utility stems from its bifunctional nature:
-
An Electrophilic Alpha-Chloroacetamide Moiety: The core of its reactivity lies in the chloroacetyl group. The carbon atom bonded to the chlorine is highly electrophilic, making it a prime target for nucleophilic attack. This site functions as a potent alkylating agent.
-
A Nucleophilic Piperazine Moiety: The piperazine ring contains two nitrogen atoms. In its hydrochloride salt form, one nitrogen is protonated. However, under basic conditions, the free secondary amine acts as a nucleophile, allowing for further functionalization.
The primary focus of this guide is the electrophilic reactivity of the chloroacetyl group and its potential for unintended reactions—or cross-reactivity—with other functional groups commonly present in complex molecules during synthesis.
The Mechanism of Reactivity: A Nucleophilic Substitution Pathway
The principal reaction pathway for the chloroacetyl group is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:) attacks the carbon atom bearing the chlorine, displacing the chloride ion as a leaving group.
The rate and success of this reaction are governed by two key factors: the strength of the attacking nucleophile and the reaction conditions (solvent, temperature, and pH). Understanding the hierarchy of nucleophilicity is therefore critical to predicting and controlling cross-reactivity.
Cross-Reactivity Profile with Key Functional Groups
In a complex molecular environment, various functional groups can compete to react with the chloroacetyl moiety. Their relative reactivity is a direct consequence of their nucleophilicity.
Thiols (-SH)
-
Reactivity Level: Very High. Thiols, particularly in their deprotonated thiolate (-S⁻) form, are exceptionally potent nucleophiles. They will readily and rapidly react with 2-chloro-1-(piperazin-1-yl)ethanone to form a stable thioether bond.[1]
-
Causality: Sulfur is a large, polarizable ("soft") atom. This makes it an excellent nucleophile for attacking the relatively soft electrophilic carbon of the α-chloroacetamide, according to Hard/Soft Acid/Base (HSAB) theory. The reaction is often significantly faster than with other common nucleophiles. In many biological and chemical systems, this reaction is highly favored.[2]
-
Experimental Consideration: To avoid unwanted reactions with thiol groups, they must be protected (e.g., as a disulfide or thioester) before introducing the chloroacetyl reagent. The reaction typically proceeds efficiently in polar aprotic solvents like DMF or acetonitrile in the presence of a mild base to generate the thiolate.
Amines (-NH₂, -NHR)
-
Reactivity Level: High. Primary and secondary amines are strong nucleophiles that react readily with the chloroacetyl group to form a new carbon-nitrogen bond. This is a cornerstone reaction in the synthesis of many piperazine-containing pharmaceuticals.[3]
-
Causality: The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack. While generally less nucleophilic than thiolates, amines are sufficiently reactive to compete effectively. Reaction rates are influenced by steric hindrance around the nitrogen atom.
-
Experimental Consideration: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl produced during the reaction. In the context of this compound, sufficient base must be added to both neutralize the hydrochloride salt and the HCl byproduct.
Hydroxyls (-OH)
-
Reactivity Level: Moderate to Low. Alcohols and phenols are significantly weaker nucleophiles than amines or thiols. In their neutral state, their reaction with the chloroacetyl group is often slow and may require elevated temperatures.
-
Causality: The oxygen atom in a hydroxyl group is more electronegative and less polarizable than nitrogen or sulfur, reducing its nucleophilicity. To achieve a practical reaction rate, the hydroxyl group must be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the much more nucleophilic alkoxide or phenoxide ion. This is the basis of the classic Williamson ether synthesis.
-
Experimental Consideration: Cross-reactivity with hydroxyl groups is generally not a major concern unless strong basic conditions are employed. Under neutral or mildly basic conditions favorable for reactions with amines, hydroxyl groups tend to be unreactive.
Carboxylic Acids (-COOH)
-
Reactivity Level: Low. In its protonated form, a carboxylic acid is not nucleophilic. Its conjugate base, the carboxylate (-COO⁻), is a moderate nucleophile but is generally a poorer one than amines or thiolates due to charge delocalization across the two oxygen atoms.
-
Causality: The delocalized negative charge makes the carboxylate less inclined to attack the electrophilic carbon. While the formation of an ester linkage is possible, it typically requires more forcing conditions, such as high temperatures or the use of a phase-transfer catalyst.
-
Experimental Consideration: In a competitive environment, amines and thiols will almost always react preferentially over carboxylates.
Performance Comparison with Alternative Reagents
The choice of reagent can significantly impact the selectivity and outcome of a synthesis. Below is a comparison of 2-chloro-1-(piperazin-1-yl)ethanone with common alternatives.
| Reagent Class | Example | Key Characteristics | Cross-Reactivity Profile |
| α-Chloroacetamide | 2-Chloro-1-(piperazin-1-yl)ethanone | Baseline. Good reactivity with strong nucleophiles. Stable and easy to handle. | High. Selective for strong nucleophiles (thiols, amines) over weaker ones (alcohols, carboxylates). |
| α-Bromoacetamide | 2-Bromo-1-(piperazin-1-yl)ethanone | More Reactive. Bromide is a better leaving group than chloride. | Very High. Increased reaction rates with all nucleophiles. Lower selectivity between strong and moderate nucleophiles. |
| α-Iodoacetamide | 2-Iodo-1-(piperazin-1-yl)ethanone | Most Reactive. Iodide is an excellent leaving group. Often less stable. | Extremely High. Highest reactivity, but prone to side reactions and degradation. Lowest selectivity. |
| Michael Acceptor | 1-(Piperazin-1-yl)prop-2-en-1-one (Acryloyl Piperazine) | Different Mechanism. Reacts via conjugate (Michael) addition. | High for Soft Nucleophiles. Highly selective for thiols and other soft nucleophiles. Less reactive with "hard" nucleophiles like alkoxides. |
| Reductive Amination Precursor | 1-(Piperazin-1-yl)ethanone + Aldehyde/Ketone | Different Strategy. Forms a C-N bond with a carbonyl compound via an iminium intermediate. | Highly Specific. Reacts only with aldehydes and ketones in the presence of a reducing agent. Orthogonal to other functional groups. |
Expert Insight: While bromo- and iodo-derivatives offer faster reaction kinetics, this often comes at the cost of selectivity. For complex substrates with multiple nucleophilic sites, the more controlled reactivity of 2-chloro-1-(piperazin-1-yl)ethanone provides a significant advantage, minimizing the formation of unwanted byproducts. For reactions requiring specificity for carbonyls, a reductive amination strategy is superior.[3]
Experimental Protocol: Competitive Cross-Reactivity Assay
This self-validating protocol provides a robust method for quantifying the relative reactivity of different nucleophiles with 2-chloro-1-(piperazin-1-yl)ethanone under identical conditions.
Methodology
-
Solution Preparation:
-
Nucleophile Stock (Solution A): In a 50 mL flask, dissolve benzyl mercaptan (1.0 mmol), benzylamine (1.0 mmol), and benzyl alcohol (1.0 mmol) in 20 mL of acetonitrile. Add diisopropylethylamine (DIPEA) (3.0 mmol).
-
Reagent Stock (Solution B): In a separate 20 mL flask, dissolve this compound (1.0 mmol) in 10 mL of acetonitrile.
-
-
Reaction Initiation:
-
Place Solution A in a temperature-controlled water bath at 25°C with magnetic stirring.
-
Rapidly add Solution B to Solution A. Start a timer immediately.
-
-
Time-Course Monitoring:
-
Withdraw a 100 µL aliquot from the reaction mixture at specified time points (e.g., 5 min, 30 min, 2 hr, 8 hr).
-
Immediately quench each aliquot by diluting it into 900 µL of a 1:1 water/acetonitrile solution containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Analyze each quenched time point by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Develop a method that resolves the starting material and the three expected products (thioether, amine, and ether adducts).
-
Calculate the peak area for each compound and determine the percentage of each product relative to the total products formed at each time point.
-
Expected Data and Interpretation
The results of this experiment will yield a quantitative measure of cross-reactivity. The product distribution at early time points reflects the kinetic reactivity of each nucleophile.
Table 1: Hypothetical Product Distribution from Competitive Assay
| Time Point | Thioether Product (%) | Amine Product (%) | Ether Product (%) |
|---|---|---|---|
| 5 min | 92 | 8 | < 0.1 |
| 30 min | 88 | 12 | < 0.1 |
| 2 hr | 85 | 15 | < 0.1 |
| 8 hr | 84 | 16 | < 0.1 |
This hypothetical data clearly demonstrates the vastly superior reactivity of the thiol group over the amine, and the negligible reactivity of the alcohol under these conditions, providing a solid, empirical basis for reaction planning and troubleshooting.
Conclusion and Recommendations
This compound is a highly effective reagent for the selective alkylation of strong nucleophiles. Its reactivity profile is dominated by rapid reactions with thiols, followed closely by amines. Weaker nucleophiles, such as alcohols and carboxylic acids, exhibit minimal cross-reactivity under standard conditions, making the reagent a predictable and reliable tool in multi-step synthesis.
For researchers and drug development professionals, we recommend the following:
-
Prioritize Protection: When thiol groups are present and not the intended target, they must be protected prior to reaction.
-
Leverage Stoichiometry and Conditions: Control the reaction by careful management of stoichiometry and base addition, especially when competing amine nucleophiles are present.
-
Choose the Right Tool: For ultimate selectivity, consider orthogonal strategies like reductive amination when appropriate. The slightly lower reactivity of the chloro-derivative compared to its bromo- or iodo-counterparts should be viewed as an advantage for achieving higher selectivity in complex molecular settings.
By understanding these principles and utilizing the validation protocols described, scientists can harness the full potential of this versatile building block while minimizing undesirable side reactions.
References
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Zhang, C., Zhai, X., Wan, F., Gong, P., & Jiang, Y. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. Available at: [Link]
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Pharmacy 180. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile | Antineoplastic Agents. Available at: [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1333. Available at: [Link]
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Simeonova, M., Zheleva, D., & Stoyanov, N. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181745. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's reactivity is paramount. For intermediates like 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, which serves as a versatile building block in the synthesis of numerous pharmaceutical agents, predicting its behavior in different chemical environments can significantly accelerate development timelines and reduce experimental costs. This guide provides an in-depth comparison of computational modeling techniques to predict the reactivity of this compound, grounded in the principles of scientific integrity and practical application.
The Inherent Challenge: Predicting Reactivity in Complex Systems
This compound is characterized by a reactive α-chloro amide moiety, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental to its utility in synthetic chemistry. However, the piperazine ring, with its basic nitrogen atoms, can influence the reaction mechanism and kinetics, as can the solvent environment. Accurately modeling these intricate interactions is a non-trivial task. Computational chemistry offers a powerful toolkit to dissect these complexities, but the choice of methodology is critical to obtaining meaningful and predictive results.
This guide will navigate the landscape of computational approaches, from computationally inexpensive semi-empirical methods to more robust but demanding Density Functional Theory (DFT) calculations. We will explore the causality behind methodological choices and present a "virtual experiment" to illustrate their application and compare their performance.
A Comparative Analysis of Computational Models for a Representative Reaction
To provide a tangible comparison, we will consider a representative nucleophilic substitution (SN2) reaction of 2-Chloro-1-(piperazin-1-yl)ethanone with a simple nucleophile, ammonia (NH₃). This reaction is a fundamental transformation and serves as an excellent case study for evaluating the predictive power of different computational models.
dot graph "Reaction_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant [label="2-Chloro-1-(piperazin-1-yl)ethanone + NH₃"]; ts [label="Transition State", fillcolor="#FBBC05"]; product [label="2-(Amino)-1-(piperazin-1-yl)ethanone + HCl"]; reactant -> ts [label="ΔG‡"]; ts -> product [label="ΔG_rxn"]; } Caption: Generalized reaction coordinate for the SN2 reaction of 2-Chloro-1-(piperazin-1-yl)ethanone with ammonia.
Methodological Spectrum: From Rapid Screening to High Accuracy
The choice of a computational method is always a trade-off between accuracy and computational cost. For the purpose of this guide, we will compare three distinct levels of theory:
-
Semi-Empirical Methods (PM7): These methods, such as PM7, are based on a simplified treatment of electron-electron interactions and are parameterized using experimental data.[1][2] They are computationally very fast, making them suitable for high-throughput screening of many reactants or reaction conditions. However, their accuracy can be limited, especially for systems that deviate significantly from the training data.[3]
-
Density Functional Theory (DFT) with a Hybrid Functional (B3LYP): DFT is a quantum mechanical method that has become the workhorse of computational chemistry. Hybrid functionals, like the widely used B3LYP, incorporate a portion of exact exchange from Hartree-Fock theory, often providing a good balance of accuracy and computational cost for a wide range of organic reactions.[4]
-
Density Functional Theory (DFT) with a Meta-Hybrid Functional (BB1K): For reaction barrier heights, which are crucial for predicting reaction kinetics, specialized functionals have been developed. Meta-hybrid functionals, such as BB1K, are specifically parameterized to provide more accurate predictions of activation energies.[5][6] While more computationally demanding than B3LYP, they are often the preferred choice when reaction rates are the primary interest.
The Crucial Role of the Solvent
Reactions in the solution phase are significantly influenced by the surrounding solvent molecules.[7][8][9] The solvent can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the reaction thermodynamics and kinetics. In computational modeling, solvent effects can be treated in two primary ways:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium.[10] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While this provides a more realistic representation of specific solute-solvent interactions like hydrogen bonding, it dramatically increases the computational cost.
For a comparative guide, the use of an implicit solvent model provides a good balance between accuracy and computational feasibility.
Virtual Experiment: Modeling the SN2 Reaction of 2-Chloro-1-(piperazin-1-yl)ethanone with Ammonia
To illustrate the practical application and comparative performance of the selected methods, we will outline a step-by-step computational workflow for modeling the SN2 reaction.
dot graph "Computational_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Build Reactant and Nucleophile Structures"]; B [label="2. Optimize Reactant Geometries"]; C [label="3. Locate the Transition State (TS)"]; D [label="4. Verify the TS (Frequency Calculation)"]; E [label="5. Optimize Product Geometries"]; F [label="6. Calculate Reaction and Activation Energies"]; G [label="7. Incorporate Solvent Effects (e.g., PCM)"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: A typical workflow for computational modeling of a chemical reaction.
Experimental Protocol: A Step-by-Step Guide
-
Structure Preparation:
-
Build the 3D structures of 2-Chloro-1-(piperazin-1-yl)ethanone and the ammonia nucleophile using a molecular modeling software (e.g., Avogadro, GaussView).
-
For the hydrochloride salt, the piperazine ring will be protonated. The initial position of the chloride counter-ion should be considered, though in solution it will be solvated. For simplicity in this illustrative example, we will model the neutral form of the piperazine reactant, which would be the reactive species under basic or neutral conditions.
-
-
Geometry Optimization:
-
Perform a geometry optimization for the reactants and products using each of the selected computational methods (PM7, B3LYP, and BB1K) in the gas phase to obtain their lowest energy conformations.
-
A suitable basis set (e.g., 6-31G* for DFT methods) should be chosen.
-
-
Transition State Search:
-
The most critical and often challenging step is to locate the transition state (TS) structure. This can be achieved using various algorithms, such as the Berny optimization algorithm in Gaussian, often starting from an initial guess of the TS geometry.
-
The TS for an SN2 reaction will feature an elongated C-Cl bond and a newly forming C-N bond.
-
-
Transition State Verification:
-
A frequency calculation must be performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the formation of the C-N bond).
-
-
Energy Calculations:
-
With the optimized geometries of the reactants, transition state, and products, single-point energy calculations are performed.
-
The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
The reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.
-
-
Inclusion of Solvent Effects:
-
To model the reaction in a solvent (e.g., water or DMSO), the geometry optimizations and energy calculations should be repeated using an implicit solvent model like PCM.[10]
-
Data Presentation: A Comparative Table of Predicted Energetics
The following table summarizes the hypothetical, yet expected, qualitative and quantitative outcomes from our virtual experiment. The values are illustrative and represent the general trends expected from these methods.
| Computational Method | Basis Set | Solvent Model | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Reaction Energy (ΔG_rxn, kcal/mol) | Relative Computational Cost |
| PM7 | N/A | Gas Phase | ~15-25 | ~(-10) - 0 | Very Low |
| PM7 | N/A | PCM (Water) | ~10-20 | ~(-15) - (-5) | Very Low |
| B3LYP | 6-31G | Gas Phase | ~20-30 | ~(-5) - 5 | Medium |
| B3LYP | 6-31G | PCM (Water) | ~15-25 | ~(-10) - 0 | Medium |
| BB1K | 6-31G | Gas Phase | ~25-35 | ~(-5) - 5 | High |
| BB1K | 6-31G | PCM (Water) | ~20-30 | ~(-10) - 0 | High |
Causality Behind the Expected Results:
-
PM7: Due to its parameterization, PM7 is expected to provide a qualitatively reasonable picture but may have significant quantitative errors in the absolute energy values.[3]
-
B3LYP: B3LYP is known to sometimes underestimate reaction barrier heights.[6] The inclusion of a solvent model is expected to lower the activation energy due to the stabilization of the charged transition state.
-
BB1K: Being specifically parameterized for kinetics, BB1K is expected to provide the most reliable estimate of the activation energy among the chosen methods.[5]
Authoritative Grounding and Trustworthiness
The protocols and insights presented in this guide are based on established principles of computational chemistry and are supported by a large body of scientific literature. The choice of methods for comparison is informed by numerous benchmark studies that have evaluated the performance of various computational techniques for predicting reaction energetics.[5][6][11] The workflow described is a standard and self-validating procedure in the field; for instance, the verification of the transition state via a frequency calculation is a critical step to ensure the reliability of the calculated activation energy.
Conclusion and Recommendations
The computational modeling of reactions of this compound offers a powerful avenue for understanding its reactivity and guiding synthetic efforts. This guide has demonstrated that the choice of computational method has a significant impact on the predicted outcomes.
-
For rapid screening and qualitative insights, semi-empirical methods like PM7 can be valuable.
-
For a good balance of accuracy and computational cost in general mechanistic studies, DFT with a hybrid functional like B3LYP is a robust choice.
-
For accurate prediction of reaction rates and barrier heights , specialized DFT functionals such as BB1K are highly recommended, despite their higher computational cost.
It is crucial to recognize that computational models are approximations of reality. Whenever possible, computational predictions should be validated against experimental data. In the absence of direct experimental data for the target molecule, as is often the case in early-stage drug development, the use of high-level, well-benchmarked computational methods provides the most trustworthy predictions. The insights gained from such models can then be used to design more focused and efficient experimental studies, ultimately accelerating the path to new and improved pharmaceuticals.
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Zhao, Y., Pu, J., Lynch, B. J., & Truhlar, D. G. (2004). Benchmark Database of Barrier Heights for Heavy Atom Transfer, Nucleophilic Substitution, Association, and Unimolecular Reactions and Its Use to Test Theoretical Methods. The Journal of Physical Chemistry A, 108(25), 5644-5653. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). Density Functionals with Broad Applicability in Chemistry. Accounts of Chemical Research, 41(2), 157-167. [Link]
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A Comparative Guide to the Application of 2-Chloro-1-(piperazin-1-yl)ethanone Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The introduction of functionalized side chains to this versatile heterocycle is a critical step in the synthesis of many drug candidates. This guide provides an in-depth, comparative analysis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, a key reagent for introducing the chloroacetyl moiety, and evaluates its performance against alternative synthetic strategies.
The Role of this compound: A Versatile Building Block
This compound serves as a readily available and reactive intermediate for the N-acylation of various nucleophiles. The presence of the α-chloro group provides a convenient site for subsequent nucleophilic substitution, allowing for the facile construction of more complex molecules. This two-point reactivity makes it a valuable tool in the synthesis of a diverse range of compounds, including those with potential antipsychotic, antimicrobial, and antifungal activities.[3][4]
Comparative Analysis of Synthetic Methodologies
The primary application of this compound is to introduce a piperazin-1-yl-ethanone moiety. However, alternative synthetic routes can achieve the same molecular fragment. This section provides a comparative overview of these methods, with supporting experimental data where available.
Method 1: Direct Acylation with Chloroacetyl Chloride followed by Nucleophilic Substitution
This is the most direct application of the topic compound's precursor. The synthesis typically involves the reaction of a substituted piperazine with chloroacetyl chloride to yield a 2-chloro-1-(piperazin-1-yl)ethanone derivative. This intermediate is then reacted with a nucleophile.
Experimental Protocol: Synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
-
Dissolve 1-(2-fluorobenzyl)piperazine (5.90 mmol) in dichloromethane (CH2Cl2, 20 ml).
-
Cool the solution to 0 °C.
-
Add a solution of chloroacetyl chloride (7.15 mmol) in CH2Cl2 (10 ml) dropwise.
-
Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into cold water (50 ml).
-
Neutralize the aqueous layer with a 10% sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under reduced pressure to yield the product.
This method has been reported to produce a yield of 90% for 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
Method 2: Amide Coupling of Carboxylic Acids with Piperazines
An alternative approach to forming the piperazine amide bond is through the use of coupling agents to react a carboxylic acid with a piperazine derivative. This method avoids the handling of the highly reactive and corrosive chloroacetyl chloride.
Experimental Protocol: General Amide Coupling
-
Dissolve the desired carboxylic acid (1.1 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 mmol) and 1-hydroxybenzotriazole hydrate (HOBt·xH2O, 1.1 mmol).
-
Allow the activation to proceed for 1 hour.
-
Add the substituted piperazine (1 mmol) to the reaction mixture.
-
Stir the reaction to completion.
-
Work up the reaction mixture to isolate the desired amide.
This methodology has been reported to yield piperazine amides in the range of 66-86% .[5]
Method 3: N-Alkylation of Piperazine with 2-Chloroacetamide Derivatives
This strategy involves the direct reaction of a piperazine with a pre-formed 2-chloroacetamide derivative. This can be an effective method, particularly when the desired acetamide is readily available or easily synthesized.
Experimental Protocol: Synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides
-
Synthesize 2-chloro-N-phenylacetamide by reacting aniline with chloroacetyl chloride in the presence of 2 N sodium hydroxide in dichloromethane.
-
Treat the resulting 2-chloro-N-phenylacetamide with the appropriate phenylpiperazine in acetonitrile.
-
Add potassium carbonate (K2CO3) and potassium iodide (KI) to the reaction mixture.
-
Stir the reaction to completion to yield the final product.
While specific yield percentages for this exact protocol are not detailed in the provided literature, it is presented as an effective method for the synthesis of novel arylpiperazines with potential antipsychotic properties.[4]
Performance Comparison
| Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Direct Acylation with Chloroacetyl Chloride | Substituted piperazine, Chloroacetyl chloride | ~90% | High yield, straightforward for introducing the chloroacetyl group. | Use of corrosive and moisture-sensitive chloroacetyl chloride. |
| Amide Coupling | Carboxylic acid, Piperazine, EDC, HOBt | 66-86%[5] | Milder reaction conditions, avoids chloroacetyl chloride. | Requires coupling agents which can be costly and need to be removed from the final product. |
| N-Alkylation with 2-Chloroacetamides | Piperazine, 2-Chloroacetamide derivative | Variable | Modular approach, allows for pre-synthesis of diverse acetamides. | May require an additional synthetic step to prepare the chloroacetamide. |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Abstract
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No: 57498-08-5). As a halogenated organic compound and a piperazine derivative, this chemical presents specific hazards that necessitate a rigorous disposal protocol. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not merely waste; it is a reactive chemical intermediate with a distinct risk profile.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 57498-08-5 | [1] |
| Molecular Formula | C₆H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 199.08 g/mol | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Core Hazards and Rationale for Strict Handling
The molecular structure—featuring a reactive chloroacetyl group and a piperazine ring as a hydrochloride salt—dictates its hazardous nature.
-
Corrosivity and Irritation: The hydrochloride salt makes the compound acidic. More significantly, as an acyl chloride derivative, it can be corrosive and is a known irritant to the skin, eyes, and respiratory system.[2][3] Direct contact can cause chemical burns and severe irritation.
-
Halogenated Organic Compound: The presence of a carbon-chlorine bond classifies this substance as a halogenated organic compound . This is a critical classification for waste disposal, as these compounds are subject to specific environmental regulations due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins) if improperly incinerated.[4][5] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such wastes, often prohibiting land disposal.[5][6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed as a self-validating system to ensure safety and compliance from the point of generation to the final hand-off to waste management professionals.
Personal Protective Equipment (PPE): The First Line of Defense
Due to its irritant and potentially corrosive nature, a robust PPE ensemble is non-negotiable.
-
Eye Protection: Wear tight-sealing safety goggles or a full-face shield.[7]
-
Hand Protection: Use compatible chemical-resistant gloves. Nitrile gloves are a common standard, but always consult a specific chemical compatibility chart for prolonged contact.[8][9]
-
Body Protection: A lab coat is mandatory. For handling larger quantities or dealing with spills, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust.[10]
Waste Segregation: The Most Critical Step
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. The causality is simple: mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste needlessly increases disposal costs and environmental burden.
-
Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste."
-
Select the Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum).
-
The container must be dedicated exclusively to halogenated organic solids.
-
-
DO NOT Mix:
-
With Non-Halogenated Waste: This complicates the final disposal method (e.g., incineration) and significantly increases costs.[11]
-
With Strong Oxidizers or Bases: Mixing with bases can neutralize the hydrochloride, potentially causing an exothermic reaction or off-gassing.[7]
-
With Aqueous Waste: Do not dissolve in water and pour down the drain. This is illegal and environmentally harmful.[12][13]
-
Containerization and Labeling Protocol
-
Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container inside a chemical fume hood.
-
Labeling: The container must be labeled clearly and immediately with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The primary hazards: "Irritant," "Harmful."
-
The date of accumulation.
-
-
Closure: Keep the container securely closed at all times, except when adding waste.[12]
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[10]
Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative body for coordinating hazardous waste disposal.
-
Provide Documentation: Accurately fill out any required waste pickup forms, ensuring the chemical name and quantity are correct.
-
Professional Disposal: The final disposal will be carried out by a licensed professional waste disposal service.[2] The most common and effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases like HCl.[4][14]
Decontamination and Spill Management
Accidents require immediate and correct action.
-
Evacuate and Secure: If a significant amount is spilled, evacuate the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble described in section 2.1.
-
Containment: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep or scoop the contained material and place it into the designated "Halogenated Organic Solid Waste" container.
-
Final Cleaning: Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as halogenated hazardous waste.
-
Reporting: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for Halogenated Waste.
References
-
PubChem. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride.[Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
Angene Chemical. Safety Data Sheet: Ethanone,2-(4-chlorophenoxy)-1-(1-piperazinyl)-.[Link]
-
U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.[Link]
-
MedSolut AG. Sodium Hypochlorite & Chlorine: Use, Storage, Disposal Guide.[Link]
-
ResearchGate. Removal of organic chlorine compounds by catalytic dehydrochlorination.[Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
-
Westlaw. California Code of Regulations: Appendix III List of Halogenated Organic Compounds.[Link]
-
ETH Zürich. Neutralization of Liquids Containing Chlorine Bleach.[Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
University of Maryland. EPA Hazardous Waste Codes.[Link]
-
Totton Pumps. Chemical Compatibility Chart.[Link]
-
Cole-Parmer. Chemical Compatibility Database.[Link]
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- 6. View Document - California Code of Regulations [govt.westlaw.com]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary protective measures. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the foundation of effective safety. This compound and its close analogs are classified with specific hazards that directly inform our choice of Personal Protective Equipment (PPE).
According to the Globally Harmonized System (GHS), this compound is known to:
-
Be harmful if swallowed (H302) [2]
Furthermore, related piperazine compounds can cause severe skin burns, allergic skin reactions, and respiratory sensitization. Therefore, our safety protocols are designed with an abundance of caution to mitigate these risks effectively. Every piece of PPE recommended is a direct countermeasure to a known hazard.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as a chemical fume hood, are the primary method for exposure reduction.[3][4] PPE is the critical final barrier between you and the chemical.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Tight-sealing chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling activities.[3][5][6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfer or reaction quenching), a full-face shield must be worn in addition to safety goggles. The goggles provide a seal against dust and vapors, while the shield protects the entire face.
Hand Protection
The skin irritation hazard necessitates the use of appropriate chemical-resistant gloves.
-
Recommended Glove Type: Nitrile gloves provide excellent protection against bases, solvents, and many organic chemicals.[4][7] They are preferable to latex, which can cause allergic reactions and offers less chemical resistance.[7]
-
Protocol: Always inspect gloves for tears or punctures before use. Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. For prolonged tasks or when handling larger quantities, consider double-gloving.
Body Protection
To prevent incidental skin contact, protective clothing is essential.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.[4]
-
High-Risk Tasks: For operations involving larger quantities or a high potential for splashing, a chemically resistant apron worn over the lab coat is required. In large-scale operations, coveralls may be necessary.[8]
Respiratory Protection
The potential for respiratory tract irritation from airborne dust is a primary concern.
-
Primary Control: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Secondary Control: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is required.[5][6] Fit-testing and proper training are mandatory before using any respirator.
PPE Selection Matrix for Common Laboratory Tasks
This table summarizes the minimum required PPE for various laboratory scenarios. Always perform a task-specific risk assessment to determine if additional protection is needed.
| Task / Scenario | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Any | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | < 100 mL | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running/Monitoring Reaction | < 1 L | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up / Extraction | > 100 mL | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Handling Large Quantities | > 10g / 1L | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Cleaning Spills | Any | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Coveralls or Apron | NIOSH-approved Respirator |
Procedural Protocols for PPE Use
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat/Apron: Secure all fastenings.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence
This process should ideally be performed in an anteroom or designated "clean" area.
-
Gloves: Remove using the proper technique. Peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first. Dispose of immediately.
-
Goggles/Face Shield: Handle by the strap or clean side pieces.
-
Lab Coat/Apron: Unfasten and roll it away from your body, keeping the contaminated exterior contained.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Decontamination and Disposal
-
Disposable PPE: All used gloves, disposable aprons, and other contaminated single-use items must be disposed of as hazardous chemical waste in a designated, sealed container.[2]
-
Reusable PPE: Lab coats should be professionally laundered and not taken home. Goggles and face shields should be decontaminated according to your institution's safety protocols.
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
